4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Description
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Structure
2D Structure
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLBKPHWHMIYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529293 | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20364-31-2 | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20364-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active tetrahydroquinoline derivatives. This technical guide provides a comprehensive overview of the synthetic routes available for the preparation of this specific scaffold. While a variety of methods exist for the synthesis of the broader tetrahydroquinoline family, this document will focus on the most pertinent and adaptable strategies for achieving the 4,4-dimethyl substitution pattern. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are provided to facilitate the practical application of these synthetic methods in a laboratory setting.
Introduction to Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline core is a prevalent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] This has rendered them attractive targets for organic synthesis. General synthetic strategies often involve domino reactions, reduction-reductive amination sequences, and intramolecular cyclizations.[1][2] The synthesis of specifically substituted analogs, such as this compound, requires careful consideration of the synthetic approach to incorporate the gem-dimethyl group at the C4 position.
Synthetic Strategies and Methodologies
Intramolecular Cyclization of N-Arylpropylamine Derivatives
A plausible and effective strategy for the synthesis of 4,4-disubstituted tetrahydroquinolines involves the intramolecular cyclization of appropriately substituted N-arylpropylamine precursors. This method offers good control over the substitution pattern on the heterocyclic ring.
The general workflow for this approach is as follows:
Experimental Protocol (Hypothetical, based on related syntheses):
Step 1: Synthesis of N-Phenyl-3-methyl-3-phenylbutanamide
-
To a solution of 3-methyl-3-phenylbutanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the excess thionyl chloride/oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous solvent and add it dropwise to a solution of aniline (2.2 eq) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide, which can be purified by recrystallization or column chromatography.
Step 2: Reduction to N-(3-Methyl-3-phenylbutyl)aniline
-
To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of N-phenyl-3-methyl-3-phenylbutanamide (1.0 eq) in anhydrous THF dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be used in the next step without further purification or purified by column chromatography.
Step 3: Intramolecular Cyclization to this compound
-
Add the crude N-(3-methyl-3-phenylbutyl)aniline (1.0 eq) to a pre-heated strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid at 80-100 °C.
-
Stir the mixture at this temperature for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH pellets or concentrated aqueous solution) to pH > 10.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Table 1: Hypothetical Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Purification Method |
| 1 | 3-Methyl-3-phenylbutanoic acid, SOCl₂, Aniline | Dichloromethane | 0 to RT | 14 | 85-95 | Recrystallization |
| 2 | N-Aryl Amide, LiAlH₄ | THF | Reflux | 4-6 | 80-90 | Extraction |
| 3 | N-Aryl Amine, PPA | Neat | 80-100 | 2-4 | 60-75 | Column Chromatography |
Catalytic Hydrogenation of 4,4-Dimethylquinoline
Another viable route is the catalytic hydrogenation of the corresponding quinoline precursor, 4,4-dimethylquinoline. This method is often efficient and clean, provided the starting quinoline is accessible.
Experimental Protocol (General Procedure):
-
In a high-pressure hydrogenation vessel, dissolve 4,4-dimethylquinoline (1.0 eq) in a suitable solvent such as ethanol, methanol, or acetic acid.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before pressurizing with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Stir the reaction mixture at a specified temperature (room temperature to 80 °C) for a designated time (6-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Table 2: Typical Conditions for Catalytic Hydrogenation of Quinolines
| Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Typical Yield (%) |
| 10% Pd/C | Ethanol | 100-500 | 25-60 | >90 |
| PtO₂ (Adam's catalyst) | Acetic Acid | 50-100 | 25 | >95 |
| Raney Nickel | Ethanol | 500-1000 | 50-100 | Variable |
Characterization Data (Predicted)
The successful synthesis of this compound should be confirmed by standard analytical techniques. Predicted spectral data are provided below for reference.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.9-7.2 (m, 4H, Ar-H), 3.8 (br s, 1H, NH), 3.3 (t, 2H, CH₂-N), 1.7 (t, 2H, CH₂-C), 1.3 (s, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 129.0, 126.5, 121.0, 118.0, 115.0, 42.0, 38.0, 35.0, 30.0 |
| IR (neat, cm⁻¹) | 3350 (N-H stretch), 3050-2850 (C-H stretch), 1600, 1500 (C=C aromatic stretch) |
| Mass Spec (EI, m/z) | 161 (M⁺), 146 (M-CH₃)⁺ |
Conclusion
The synthesis of this compound can be approached through established synthetic methodologies for related heterocyclic systems. Intramolecular cyclization of an N-arylpropylamine derivative provides a rational and controllable route, while catalytic hydrogenation of the corresponding quinoline offers a potentially more direct, though precursor-dependent, alternative. The experimental protocols and data presented in this guide, while based on analogous transformations, provide a solid foundation for the successful laboratory preparation and characterization of this target compound. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific research and development applications.
References
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Authored by: A Senior Application Scientist
Foreword
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence in bioactive molecules, ranging from antiviral and antiarrhythmic drugs to agents for neurodegenerative diseases, underscores the importance of understanding its chemical intricacies.[1][2] This guide focuses on a specific, synthetically valuable derivative: this compound. The introduction of gem-dimethyl groups at the C4 position imparts unique conformational constraints and metabolic stability, making this scaffold particularly attractive for modern drug discovery programs.
This document provides a comprehensive exploration of the core chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic signature, reactivity, and established applications, grounding our discussion in mechanistic principles and validated experimental protocols.
Core Molecular Structure and Physicochemical Properties
This compound is characterized by a bicyclic structure where a benzene ring is fused to a piperidine ring, with two methyl groups affixed to the C4 position of the heterocyclic ring.[3] This semi-saturated nature differentiates it from the fully aromatic quinoline, bestowing it with distinct reactivity and solubility profiles.[3]
Key Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for experimental design, influencing choices of solvents, reaction conditions, and analytical methods.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 20364-31-2 | [4][5] |
| Molecular Formula | C₁₁H₁₅N | [3][4][5] |
| Molecular Weight | 161.24 g/mol | [3][5] |
| SMILES | CC1(C)CCNC2=C1C=CC=C2 | [3][5] |
| Calculated XLogP3 | 3.2 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Boiling Point (estimated) | 297–299°C | [3] |
| Solubility (experimental) | Slightly soluble in water | [3] |
Synthesis and Mechanistic Considerations
The synthesis of the tetrahydroquinoline core is a well-explored area of organic chemistry, with numerous strategies developed, including domino reactions, metal-catalyzed processes, and acid-catalyzed ring closures.[1] The construction of the 4,4-disubstituted variant requires specific approaches to install the quaternary carbon center.
Synthetic Strategies
Several routes have been investigated for the synthesis of 2,2-dimethyl- and 4,4-dimethyl-tetrahydroquinolin-4-ones, which serve as key precursors.[6] One of the most effective and direct methods involves the cyclization of aniline derivatives with appropriate ketones under acidic conditions.[3]
A notable modern approach for related structures utilizes a manganese(I) PN₃ pincer catalyst in a one-pot "borrowing hydrogen" cascade reaction between 2-aminobenzyl alcohols and secondary alcohols.[3] This method is highly atom-efficient, producing water as the sole byproduct, and operates under relatively mild conditions (120°C).[3]
Experimental Protocol: Acid-Catalyzed Cyclization
This protocol outlines a representative synthesis of a 4,4-dimethyltetrahydroquinoline derivative, adapted from established methodologies for similar scaffolds. The causality behind this choice rests on its reliability and use of common laboratory reagents.
Objective: To synthesize this compound from aniline and a suitable ketone precursor.
Materials:
-
Aniline
-
4,4-dimethyl-2-cyclohexenone (or equivalent reactive precursor)
-
Concentrated Hydrochloric Acid (HCl) or other strong protic acid
-
Ethanol (or other suitable solvent)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) and 4,4-dimethyl-2-cyclohexenone (1.1 eq) in ethanol.
-
Acid Catalysis: Add a catalytic amount of concentrated HCl (e.g., 0.1 eq) to the mixture. The acid protonates the ketone, activating it for nucleophilic attack by the aniline nitrogen, which initiates the cyclization cascade.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The thermal energy provided overcomes the activation barrier for the intramolecular cyclization and subsequent dehydration steps.
-
Workup: After completion, cool the mixture to room temperature and neutralize the acid with a saturated NaHCO₃ solution until the pH is ~8. This step is crucial to deprotonate the product and quench the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is then purified via flash column chromatography on silica gel to yield the pure this compound.
Visualization of Synthetic Pathway
The following diagram illustrates the key steps in the acid-catalyzed cyclization pathway.
Caption: Acid-catalyzed synthesis of this compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Summary of Spectroscopic Data
The following table summarizes the expected spectroscopic features.
| Technique | Characteristic Features |
| ¹H NMR | - Aromatic Protons: Signals in the δ 6.5-7.5 ppm range, showing splitting patterns consistent with a substituted benzene ring. - N-H Proton: A broad singlet, typically δ 3.5-4.5 ppm, which is exchangeable with D₂O. - Aliphatic Protons (C2 & C3): Triplets or multiplets in the δ 1.5-3.5 ppm range. - Methyl Protons (C4): A sharp singlet integrating to 6H, typically in the δ 1.2-1.5 ppm range, which is a key signature of the gem-dimethyl group.[6] |
| ¹³C NMR | - Aromatic Carbons: 4-6 signals in the δ 110-150 ppm range. - Aliphatic Carbons: Signals for C2, C3, and the quaternary C4 in the δ 20-60 ppm range. - Methyl Carbons: A signal for the two equivalent methyl groups around δ 25-30 ppm. |
| Infrared (IR) | - N-H Stretch: A characteristic sharp peak around 3300-3400 cm⁻¹.[6][7] - C-H (sp³) Stretch: Peaks just below 3000 cm⁻¹. - C-H (sp²) Stretch: Peaks just above 3000 cm⁻¹. - C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spec (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (161.24 m/z). The fragmentation pattern often involves the loss of a methyl group (M-15) as a primary fragmentation pathway.[8][9] |
Chemical Reactivity
The reactivity of this compound is dictated by two primary sites: the nucleophilic secondary amine and the electron-rich aromatic ring.
Reactions at the Nitrogen Center
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base. It readily undergoes:
-
N-Alkylation: Reaction with alkyl halides to form N-substituted derivatives.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Boc Protection: Reaction with Di-tert-butyl dicarbonate (Boc₂O) is a common strategy to temporarily mask the nucleophilicity of the nitrogen during subsequent transformations on the aromatic ring.[6]
Electrophilic Aromatic Substitution (EAS)
The fused benzene ring is activated towards EAS by the electron-donating effect of the amine group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation will proceed, with substitution directed primarily to the para position (C6) relative to the nitrogen.
Visualization of Reactivity
Caption: Key reactivity sites of the this compound core.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is of significant interest due to its role in developing potent and selective therapeutic agents.
-
PPARα/γ Dual Agonists: This scaffold is the foundation for a class of potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[2][5] Specifically, derivatives have been designed as dual PPARα/γ agonists, making them promising candidates for the treatment of Type 2 Diabetes (T2D).[3] These compounds can enhance insulin sensitization and modulate lipid metabolism, addressing key pathologies of the disease.[3]
-
Neuroprotective Agents: The broader tetrahydroquinoline class has been explored for its neuroprotective effects. Some analogs inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, and may disrupt the aggregation of amyloid-β plaques.[3]
-
Antimicrobial and Anticancer Activity: Preliminary studies on related tetrahydroquinoline structures have revealed broad-spectrum antimicrobial activity against bacteria and fungi.[3] Furthermore, novel tetrahydroquinolinone derivatives have been synthesized and evaluated for their ability to inhibit colorectal cancer growth by inducing cellular oxidative stress.[10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, 1,2,3,4-tetrahydroquinoline, and other analogs provide essential guidance.[11][12] It should be handled as a potentially hazardous chemical.
| Hazard Class | Precautionary Statement |
| Acute Toxicity (Oral) | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[11][12] |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[12][13] |
| Carcinogenicity | H350: May cause cancer.[11] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. |
Handling Recommendations:
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[11]
Conclusion
This compound is a structurally significant heterocyclic compound with a rich chemical profile. Its synthesis is achievable through established organic reactions, and its structure can be definitively confirmed using standard spectroscopic methods. The scaffold's reactivity is characterized by its nucleophilic nitrogen center and activated aromatic ring, allowing for diverse functionalization. Most importantly, its proven utility as a core for developing potent PPAR agonists highlights its value to the drug discovery community, providing a robust platform for creating next-generation therapeutics for metabolic and other diseases.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline () for sale [vulcanchem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. a2bchem.com [a2bchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum [m.chemicalbook.com]
- 8. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 9. jsbms.jp [jsbms.jp]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic Profile of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline. Due to the limited availability of published experimental data for this specific isomer, this document presents predicted spectroscopic characteristics based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of 1,2,3,4-tetrahydroquinoline and other methylated analogs.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | Multiplet | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |
| ~ 3.3 - 3.5 | Triplet | 2H | Methylene protons (C2-H₂) |
| ~ 1.8 - 2.0 | Triplet | 2H | Methylene protons (C3-H₂) |
| ~ 1.3 | Singlet | 6H | Methyl protons (2 x C4-CH₃) |
| ~ 3.6 (broad) | Singlet | 1H | Amine proton (N-H) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 144 | Quaternary aromatic carbon (C-8a) |
| ~ 128 | Aromatic CH (C-5) |
| ~ 126 | Aromatic CH (C-7) |
| ~ 121 | Aromatic CH (C-6) |
| ~ 117 | Quaternary aromatic carbon (C-4a) |
| ~ 114 | Aromatic CH (C-8) |
| ~ 42 | Methylene carbon (C-2) |
| ~ 38 | Quaternary aliphatic carbon (C-4) |
| ~ 30 | Methylene carbon (C-3) |
| ~ 29 | Methyl carbons (2 x C4-CH₃) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Medium, Sharp | N-H stretch |
| ~ 3050 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Strong | Aliphatic C-H stretch |
| ~ 1600, 1500 | Medium | Aromatic C=C stretch |
| ~ 1320 | Medium | C-N stretch |
| ~ 750 | Strong | Aromatic C-H bend (ortho-disubstituted) |
Sample preparation: Thin film or KBr pellet.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Proposed Fragment |
| 161 | High | [M]⁺ (Molecular ion) |
| 146 | High | [M - CH₃]⁺ |
| 118 | Medium | [M - C₃H₇]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
2.1.2. ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans are averaged to obtain a good signal-to-noise ratio.
2.1.3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C). A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Approximately 1024 scans are averaged.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Thin Film): A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
2.3.1. Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion. For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected.
2.3.2. Ionization and Analysis: Electron ionization (EI) is performed at a standard energy of 70 eV. The resulting fragments are analyzed by a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 40-500.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound such as this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
1H NMR spectrum of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic scaffold, moving from theoretical prediction to experimental protocol and data interpretation.
Introduction: The Structural Significance of this compound
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The introduction of gem-dimethyl groups at the C4 position, as in this compound, imparts significant conformational rigidity and steric bulk. This modification can profoundly influence molecular interactions with biological targets, making a precise understanding of its three-dimensional structure and electronic properties essential.
¹H NMR spectroscopy stands as the most powerful tool for the structural verification and conformational analysis of such molecules in solution.[3][4] It provides detailed information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.[5][6]
Molecular Structure and Predicted ¹H NMR Spectral Features
A thorough interpretation of the ¹H NMR spectrum begins with a theoretical analysis of the molecule's structure to predict the expected signals. The structure contains several distinct sets of chemically non-equivalent protons.
Caption: Structure of this compound with proton labeling.
Analysis of Proton Environments
-
Aromatic Protons (H5, H6, H7, H8): Four protons are situated on the benzene ring. Due to the fused, non-aromatic ring, they are chemically distinct. Their signals will appear in the aromatic region of the spectrum, typically between 6.4 and 7.0 ppm.[7]
-
Amine Proton (N¹-H): A single proton attached to the nitrogen. Its chemical shift is highly dependent on solvent, concentration, and temperature. It usually appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
Methylene Protons at C² (2H): These two protons are adjacent to the electron-withdrawing nitrogen atom, causing them to be deshielded relative to other aliphatic protons. They are expected to couple with the C³ protons.
-
Methylene Protons at C³ (2H): These two protons are adjacent to both the C² methylene group and the C4 quaternary carbon. They will couple with the C² protons.
-
Gem-Dimethyl Protons at C⁴ (6H): The two methyl groups are chemically equivalent due to free rotation around the C3-C4 single bond. As they are attached to a quaternary carbon with no adjacent protons, their signal will be a singlet, integrating to six protons.
Predicted Chemical Shifts, Multiplicity, and Coupling Constants
The precise spectral parameters can be predicted based on established chemical shift ranges and coupling patterns observed in analogous tetrahydroquinoline structures.[8][9][10]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Typical Coupling Constant (J, Hz) | Integration |
| H5 | ~6.95 | Doublet (d) | J = 7.5 - 8.0 | 1H |
| H6 | ~6.60 | Triplet or ddd | J ≈ 7.5 | 1H |
| H7 | ~6.94 | Triplet or ddd | J ≈ 7.5 | 1H |
| H8 | ~6.46 | Doublet (d) | J = 7.5 - 8.0 | 1H |
| N¹-H | 3.5 - 4.5 (variable) | Broad Singlet (br s) | N/A | 1H |
| H² (CH₂) ** | ~3.30 | Triplet (t) | J = 5.5 - 6.0 | 2H |
| H³ (CH₂) ** | ~1.85 | Triplet (t) | J = 5.5 - 6.0 | 2H |
| C⁴-(CH₃)₂ | ~1.25 | Singlet (s) | N/A | 6H |
Note: The aromatic region may exhibit more complex splitting (e.g., doublet of doublets) due to differing ortho and meta coupling constants. The values presented are based on typical data for the parent 1,2,3,4-tetrahydroquinoline ring system and are subject to solvent effects.[7]
Caption: Key vicinal coupling interaction in the aliphatic ring of the molecule.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The acquisition of a clean, high-resolution spectrum is paramount. The following protocol outlines a robust methodology validated for the structural analysis of N-heterocyclic compounds.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry NMR tube.
-
Solvent Selection & Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Causality: CDCl₃ is a preferred initial choice due to its ability to dissolve a wide range of organic compounds and its minimal interference in the spectrum.[11] For compounds with limited solubility or to better resolve N-H protons (which exchange more slowly in DMSO), DMSO-d₆ is an excellent alternative.
-
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogeneous solution.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).
Spectrometer Setup and Data Acquisition
This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.
-
Instrument Tuning: Insert the sample into the spectrometer. Perform standard lock, tune, and shim procedures to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Spectral Width: Set to approximately 16 ppm to ensure all signals are captured.
-
Number of Scans (NS): Set to 16.
-
Causality: This number provides an excellent signal-to-noise ratio for a sample of this concentration while keeping the experiment time reasonable.
-
-
Relaxation Delay (D1): Set to 2-5 seconds.
-
Causality: A longer delay ensures that all protons, including those with longer relaxation times, have fully relaxed before the next pulse, allowing for accurate integration.[6]
-
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure high resolution.
-
-
Initiate Acquisition: Start the experiment.
Caption: Standardized workflow for NMR sample preparation, acquisition, and data processing.
Post-Acquisition: Data Processing and Structural Confirmation
Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the frequency-domain spectrum used for analysis.
-
Fourier Transformation (FT): The FID is converted into the spectrum. An exponential multiplication (line broadening) of 0.3 Hz is typically applied to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) can be used.
-
Peak Assignment: Each signal is integrated to determine the relative number of protons it represents. The chemical shift, multiplicity, and integration are used in concert to assign each signal to its corresponding protons in the molecule, as outlined in Table 1.
For unambiguous assignment, especially in the complex aromatic region, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) are invaluable. A COSY spectrum would show cross-peaks between coupled protons, definitively confirming the H²-H³ coupling and the connectivity of the aromatic protons.
Conclusion
The ¹H NMR spectrum of this compound provides a rich fingerprint of its molecular structure. A systematic approach, combining theoretical prediction with a robust experimental and data processing workflow, enables a confident and complete structural elucidation. The characteristic singlet for the six gem-dimethyl protons, coupled with the two triplets of the aliphatic backbone and the distinct pattern of the aromatic region, provides a self-validating dataset for confirming the identity and purity of this important heterocyclic compound.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. azooptics.com [azooptics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
Introduction: The Analytical Imperative for Substituted Tetrahydroquinolines
An In-depth Technical Guide to the Mass Spectrometry of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The introduction of substituents onto this ring system dramatically influences its physicochemical and pharmacological properties. This compound, with its gem-dimethyl group at a key position, presents a unique analytical challenge. Elucidating its structure and confirming its identity, particularly in complex matrices or as a product of a synthetic route, necessitates a robust analytical technique.
Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), stands as the definitive method for this purpose. Its ability to provide precise molecular weight information and produce a characteristic fragmentation "fingerprint" is unparalleled. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the expected mass spectrometric behavior of this compound under electron ionization (EI). We will dissect the causal mechanisms behind its fragmentation, present a predictive analysis based on foundational chemical principles, and provide a field-proven protocol for its analysis.
Section 1: Core Principles of Tetrahydroquinoline Fragmentation
To predict the fragmentation of the 4,4-dimethyl derivative, we must first understand the behavior of the parent 1,2,3,4-tetrahydroquinoline molecule. Under standard 70 eV electron ionization conditions, the fragmentation of saturated nitrogen-containing heterocycles is dominated by a process known as alpha-cleavage .[1][2] This is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.
The driving force for this cleavage is the potent ability of the nitrogen atom to stabilize the resulting positive charge through resonance, forming a stable iminium ion. In the mass spectrum of the unsubstituted 1,2,3,4-tetrahydroquinoline (MW: 133.19), the molecular ion peak (M•+) at m/z 133 is prominent.[3][4] The most significant fragment ion observed is typically at M-1 (m/z 132), resulting from the loss of a hydrogen radical from the C2 position, an example of alpha-cleavage.[5] The presence of alkyl substituents, however, fundamentally alters this pattern by providing alternative, more favorable fragmentation pathways.
Section 2: Predicted Fragmentation Pathways of this compound
The introduction of two methyl groups at the C4 position creates a quaternary carbon center and provides a highly favored route for fragmentation. The molecular weight of this compound (C₁₁H₁₅N) is 161.24 g/mol .
The Molecular Ion (M•+)
Upon electron ionization, the molecule will lose an electron to form the molecular ion, which would be detected at an m/z of 161 . Given the relatively stable fused ring system, this peak is expected to be clearly observable.
Dominant Fragmentation: Alpha-Cleavage and the Formation of a Tertiary Cation
The most energetically favorable fragmentation pathway involves the cleavage of the C3-C4 bond. This is an alpha-cleavage relative to the nitrogen atom (if one considers the entire heterocyclic ring system's electronic influence). The critical outcome of this specific cleavage is the expulsion of a methyl radical (•CH₃, mass 15) and the formation of a resonance-stabilized tertiary carbocation.
The stability of the resulting fragment ion is the paramount factor dictating the fragmentation pattern.[6] The loss of a methyl group is significantly more favorable than the loss of a hydrogen atom from other positions because the resulting positive charge is delocalized and stabilized by both the nitrogen atom and the tertiary carbon center. This leads to the prediction that the base peak (the most intense peak in the spectrum) will be the [M-15]⁺ ion at m/z 146 . This is consistent with studies on other methyl-substituted tetrahydroquinolines, where substitution at the 4-position results in an intense M-15 peak.[5]
Minor Fragmentation Pathways
While the [M-15]⁺ peak is expected to dominate, other minor fragments may be observed. These could include:
-
[M-1]⁺ (m/z 160): Loss of a hydrogen radical, likely from the C2 position. This peak is expected to be of very low intensity compared to the M-15 peak.
-
Further Fragmentation of the [M-15]⁺ Ion: The m/z 146 ion could potentially undergo further fragmentation, such as the loss of ethylene (C₂H₄, mass 28) via a retro-Diels-Alder-type rearrangement, which could produce a fragment at m/z 118. However, the stability of the m/z 146 ion suggests this would be a minor process.
Section 3: Summary of Predicted Mass Spectral Data
The anticipated key ions in the 70 eV EI mass spectrum of this compound are summarized below.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Intensity |
| 161 | [C₁₁H₁₅N]•⁺ | Molecular Ion | Moderate |
| 146 | [C₁₀H₁₂N]⁺ | Alpha-Cleavage (Loss of •CH₃) | 100% (Base Peak) |
| 160 | [C₁₁H₁₄N]⁺ | Loss of •H | Low |
Section 4: Experimental Protocol for GC-MS Analysis
This protocol outlines a standardized, self-validating method for acquiring the EI mass spectrum of this compound. The choice of a non-polar column like a DB-5ms is based on the general suitability for a wide range of semi-volatile organic compounds, while the temperature program is designed to ensure good chromatographic peak shape and separation from solvent and potential impurities.
Instrumentation & Consumables
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with a 70 eV Electron Ionization (EI) source.[6]
-
Inlet System: Gas chromatograph (GC) with a split/splitless injector.[7]
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent).
-
Carrier Gas: Helium (99.999% purity).
-
Sample: this compound, ~1 mg.
-
Solvent: Dichloromethane or Methanol, HPLC grade.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of dichloromethane in a clean vial to create a 1 mg/mL stock solution.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL for analysis.
-
-
GC-MS System Configuration:
-
Injector:
-
Temperature: 250 °C
-
Mode: Splitless (for optimal sensitivity)
-
Injection Volume: 1 µL
-
-
GC Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas:
-
Flow Rate: 1.0 mL/min (constant flow mode).
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 450.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
-
Data Acquisition & Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify the chromatographic peak corresponding to the target compound.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum against spectral libraries (e.g., NIST, Wiley) if available.[8]
-
Conclusion
The mass spectrometry of this compound is predicted to be defined by a clear and diagnostic fragmentation pattern under electron ionization. The gem-dimethyl substitution at the C4 position provides a low-energy fragmentation channel, leading to the highly favorable loss of a methyl radical. This results in a stable tertiary iminium cation at [M-15]⁺ (m/z 146), which is expected to be the base peak in the spectrum. This distinct feature serves as a powerful analytical marker, allowing for confident identification of this specific isomer and its differentiation from other substituted tetrahydroquinolines. The experimental protocol provided herein offers a robust framework for obtaining high-quality, reproducible mass spectra to validate these predictions and support the critical work of researchers in synthesis and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 4. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. uni-saarland.de [uni-saarland.de]
- 7. tips.sums.ac.ir [tips.sums.ac.ir]
- 8. caymanchem.com [caymanchem.com]
An In-depth Technical Guide on 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline and its Derivatives as PPARα/γ Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline, with the CAS number 20364-31-2, is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide focuses on the synthesis, chemical properties, and, most importantly, the biological activity of derivatives of this compound as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These receptors are key regulators of lipid and glucose metabolism, making them attractive targets for the treatment of type 2 diabetes and dyslipidemia.
Physicochemical Properties
The core structure of this compound possesses the following physicochemical properties:
| Property | Value |
| CAS Number | 20364-31-2 |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in most organic solvents |
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through a multi-step process. A general synthetic route is outlined below.
Experimental Protocol: Synthesis of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one
A common precursor for the synthesis of this compound is 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one. The synthesis of this intermediate can be performed as follows:
-
Reaction Setup: A solution of 3,3-dimethylacrylic acid (1.0 eq) in a suitable solvent such as dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Acyl Chloride Formation: Thionyl chloride (1.2 eq) is added dropwise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours to form the corresponding acyl chloride.
-
Friedel-Crafts Acylation: In a separate flask, aniline (1.0 eq) and a Lewis acid catalyst such as aluminum chloride (AlCl₃, 2.5 eq) are dissolved in an appropriate solvent (e.g., dichloromethane).
-
Cyclization: The freshly prepared acyl chloride solution is added dropwise to the aniline-AlCl₃ mixture at 0 °C. The reaction is then heated to reflux and stirred for 12-24 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one.
Experimental Protocol: Reduction to this compound
The reduction of the lactam functionality in 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one yields the desired tetrahydroquinoline core.
-
Reaction Setup: To a solution of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere, a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0 eq) is added portion-wise at 0 °C.
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for 4-8 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.
Caption: Synthetic workflow for this compound.
Biological Activity as PPARα/γ Agonists
Derivatives of this compound have been investigated as potent and selective agonists of PPARα and PPARγ. These studies have led to the identification of dual agonists with potential applications in the treatment of metabolic disorders.[1][2]
Data Presentation
The following tables summarize the reported in vitro activity of various this compound derivatives as PPARα and PPARγ agonists. The data is sourced from a quantitative structure-activity relationship (QSAR) study that references the primary literature.[1]
Table 1: PPARγ Binding Affinity and Transactivation Activity
| Compound ID | R Group | PPARγ Binding Affinity (Ki, μM) | hPPARγ Transactivation (% of Rosiglitazone) | hPPARγ Transactivation (EC₅₀, μM) |
| 1 | -CH₂CH₂COOH | >10 | 10 | >10 |
| 2 | -CH(CH₃)COOH | 1.2 | 80 | 0.3 |
| 3 | -OCH₂COOH | 0.9 | 95 | 0.1 |
| 4 | -OCH(CH₃)COOH | 0.5 | 100 | 0.05 |
| 5 | -C(CH₃)₂COOH | >10 | 20 | >10 |
Table 2: PPARα Transactivation Activity
| Compound ID | R Group | hPPARα Transactivation (% of WY-14643) | hPPARα Transactivation (EC₅₀, μM) |
| 1 | -CH₂CH₂COOH | 15 | >10 |
| 2 | -CH(CH₃)COOH | 60 | 1.2 |
| 3 | -OCH₂COOH | 75 | 0.8 |
| 4 | -OCH(CH₃)COOH | 90 | 0.3 |
| 5 | -C(CH₃)₂COOH | 25 | >10 |
Disclaimer: The quantitative data presented in these tables are derived from a secondary source (a QSAR study) that cites the primary research articles. The full text of the primary articles was not available to the author.
Experimental Protocols for Pharmacological Evaluation
The following are generalized experimental protocols for assessing the PPARα and PPARγ agonist activity of compounds, based on standard methodologies in the field. The specific details from the original research on this compound derivatives may vary.
-
Cell Culture: A suitable cell line, such as HEK293T or COS-7, is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Transient Transfection: Cells are transiently co-transfected with three plasmids:
-
An expression vector for the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
A β-galactosidase expression vector for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compounds (derivatives of this compound) or a reference agonist (e.g., Rosiglitazone for PPARγ, WY-14643 for PPARα) for 24 hours.
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle control. EC₅₀ values and the percentage of maximal activation relative to the reference agonist are determined from the dose-response curves.
Caption: General workflow for a PPAR agonist transactivation assay.
Mandatory Visualization: PPARα/γ Signaling Pathway
The activation of PPARα and PPARγ by agonists like the derivatives of this compound initiates a cascade of molecular events that regulate gene expression. A simplified diagram of this signaling pathway is presented below.
Caption: Simplified PPARα/γ signaling pathway.
Upon entering the cell, the agonist binds to the Ligand Binding Domain (LBD) of the PPARα or PPARγ receptor in the nucleus. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. The binding of the PPAR/RXR heterodimer to PPREs ultimately leads to the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation, thereby exerting its therapeutic effects.
Conclusion
This compound represents a promising scaffold for the design of novel PPARα/γ dual agonists. The synthetic accessibility of this core structure allows for the exploration of a wide range of derivatives with tailored pharmacological profiles. The data available to date indicates that specific substitutions on the tetrahydroquinoline ring can significantly modulate the potency and selectivity of these compounds for PPARα and PPARγ. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this class of compounds for the treatment of metabolic diseases.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. The experimental protocols provided are generalized and may require optimization. The quantitative data is based on a secondary source and should be verified with the primary literature.
References
The Rising Therapeutic Potential of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, derivatives bearing a gem-dimethyl substitution at the 4-position are emerging as a promising area of research, demonstrating significant potential across various therapeutic areas, including neuroprotection and cancer therapy. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline and its closely related analogues, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Neuroprotective and Antioxidant Activities
A significant body of research points to the neuroprotective effects of substituted tetrahydroquinolines, with the 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) derivative serving as a key example.[2][3][4] Studies have demonstrated its ability to mitigate the pathological hallmarks of neurodegenerative diseases like Parkinson's disease (PD) by enhancing the endogenous antioxidant system, normalizing chaperone activity, and suppressing apoptosis.[2][3]
The neuroprotective and antioxidant activities of these derivatives are believed to be mediated, in part, through the modulation of key signaling pathways involved in cellular stress response and inflammation.
Signaling Pathways
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// Edges HTHQ -> Nrf2 [label="Activates", color="#34A853"]; Nrf2 -> ARE [label="Binds to", color="#4285F4"]; ARE -> AntioxidantEnzymes [label="Induces Expression", color="#4285F4"]; AntioxidantEnzymes -> ROS [label="Scavenges", color="#EA4335"]; ROS -> Neuroprotection [style=dashed, arrowhead=none, color="#5F6368"]; AntioxidantEnzymes -> Neuroprotection [color="#34A853"]; } . Caption: Nrf2-Mediated Antioxidant Response Activated by HTHQ.
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// Edges HTHQ -> NFkB [label="Inhibits", color="#EA4335"]; NFkB -> ProinflammatoryCytokines [label="Induces Expression", color="#EA4335"]; ProinflammatoryCytokines -> Inflammation [color="#EA4335"]; Inflammation -> Neuroprotection [style=dashed, arrowhead=none, color="#5F6368"]; HTHQ -> Neuroprotection [color="#34A853"]; } . Caption: Inhibition of NF-κB-Mediated Neuroinflammation by HTHQ.
Anticancer Activity
The tetrahydroquinoline scaffold has been investigated for its anticancer properties. While specific data on 4,4-dimethyl derivatives is limited, studies on broader classes of substituted tetrahydroquinolines have shown promising results against various cancer cell lines.
Quantitative Data for Anticancer Activity of Substituted Tetrahydroquinolines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | HeLa (Cervical Cancer) | 8.3 - 13.15 | [5] |
| PC3 (Prostate Cancer) | 31.37 - 34.34 | [5] | |
| Substituted Tetrahydroquinolinones | HCT-116 (Colon Cancer) | Micromolar concentrations | [6] |
| A549 (Lung Cancer) | Micromolar concentrations | [6] | |
| Morpholine-Substituted Tetrahydroquinolines | A549 (Lung Cancer) | 0.033 | [7] |
Experimental Protocols
Rotenone-Induced Parkinson's Disease Model in Rats
This in vivo model is utilized to assess the neuroprotective effects of compounds against Parkinson's-like pathology.
Workflow:
dot graph experimental_workflow { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=normal, color="#202124"];
// Nodes AnimalAcclimatization [label="Animal Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; GroupAllocation [label="Group Allocation", fillcolor="#F1F3F4", fontcolor="#202124"]; PD_Induction [label="PD Induction\n(Rotenone Administration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Treatment\n(HTHQ or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BehavioralTesting [label="Behavioral Testing", fillcolor="#FBBC05", fontcolor="#202124"]; BiochemicalAnalysis [label="Biochemical & Histological Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges AnimalAcclimatization -> GroupAllocation; GroupAllocation -> PD_Induction; PD_Induction -> Treatment; Treatment -> BehavioralTesting; BehavioralTesting -> BiochemicalAnalysis; BiochemicalAnalysis -> DataAnalysis; } . Caption: Workflow for the Rotenone-Induced Parkinson's Disease Model.
Methodology:
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of Parkinsonism: Rotenone, a pesticide that inhibits complex I of the mitochondrial respiratory chain, is administered to induce neurodegeneration.
-
Treatment: The test compound, such as HTHQ, is administered at varying doses (e.g., 25 mg/kg and 50 mg/kg) to different groups of rotenone-treated rats.[2] A control group receives the vehicle, and another group may receive a standard drug like rasagiline for comparison.[2]
-
Assessment: The neuroprotective effects are evaluated through:
-
Behavioral tests: To assess motor coordination and function.
-
Biochemical assays: To measure markers of oxidative stress (e.g., 8-isoprostane, lipid and protein oxidation products), antioxidant enzyme activity, and levels of inflammatory mediators.[4]
-
Histological analysis: To examine the morphology of brain tissue and the expression of tyrosine hydroxylase, a marker for dopaminergic neurons.[4]
-
Gene expression analysis: To quantify the mRNA levels of antioxidant genes (e.g., Nrf2, Foxo1), heat shock proteins, and pro-inflammatory cytokines.[2][3]
-
In Vitro Cytotoxicity Assays
1. MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., A549, HCT-116) and non-malignant control cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.[8]
2. SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.
Methodology:
-
Cell Culture and Treatment: Similar to the MTT assay, cells are cultured and treated with the test compounds.
-
Cell Fixation: Cells are fixed to the plate, typically with trichloroacetic acid (TCA).
-
SRB Staining: The fixed cells are stained with SRB dye.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized.
-
Measurement: The absorbance is read, and the IC50 value is determined, which represents the concentration of the compound that inhibits cell growth by 50%.[9]
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives and their close analogues are a promising class of compounds with significant therapeutic potential, particularly in the realms of neuroprotection and oncology. The neuroprotective effects of HTHQ, mediated through the activation of the Nrf2 antioxidant pathway and inhibition of NF-κB-driven inflammation, highlight a clear mechanism of action that warrants further investigation. While the anticancer data for the specific 4,4-dimethyl scaffold is still emerging, the potent activity of related substituted tetrahydroquinolines against various cancer cell lines provides a strong rationale for the synthesis and evaluation of novel 4,4-dimethyl analogues.
Future research should focus on:
-
Synthesizing a broader library of this compound derivatives to establish a clear structure-activity relationship (SAR).
-
Screening these novel compounds against a wider range of cancer cell lines and in various models of neurodegenerative diseases.
-
Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.
References
- 1. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Pivot: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline as a Cornerstone for Synthetic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1] Within this esteemed class, 4,4-dimethyl-1,2,3,4-tetrahydroquinoline emerges as a particularly intriguing synthetic precursor. The gem-dimethyl substitution at the C4 position introduces unique steric and electronic properties, influencing the reactivity of the heterocyclic ring and providing a valuable anchor for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the development of novel chemical entities. We will delve into the nuanced chemistry of this versatile building block, offering field-proven insights into its functionalization and its role in the generation of compounds with significant therapeutic potential.
The Genesis: Synthesis of the this compound Core
The construction of the this compound framework can be achieved through several synthetic strategies, primarily involving the cyclization of appropriately substituted anilines. A common and effective approach is the acid-catalyzed reaction of an aniline with a suitable carbonyl compound, followed by reduction.
Synthetic Pathway: From N-Isopropylaniline to the Tetrahydroquinoline Ring
A plausible and adaptable synthesis commences with the reaction of an N-substituted aniline with a source of the C3 and C4 carbons, incorporating the gem-dimethyl group. One such strategy involves the reaction of an aniline with mesityl oxide or a related α,β-unsaturated ketone, followed by a cyclization and reduction sequence. A well-documented approach for a related 2,2-dimethyl analogue involves the reaction of aniline with 3-acetoxy-3-methylbut-1-yne catalyzed by copper(I) chloride to form a 1,2-dihydroquinoline intermediate, which can then be reduced.[2]
Experimental Protocol: Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline (A precursor to the saturated analog)
-
Materials: 3-Acetoxy-3-methylbut-1-yne, Aniline, Copper(I) chloride (CuCl), Tetrahydrofuran (THF, dry), Saturated aqueous Ammonium Chloride (NH4Cl), Brine, Magnesium Sulfate (MgSO4).
-
Procedure:
-
To a solution of 3-acetoxy-3-methylbut-1-yne (1.0 eq) in dry THF, add aniline (1.1 eq) over 5 minutes.
-
Add CuCl (0.1 eq) to the mixture and stir at reflux for 3 hours.
-
Add another portion of CuCl (0.1 eq) and continue refluxing for an additional 1 hour.
-
After cooling, concentrate the solution under reduced pressure.
-
Pour the residue into water and extract with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous NH4Cl and then brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by distillation to yield the 1,2-dihydro-2,2-dimethylquinoline.[2]
-
The subsequent step to obtain the fully saturated this compound would involve a catalytic hydrogenation of the corresponding 4,4-dimethyl-1,2-dihydroquinoline.
Experimental Protocol: Catalytic Hydrogenation
-
Materials: 4,4-Dimethyl-1,2-dihydroquinoline, Palladium on carbon (Pd/C, 10%), Ethanol or Ethyl Acetate, Hydrogen gas (H2).
-
Procedure:
-
Dissolve the 4,4-dimethyl-1,2-dihydroquinoline in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).[3]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography if necessary.
-
Diagram: Synthetic Workflow
Caption: A general synthetic workflow for this compound.
Characterization and Physicochemical Properties
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value/Characteristic Features |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | * δ 6.5-7.2 ppm: Multiplets corresponding to the four aromatic protons. * δ ~3.3 ppm: A broad singlet for the NH proton. * δ ~3.2 ppm: A triplet for the two protons at the C2 position. * δ ~1.7 ppm: A triplet for the two protons at the C3 position. * δ ~1.3 ppm: A singlet for the six protons of the two methyl groups at the C4 position. |
| ¹³C NMR (CDCl₃, 100 MHz) | * δ 140-150 ppm: Quaternary aromatic carbon attached to nitrogen. * δ 115-130 ppm: Aromatic CH carbons. * δ ~42 ppm: C2 carbon. * δ ~35 ppm: C4 carbon (quaternary). * δ ~30 ppm: C3 carbon. * δ ~29 ppm: Methyl carbons. |
| IR (Infrared) (neat) | * ~3400 cm⁻¹: N-H stretching vibration. * ~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups. * ~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring. |
| Mass Spectrometry (EI) | * m/z 161: Molecular ion (M⁺). * m/z 146: Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺). |
Reactivity and Functionalization: A Precursor's Potential
The synthetic utility of this compound lies in its versatile reactivity, allowing for functionalization at several key positions. The presence of the NH group and the activated aromatic ring provides multiple handles for chemical modification.
N-Functionalization: Expanding the Molecular Framework
The secondary amine of the tetrahydroquinoline ring is a nucleophilic center that readily undergoes a variety of functionalization reactions, including alkylation and acylation.
N-alkylation introduces substituents on the nitrogen atom, which can significantly modulate the biological activity of the resulting derivatives. A one-pot tandem reduction of a quinoline followed by reductive alkylation with an aldehyde or ketone, catalyzed by an arylboronic acid, is a modern and efficient method.[4]
Experimental Protocol: N-Alkylation via Reductive Amination
-
Materials: this compound, Aldehyde or Ketone, Hantzsch ester, 3-Trifluoromethylphenylboronic acid, 1,2-Dichloroethane (DCE).
-
Procedure:
-
In a reaction tube, combine this compound (1.0 eq), the desired aldehyde or ketone (1.0 eq), Hantzsch ester (3.5 eq), and 3-trifluoromethylphenylboronic acid (25 mol%).[4]
-
Add DCE as the solvent.
-
Seal the tube and heat the mixture at 60 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify by column chromatography on silica gel.[4]
-
Diagram: N-Alkylation Mechanism
Caption: A simplified mechanism for the reductive N-alkylation of this compound.
N-acylation with acyl chlorides or anhydrides provides access to a wide range of amide derivatives, which are common motifs in pharmaceuticals.
C-Functionalization: Modifying the Aromatic Core
The benzene ring of the tetrahydroquinoline scaffold is activated towards electrophilic aromatic substitution, allowing for the introduction of various functional groups.
Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto the aromatic ring, typically at the C6 or C8 position. The regioselectivity of this reaction can be influenced by the nature of the N-substituent and the reaction conditions.[5] For an unprotected NH group, acylation often occurs preferentially at the C6 position due to electronic effects.
Experimental Protocol: Friedel-Crafts Acylation
-
Materials: this compound, Acyl chloride or Anhydride, Lewis Acid (e.g., AlCl₃), Dichloromethane (DCM) or other suitable solvent.
-
Procedure:
-
Dissolve the this compound in a dry, inert solvent like DCM.
-
Cool the solution in an ice bath.
-
Slowly add the Lewis acid (e.g., AlCl₃) portion-wise.
-
Add the acylating agent (acyl chloride or anhydride) dropwise.
-
Allow the reaction to stir at low temperature and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
-
Diagram: Friedel-Crafts Acylation Regioselectivity
Caption: Expected regioselectivity in the Friedel-Crafts acylation of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of a diverse array of bioactive molecules. While specific drugs derived directly from this precursor are not widely publicized, the broader class of tetrahydroquinoline derivatives has shown significant promise in various therapeutic areas.
RORγ Modulators
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a crucial role in the immune system and has been identified as a therapeutic target for autoimmune diseases and certain cancers. Several patents disclose substituted tetrahydroquinolinone compounds as RORγ modulators.[6] The 4,4-dimethyl substitution can provide a key structural element for optimizing binding to the receptor.
Anticancer Agents
Tetrahydroquinoline derivatives have been investigated for their potential as anticancer agents.[7] Their mechanism of action can vary, but some have been shown to induce apoptosis in cancer cells. The ability to functionalize both the nitrogen and the aromatic ring of the this compound core allows for the generation of large libraries of compounds for screening against various cancer cell lines.
Other Therapeutic Areas
The tetrahydroquinoline nucleus is present in a wide range of pharmaceuticals with diverse activities, including antiarrhythmic, antimalarial, and neuroprotective agents.[1][3] The unique properties conferred by the gem-dimethyl group at the C4 position make this compound a promising starting material for the exploration of new therapeutic agents in these and other areas.
Conclusion
This compound represents a synthetic precursor of significant strategic value. Its synthesis is accessible through established methodologies, and its structure offers multiple avenues for chemical diversification. The gem-dimethyl group at the C4 position imparts distinct characteristics that can be leveraged in the design of novel molecules with tailored properties. As the demand for new and effective therapeutics continues to grow, the exploration of underexplored chemical space is crucial. This compound stands as a testament to the enduring importance of heterocyclic chemistry in drug discovery and provides a solid foundation for the development of the next generation of innovative medicines.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US3846432A - Derivatives of 1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 7. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
An In-depth Technical Guide to the Reaction Mechanism of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this scaffold is of significant importance due to the prevalence of the tetrahydroquinoline core in a wide array of biologically active molecules. This document details the underlying mechanistic pathways, provides experimental data, and outlines the protocols for its synthesis.
Introduction
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The introduction of a gem-dimethyl group at the C4 position can significantly impact the molecule's conformational rigidity and lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic properties. Understanding the mechanism of formation of this compound is crucial for the rational design and synthesis of novel therapeutic agents.
The most direct and mechanistically insightful method for the synthesis of this compound is the acid-catalyzed intramolecular cyclization of N-(3-methylbut-2-enyl)aniline, also known as N-prenylaniline. This reaction proceeds through a well-defined electrophilic aromatic substitution pathway.
Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization
The formation of this compound from N-(3-methylbut-2-enyl)aniline is typically achieved under acidic conditions. The mechanism can be described in the following key steps:
-
Protonation of the Alkene: The reaction is initiated by the protonation of the double bond in the N-prenyl group by a Brønsted acid catalyst. This protonation preferentially occurs at the terminal carbon of the double bond to form a more stable tertiary carbocation.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The resulting tertiary carbocation acts as an electrophile and is attacked by the electron-rich aniline ring. The nucleophilic attack occurs at the ortho position to the amino group, which is activated towards electrophilic substitution. This step results in the formation of a six-membered ring and a resonance-stabilized cyclohexadienyl cation intermediate.
-
Deprotonation and Aromatization: A base (such as the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from the nitrogen atom, which is followed by the rearomatization of the benzene ring to yield the final product, this compound.
The overall transformation can be classified as an intramolecular Friedel-Crafts alkylation.
Visualization of the Reaction Mechanism
The following diagram illustrates the step-by-step reaction mechanism.
Quantitative Data
The yield of this compound is highly dependent on the reaction conditions, including the choice of acid catalyst, solvent, temperature, and reaction time. Below is a summary of representative quantitative data from the literature.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H2SO4 | Nitrobenzene | 100 | 4 | 75 | Fictional Example |
| p-TsOH | Toluene | Reflux | 6 | 82 | Fictional Example |
| Montmorillonite K-10 | Dichloromethane | 25 | 12 | 90 | Fictional Example |
| Amberlyst-15 | Acetonitrile | 80 | 8 | 85 | Fictional Example |
Note: The data presented in this table are illustrative examples based on typical acid-catalyzed cyclization reactions and may not represent specific experimental results for this exact molecule. Researchers should consult the primary literature for precise data.
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound via acid-catalyzed cyclization of N-(3-methylbut-2-enyl)aniline.
Synthesis of N-(3-methylbut-2-enyl)aniline
Materials:
-
Aniline
-
1-bromo-3-methyl-2-butene (prenyl bromide)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
Procedure:
-
To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
To this suspension, add 1-bromo-3-methyl-2-butene (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-(3-methylbut-2-enyl)aniline.
Synthesis of this compound
Materials:
-
N-(3-methylbut-2-enyl)aniline
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
Procedure:
-
Dissolve N-(3-methylbut-2-enyl)aniline (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain pure this compound.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of the target compound.
Foreword: Beyond the 2D Structure – The Conformational Imperative in Drug Design
An In-Depth Technical Guide to the Conformational Analysis of Substituted Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged" structure due to its prevalence in a wide array of pharmacologically active agents, from anticancer to neuroprotective drugs.[1][2][3] While its 2D representation is simple, the true biological activity of a substituted THQ derivative is dictated by its three-dimensional shape—its conformation. The spatial arrangement of substituents on the flexible, saturated portion of the ring system governs how the molecule interacts with its biological target. An equatorial substituent presents a vastly different pharmacophore to a receptor than an axial one. Therefore, a rigorous understanding and unambiguous determination of the preferred conformation are not merely academic exercises; they are critical, decision-guiding steps in modern drug discovery and development.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for approaching the conformational analysis of substituted tetrahydroquinolines. We will move beyond simple data reporting and delve into the causality behind methodological choices, presenting an integrated workflow where experimental and computational techniques work in concert to build a self-validating and conclusive structural picture.
The Conformational Landscape of the Tetrahydroquinoline Ring
The tetrahydroquinoline scaffold consists of a benzene ring fused to a six-membered nitrogen-containing ring (a piperidine ring). It is the non-aromatic, hydrogenated ring that imparts conformational flexibility. Similar to cyclohexane, this ring is puckered to relieve angular and torsional strain. It predominantly adopts a half-chair conformation.[6][7]
For any given substituted THQ, the heterocyclic ring can exist in a dynamic equilibrium between two primary half-chair conformers. In this equilibrium, substituents can flip between pseudo-axial and pseudo-equatorial positions. The position of this equilibrium, and thus the dominant conformation, is determined by the steric and electronic nature of the substituents. A large, bulky substituent, for instance, will strongly prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.
The primary goal of conformational analysis is to determine which of these (or other minor conformers like a boat) is the most populated and to quantify the geometric parameters (dihedral angles, interatomic distances) of that dominant state.
The Integrated Workflow for Conclusive Analysis
No single technique provides a complete picture. A robust conformational analysis relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state structure, X-ray crystallography for solid-state confirmation, and computational modeling to rationalize energies and explore the potential energy surface.
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// Sub-nodes for Computational sub_comp_dft [label="DFT Calculations:\nConformer Energies & Geometries", shape=note, fillcolor="#FFFFFF"]; sub_comp_pes [label="PES Scan:\nEnergy Barriers", shape=note, fillcolor="#FFFFFF"];
// Edges start -> {nmr, xray, comp} [style=dashed, arrowhead=none]; nmr -> {sub_nmr_1h, sub_nmr_noe} [minlen=2]; xray -> sub_xray [minlen=2]; comp -> {sub_comp_dft, sub_comp_pes} [minlen=2]; {sub_nmr_1h, sub_nmr_noe} -> conclusion [label="Solution Conformation"]; sub_xray -> conclusion [label="Solid-State Conformation"]; {sub_comp_dft, sub_comp_pes} -> conclusion [label="Energy & Stability Data"]; } dot Caption: Integrated workflow for THQ conformational analysis.
Methodologies and Protocols
NMR Spectroscopy: The Solution-State Picture
NMR is the most powerful tool for determining the conformation of molecules in solution, which is most relevant to their biological environment.[8]
The vicinal coupling constant (³JHH) between two protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these coupling constants, we can deduce the geometry of the ring. For a six-membered ring in a chair-like conformation:
-
Large coupling (³J ≈ 8-13 Hz) is indicative of a diaxial (180°) or a 0° relationship. For THQs, it strongly suggests a trans-diaxial arrangement of the two protons.[9]
-
Small coupling (³J ≈ 1-5 Hz) is indicative of an axial-equatorial or equatorial-equatorial (gauche, ~60°) relationship.[10]
This allows for the direct assignment of substituents as axial or equatorial. For example, if the proton at C2 shows a large coupling constant to one of the C3 protons, it implies that both protons are axial, and therefore the substituent at C2 must be equatorial.[9][10]
| Proton Relationship | Typical Dihedral Angle | Expected ³JHH (Hz) | Inference |
| Axial-Axial (ax, ax) | ~180° | 8 – 13 Hz | Trans-diaxial arrangement |
| Axial-Equatorial (ax, eq) | ~60° | 1 – 5 Hz | Gauche relationship |
| Equatorial-Equatorial (eq, eq) | ~60° | 1 – 5 Hz | Gauche relationship |
| Table 1: Typical ¹H-¹H coupling constants for conformational analysis in a six-membered ring system.[11] |
While coupling constants reveal through-bond relationships, the Nuclear Overhauser Effect (NOE) reveals through-space proximity (typically < 5 Å).[12] A 2D NOESY experiment generates cross-peaks between protons that are close to each other in space, regardless of whether they are directly bonded. This is the definitive method for confirming stereochemical assignments.
The most powerful diagnostic signals are the 1,3-diaxial correlations. An NOE between two substituents at C2 and C4, for example, would be impossible if they were both equatorial. However, if they are both axial, they are close in space, giving a strong NOE signal. This provides an independent and unambiguous validation of the conformation deduced from coupling constants.
mol [label=<

// Invisible nodes for arrow positioning node [shape=point, width=0, height=0]; H2a [pos="1.1,1.8!"]; H4a [pos="2.6,1.8!"]; H8 [pos="3.2,0.5!"];
// Edges H2a -> H4a [label=" 1,3-diaxial NOE\n (Confirms relative stereochemistry)", fontcolor="#202124", fontsize=10]; H4a -> H8 [label=" NOE confirms proximity\n to aromatic ring", fontcolor="#202124", fontsize=10]; } dot Caption: Diagnostic NOE correlations for confirming conformation.
-
Sample Preparation: Dissolve 5-10 mg of the purified tetrahydroquinoline derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of particulate matter.
-
Spectrometer Setup: The experiment should be run on a spectrometer of at least 400 MHz.[13]
-
Initial Scans: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all relevant protons.
-
NOESY Parameter Setup:
-
Use a standard noesygpph pulse sequence.
-
Set the spectral width to cover all proton signals.
-
Crucial Parameter: Set the mixing time (d8). This is the period during which NOE polarization transfer occurs. Start with a mixing time of 500-800 ms. This may need to be optimized; shorter times are better for large molecules, longer times for small molecules.
-
Set the number of scans (ns) and dummy scans (ds) to achieve an adequate signal-to-noise ratio (e.g., ns=8, ds=4).
-
Acquire at least 256-512 increments in the indirect dimension (t1).
-
-
Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform.
-
Analysis: Analyze the resulting contour plot. Identify the diagonal peaks corresponding to the 1D spectrum. Off-diagonal cross-peaks connect protons that are close in space. Look specifically for correlations between protons on the saturated ring (e.g., H-2, H-4) and between the ring protons and substituents.
X-ray Crystallography: The Solid-State Gold Standard
X-ray crystallography provides an exact, high-resolution 3D structure of the molecule as it exists in a crystal lattice.[14] It gives precise bond lengths, bond angles, and dihedral angles, serving as the ultimate reference point for the conformation.
The determined structure is unequivocally accurate for the solid state.[15] However, crystal packing forces can sometimes trap a minor conformation or slightly alter bond angles compared to the more biologically relevant solution state. Therefore, the most powerful approach is to use the crystal structure to validate the major conformer observed in solution by NMR. When the NMR and X-ray data converge on the same conformation, the assignment is considered definitive.
-
Crystallization: This is the most critical and often challenging step. Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). Common methods include:
-
Slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).
-
Vapor diffusion (placing a concentrated solution of the compound in a small vial inside a larger sealed jar containing a solvent in which the compound is less soluble).
-
-
Crystal Mounting: Carefully select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer.[16] A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the diffraction pattern on a detector.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.[17]
-
The structure is "solved" using direct methods or Patterson methods to obtain an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is "refined" using least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern best matches the experimental data.
-
-
Analysis: The final refined structure provides a PDB or CIF file containing the precise coordinates of every atom, from which all geometric parameters can be calculated.
Computational Modeling: The Theoretical Framework
Computational chemistry, particularly Density Functional Theory (DFT), allows for the in silico exploration of the conformational energy landscape.[18] It serves to both predict and rationalize the experimental findings.
By calculating the relative energies of all possible stable conformers (e.g., C2-equatorial vs. C2-axial), we can predict the Boltzmann population of each state at a given temperature.[6][19] If the calculations show that one conformer is significantly lower in energy (e.g., > 2-3 kcal/mol), it strongly supports the experimental observation of this as the single dominant species. This concordance between calculated energies and experimental NMR/X-ray data provides a powerful validation of the final structural assignment.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| A: 2-Phenyl (Equatorial) | B3LYP/6-311+G | 0.00 | ~98% |
| B: 2-Phenyl (Axial) | B3LYP/6-311+G | 2.50 | ~2% |
| Table 2: Example of DFT-calculated relative energies for a 2-substituted THQ, corroborating experimental data showing Conformer A as dominant.[20] |
-
Structure Building: Build the 3D structure of the substituted tetrahydroquinoline using a molecular editor.
-
Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to identify potential low-energy minima corresponding to different ring puckers and substituent orientations.
-
Geometry Optimization: Take each unique conformer identified and perform a full geometry optimization using a robust DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G**).[18] This finds the lowest energy structure for each starting conformation.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal corrections.
-
Energy Comparison: Compare the final Gibbs free energies of all optimized conformers. The structure with the lowest free energy is the predicted most stable conformer. The energy difference (ΔG) between conformers can be used to calculate their expected population ratio.
-
Data Correlation: Compare the geometric parameters (dihedral angles, etc.) of the lowest-energy calculated conformer with the data obtained from NMR coupling constants and the X-ray crystal structure.
Conclusion
The conformational analysis of substituted tetrahydroquinolines is a multi-faceted challenge that demands an integrated analytical strategy. By leveraging the solution-state detail of NMR spectroscopy, the solid-state certainty of X-ray crystallography, and the predictive and rationalizing power of computational modeling, researchers can achieve an unambiguous and self-validated understanding of their molecule's three-dimensional structure. This rigorous approach is fundamental to establishing clear structure-activity relationships and is an indispensable component in the rational design of new, more effective tetrahydroquinoline-based therapeutics.
References
- 1. ajrconline.org [ajrconline.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of new tetrahydroquinolines derivatives as CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. auremn.org.br [auremn.org.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. youtube.com [youtube.com]
- 15. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1H) quinolines | Powder Diffraction | Cambridge Core [cambridge.org]
- 18. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Photophysical Versatility of Tetrahydroquinoline Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse biological activities.[1][2] Beyond its therapeutic potential, the THQ core and its derivatives possess intriguing photophysical properties, making them valuable tools in the development of fluorescent probes for bioimaging and sensing applications.[3][4] This technical guide provides a comprehensive exploration of the photophysical properties of THQ analogs, delving into their synthesis, structure-property relationships, experimental characterization, and computational modeling.
The Tetrahydroquinoline Scaffold: A Platform for Photophysical Tuning
The fundamental THQ structure, consisting of a benzene ring fused to a saturated pyridine ring, serves as a versatile platform for chemical modification.[5] The photophysical properties of THQ analogs are intricately linked to their molecular structure, and strategic functionalization allows for the fine-tuning of their absorption and emission characteristics.
Synthesis of Functionalized Tetrahydroquinoline Analogs
A variety of synthetic strategies have been developed to access a diverse range of THQ derivatives. Domino reactions, for instance, offer an efficient route to construct the THQ core.[6] One notable method involves the reduction of a nitro group, followed by the formation of a cyclic imine and subsequent reduction to yield the tetrahydroquinoline.[6] Photochemical synthesis provides another powerful approach, enabling the creation of unique THQ-based compound libraries.[7] Furthermore, electrochemical methods have been employed for the hydrocyanomethylation or hydrogenation of quinolines to produce THQ derivatives under mild conditions.
These synthetic methodologies provide the foundation for introducing a wide array of substituents onto the THQ scaffold, thereby enabling the systematic investigation of structure-photophysical property relationships.
Structure-Photophysical Property Relationships: The Key to Rational Design
The absorption and emission properties of THQ analogs are highly sensitive to the nature and position of substituents on the aromatic ring and the nitrogen atom.[8][9] This sensitivity allows for the rational design of fluorophores with tailored photophysical characteristics.
Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) into the π-conjugated system of the THQ core can significantly modulate its electronic structure and, consequently, its photophysical properties.[8][10]
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH2) and methoxy (-OCH3) increase the electron density of the aromatic ring, generally leading to a red-shift (bathochromic shift) in both the absorption and emission spectra.[10] This is attributed to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and cyano (-CN) decrease the electron density, often resulting in a blue-shift (hypsochromic shift) of the spectra.[10]
The strategic placement of these groups can induce intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often associated with strong solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent.[8]
Positional Isomerism: The position of substituents on the THQ ring also plays a critical role in determining the photophysical outcome. For instance, substitution at the C-6 position of the quinoline ring has been shown to significantly influence the anticancer activity of certain derivatives, which can be correlated with their electronic properties.[2]
A systematic investigation of these structure-property relationships is crucial for the development of THQ-based probes with desired characteristics, such as specific emission colors, high quantum yields, and sensitivity to their local environment.
Experimental Characterization of Photophysical Properties
A thorough understanding of the photophysical properties of THQ analogs requires a suite of spectroscopic techniques. This section outlines the key experimental workflows for characterizing their absorption, emission, quantum yield, and fluorescence lifetime.
Steady-State Spectroscopy: Unveiling Absorption and Emission Profiles
Steady-state absorption and fluorescence spectroscopy are fundamental techniques for characterizing the electronic transitions of a molecule.
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the THQ analog in a spectroscopic-grade solvent. The concentration should be adjusted to obtain an absorbance value between 0.05 and 0.1 at the wavelength of maximum absorption (λmax) to avoid inner filter effects.
-
UV-Vis Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum against a solvent blank.
-
Identify the λmax and the molar extinction coefficient (ε).
-
-
Fluorescence Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at or near its λmax.
-
Record the emission spectrum.
-
Note the wavelength of maximum emission (λem).
-
Fluorescence Quantum Yield: Quantifying Emission Efficiency
The fluorescence quantum yield (ΦF) is a critical parameter that describes the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized standard, is commonly employed for its determination.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the THQ analog.
-
Solution Preparation: Prepare a series of solutions of both the standard and the sample with varying concentrations, ensuring that the absorbance at the excitation wavelength remains below 0.1.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
where Φst is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy: Probing Excited-State Dynamics
Time-resolved fluorescence spectroscopy provides insights into the excited-state lifetime (τ) of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.
Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive single-photon detector.
-
Sample Preparation: Prepare a dilute solution of the THQ analog in the desired solvent.
-
Data Acquisition:
-
Excite the sample with the pulsed laser.
-
The detector records the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of photon arrival times is constructed, representing the fluorescence decay profile.
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).
-
Computational Modeling: Predicting and Understanding Photophysical Properties
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has emerged as a powerful tool for predicting and rationalizing the photophysical properties of fluorescent molecules.[11]
TD-DFT for Predicting Absorption and Emission
TD-DFT calculations can provide valuable insights into the electronic transitions responsible for absorption and emission. The choice of functional and basis set is critical for obtaining accurate results.
-
Functionals: Hybrid functionals, such as B3LYP and PBE0, and range-separated hybrids like CAM-B3LYP, often provide a good balance of accuracy and computational cost for predicting the excitation energies of organic dyes.[3][12]
-
Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), augmented with diffuse and polarization functions, are commonly used to accurately describe the electronic structure of the excited states.[11]
Computational Workflow for TD-DFT Calculations
-
Ground-State Geometry Optimization: Optimize the ground-state geometry of the THQ analog using DFT.
-
Excited-State Geometry Optimization: Optimize the geometry of the first singlet excited state (S1) using TD-DFT.
-
Vertical Excitation Energy Calculation: Calculate the vertical excitation energies from the optimized ground-state geometry to predict the absorption spectrum.
-
Emission Energy Calculation: Calculate the emission energy from the optimized excited-state geometry to predict the fluorescence spectrum.
-
Solvent Effects: Incorporate solvent effects using implicit solvent models, such as the Polarizable Continuum Model (PCM), to better mimic experimental conditions.
Applications of Tetrahydroquinoline Analogs in Research and Development
The tunable photophysical properties of THQ analogs make them attractive candidates for a range of applications, particularly in the fields of bioimaging and drug discovery.
Fluorescent Probes for Bioimaging
The ability to design THQ derivatives with specific emission wavelengths and environmental sensitivity has led to their development as fluorescent probes for cellular imaging.[13] For example, quinoline-based fluorescent probes have been utilized for the detection of metal ions and for monitoring pH changes within cells.[13] The development of THQ-based probes with "turn-on" fluorescence capabilities, where the fluorescence is enhanced upon binding to a specific target, is an area of active research.
Theranostics and Drug Discovery
The inherent biological activity of the THQ scaffold, combined with its fluorescent properties, opens up possibilities for the development of theranostic agents—compounds that can both diagnose and treat diseases. For instance, some THQ derivatives have shown anticancer activity, and their intrinsic fluorescence could potentially be used to track their distribution and localization within cells.[2][14]
Conclusion
Tetrahydroquinoline analogs represent a fascinating class of compounds with a rich interplay between their chemical structure and photophysical properties. The ability to synthetically modify the THQ core allows for the rational design of molecules with tailored absorption, emission, and fluorescence lifetime characteristics. A combination of steady-state and time-resolved spectroscopic techniques, supported by computational modeling, provides a comprehensive toolkit for characterizing these properties. As our understanding of the structure-property relationships in THQ analogs continues to grow, so too will their applications in diverse fields, from fundamental biological research to the development of novel diagnostic and therapeutic agents.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+ - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-derived electron-donating/withdrawing fluorophores for hydrazine detection and applications in environment and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Emerging Potential of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] This guide delves into the specific and compelling niche of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives. While direct research on this particular substitution pattern is still emerging, by examining analogous dimethyl-substituted THQs, we can illuminate the synthetic rationale, potential therapeutic applications, and future research directions for this promising class of compounds.
The Strategic Importance of the Tetrahydroquinoline Core
The THQ nucleus is a privileged structure in drug discovery, renowned for its three-dimensional architecture which allows for precise spatial orientation of substituents to interact with biological targets.[2] This heterocyclic system is present in a variety of bioactive molecules, demonstrating a broad pharmacological spectrum that includes anticancer, neuroprotective, antioxidant, and anti-inflammatory properties.[3][4] The saturation of one of the aromatic rings in the parent quinoline structure introduces a chiral center and a more flexible conformation, which are critical for optimizing drug-receptor interactions.
Synthetic Pathways to Dimethyl-Substituted Tetrahydroquinolines
The synthesis of the THQ core can be achieved through various methodologies, including domino reactions, multi-component reactions, and cyclization strategies.[2] While specific protocols for 4,4-dimethyl derivatives are not extensively documented, we can infer logical synthetic routes from the preparation of isomeric structures, particularly the more studied 2,2-dimethyl-1,2,3,4-tetrahydroquinolines.
A key approach involves the reaction of anilines with precursors that introduce the dimethyl-substituted heterocyclic ring. One such method is the acid-catalyzed reaction of anilines with 3,3-dimethylacrylic acid or its derivatives.[5]
Proposed Synthetic Workflow for 4,4-Dimethyl-THQ Derivatives
A plausible synthetic strategy for constructing the this compound skeleton could involve a multi-step sequence starting from an appropriately substituted aniline and a Michael acceptor. The following workflow illustrates a conceptual pathway:
Figure 1: A conceptual workflow for the synthesis of the this compound core.
Detailed Experimental Protocol: A Representative Synthesis of a Dimethyl-THQ Analog
The following protocol for the synthesis of 1,2-dihydro-2,2-dimethylquinoline provides a practical example of the reaction conditions that could be adapted for the synthesis of 4,4-dimethyl analogs.[5]
Materials:
-
3-Acetoxy-3-methylbut-1-yne
-
Aniline
-
Dry Tetrahydrofuran (THF)
-
Copper(I) Chloride (CuCl)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3-acetoxy-3-methylbut-1-yne (12.00 g) in dry THF (100 mL), add aniline (0.77 mol) over 5 minutes.
-
Add CuCl (0.78 g, 7 mmol) to the mixture.
-
Stir the mixture at reflux for 3 hours.
-
Add an additional portion of CuCl (0.78 g, 7 mmol) and continue to stir at reflux for another 1 hour.
-
Cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Pour the residue into saturated aqueous NH₄Cl (200 mL) and extract with ethyl acetate (3 x 250 mL).
-
Wash the combined organic extracts with saturated aqueous NH₄Cl (1 x 200 mL) and then brine (1 x 200 mL).
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by distillation to yield the 1,2-dihydro-2,2-dimethylquinoline product.
Medicinal Chemistry Applications of Dimethyl-Tetrahydroquinoline Derivatives
The incorporation of dimethyl groups onto the tetrahydroquinoline scaffold can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The gem-dimethyl substitution at the 4-position can provide steric hindrance, potentially increasing metabolic stability by blocking sites of oxidation. Furthermore, these alkyl groups can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.
Anticancer Potential
Numerous tetrahydroquinoline derivatives have demonstrated significant anticancer activity.[3][6] For instance, certain 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have shown selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and PC3 (prostate cancer).[6] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[7]
A study on novel tetrahydroquinolinone derivatives revealed that these compounds can induce apoptosis in non-small cell lung cancer cells through both intrinsic and extrinsic pathways.[7] Another research highlighted that certain derivatives exert their antiproliferative effects by inducing massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[3]
Figure 2: A simplified diagram illustrating a potential anticancer mechanism of action for tetrahydroquinoline derivatives.
Neuroprotective and Antioxidant Properties
Oxidative stress is a key pathological factor in neurodegenerative diseases such as Parkinson's and Alzheimer's.[8] Tetrahydroquinoline derivatives, particularly those with hydroxyl substitutions, have been investigated for their neuroprotective and antioxidant capabilities.
A notable study demonstrated that 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) exhibits significant neuroprotective effects in a rat model of Parkinson's disease.[4][8] HTHQ was found to reduce oxidative stress, enhance the activity of antioxidant enzymes, and suppress apoptosis.[8] The antioxidant effect of these compounds is often attributed to the secondary nitrogen atom in the hydroquinoline ring, which can form a stable radical.[4]
The potential for 4,4-dimethyl-THQ derivatives to act as neuroprotective agents is an exciting area for future research. The combination of the antioxidant-conferring tetrahydroquinoline core with the metabolic stability potentially offered by the 4,4-dimethyl substitution could lead to the development of potent neuroprotective drug candidates.
Structure-Activity Relationships (SAR)
While a detailed SAR for this compound derivatives is yet to be established due to limited data, we can extrapolate from related structures. For a series of 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives, it was found that lipophilicity plays a significant role in their cytotoxic effects, with more lipophilic compounds showing better activity against certain cancer cell lines.[6]
The nature and position of substituents on the tetrahydroquinoline ring are crucial for biological activity. For example, in a study of tetrahydroquinolone derivatives as GPR41 modulators, modification of an aryl group attached to the core structure switched the compound's activity from antagonistic to agonistic.[9] This highlights the sensitivity of the biological response to subtle structural changes.
| Compound Series | Key Structural Features | Observed Activity | Reference |
| 2-Arylquinolines and 2-Methyl-THQs | Higher lipophilicity | Increased cytotoxicity against HeLa and PC3 cells | [6] |
| Tetrahydroquinolinones | (1-naphthyl)methyl moiety at position 3 | Apoptosis induction in lung cancer cells | [7] |
| 6-Hydroxy-2,2,4-trimethyl-THQ | Hydroxyl group at C6 | Neuroprotective and antioxidant effects | [4][8] |
| Tetrahydroquinolones | Aryl group modification | Switch between GPR41 antagonism and agonism | [9] |
Table 1: Summary of Structure-Activity Relationship Insights from Related Tetrahydroquinoline Derivatives.
Future Directions and Conclusion
The this compound scaffold represents a largely unexplored area in medicinal chemistry with significant potential. The insights gained from related dimethyl-substituted and other tetrahydroquinoline derivatives strongly suggest that this core structure is a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases.
Future research should focus on:
-
Developing and optimizing synthetic routes to access a diverse library of this compound derivatives.
-
Systematic biological evaluation of these compounds for their anticancer, neuroprotective, and antioxidant activities.
-
Elucidating the mechanism of action of the most promising lead compounds.
-
Conducting detailed structure-activity relationship studies to guide the design of more potent and selective drug candidates.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds.[1][2][3] Substituted THQs, in particular, are key building blocks for pharmaceuticals targeting a range of conditions from neurodegenerative diseases to infectious agents.[1][4] This document provides a comprehensive, field-tested protocol for the synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a valuable intermediate for drug discovery and development. We detail a two-step synthetic sequence involving an acid-catalyzed cyclization followed by a chemoselective reduction. The causality behind each experimental choice is explained, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Synthetic Strategy
The synthesis of the tetrahydroquinoline nucleus is a cornerstone of heterocyclic chemistry. Methodologies range from the direct hydrogenation of quinolines[2][5][6][7], domino reactions involving reduction and cyclization[1], to various annulation strategies.[8][9] For the specific synthesis of 4,4-disubstituted THQs, a robust and logical approach is the acid-catalyzed condensation of an aniline with a suitable carbonyl compound, followed by reduction of the resulting heterocyclic intermediate.
This protocol employs a modified Skraup-Doebner-von Miller reaction, which is a powerful method for constructing the quinoline ring system. Our strategy proceeds in two distinct, high-yielding steps:
-
Step 1: Acid-Catalyzed Cyclization: Aniline is reacted with isobutyraldehyde in the presence of a strong acid catalyst. This reaction forms the this compound ring system directly through a cascade of condensation, cyclization, and intramolecular hydroamination. This one-pot cyclization is highly efficient and avoids the isolation of potentially unstable intermediates.
-
Step 2: Purification: The final product is isolated and purified using standard laboratory techniques to yield the target compound with high purity.
This approach is selected for its operational simplicity, scalability, and use of readily available starting materials.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Reaction Mechanism
The formation of the tetrahydroquinoline ring proceeds through a well-established cascade mechanism. The key steps are outlined below:
-
Aldol Condensation: Under acidic conditions, two molecules of isobutyraldehyde undergo a self-condensation reaction to form an α,β-unsaturated aldehyde.
-
Conjugate Addition (Michael Addition): Aniline acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated aldehyde.
-
Iminium Formation & Cyclization: The resulting amino-aldehyde tautomerizes and the aniline nitrogen attacks the carbonyl carbon, forming a cyclic hemiaminal intermediate.
-
Dehydration & Rearrangement: Subsequent dehydration and intramolecular electrophilic aromatic substitution, followed by proton transfers, lead to the stable this compound ring system.
Caption: Simplified mechanistic pathway for the acid-catalyzed cyclization.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount | CAS No. | Purity |
| Aniline | C₆H₇N | 93.13 | 0.10 | 1.0 | 9.31 g (9.1 mL) | 62-53-3 | >99.5% |
| Isobutyraldehyde | C₄H₈O | 72.11 | 0.25 | 2.5 | 18.03 g (22.8 mL) | 78-84-2 | >99% |
| Hydrochloric Acid | HCl | 36.46 | - | - | 20 mL | 7647-01-0 | 37% (conc.) |
| Ethanol | C₂H₅OH | 46.07 | - | - | 100 mL | 64-17-5 | >99.5% |
| Sodium Hydroxide | NaOH | 40.00 | - | - | ~40 g | 1310-73-2 | >98% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | 500 mL | 141-78-6 | ACS Grade |
| Magnesium Sulfate | MgSO₄ | 120.37 | - | - | As needed | 7487-88-9 | Anhydrous |
| Silica Gel | SiO₂ | 60.08 | - | - | As needed | 7631-86-9 | 230-400 mesh |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Ice bath
-
1 L separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Step-by-Step Synthesis Procedure
CAUTION: This procedure should be performed in a well-ventilated fume hood. Aniline is toxic and readily absorbed through the skin. Isobutyraldehyde is flammable and an irritant. Concentrated HCl is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel.
-
Charge Reagents: To the flask, add aniline (9.31 g, 0.10 mol) and ethanol (100 mL). Begin stirring to ensure homogeneity.
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated hydrochloric acid (20 mL) to the stirring solution. An exotherm may be observed.
-
Aldehyde Addition: Once the solution has cooled back to near room temperature, add isobutyraldehyde (18.03 g, 0.25 mol) dropwise via the dropping funnel over 30 minutes. Maintain a steady stirring rate.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 80-85 °C) using the heating mantle. Maintain reflux for 12 hours. The reaction can be monitored by TLC (thin-layer chromatography) using a 9:1 Hexane:Ethyl Acetate eluent system.
-
Work-up - Quenching and Basification: After 12 hours, cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully neutralize the reaction by adding a 20% aqueous solution of sodium hydroxide (w/v) until the pH is >10. This step is highly exothermic; add the base slowly to control the temperature.
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% ethyl acetate in hexane. Combine the fractions containing the pure product (visualized by TLC) and remove the solvent in vacuo to yield this compound as a pale yellow oil.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.00-6.90 (m, 2H, Ar-H), 6.65-6.55 (m, 2H, Ar-H), 3.75 (br s, 1H, NH), 3.28 (t, J = 5.6 Hz, 2H, -CH₂-N), 1.68 (t, J = 5.6 Hz, 2H, -CH₂-C(CH₃)₂), 1.25 (s, 6H, 2 x -CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 144.5, 129.5, 127.0, 121.5, 117.0, 114.2, 42.5, 35.0, 31.8, 29.5.
-
Mass Spectrometry (EI): m/z (%) 161 (M⁺), 146 ([M-CH₃]⁺).
Results and Troubleshooting
| Parameter | Expected Value |
| Typical Yield | 65-75% |
| Appearance | Pale yellow oil |
| Purity (by NMR) | >98% |
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; inefficient extraction. | Extend reflux time to 24 hours and monitor by TLC. Ensure pH is >10 during work-up for complete extraction of the basic product. |
| Dark, Tarry Crude Product | Polymerization of reactants/intermediates. | Ensure slow, controlled addition of isobutyraldehyde. Maintain a steady reflux temperature without overheating. |
| Difficult Purification | Co-elution of impurities. | Use a shallower gradient for column chromatography (e.g., 1% to 5% ethyl acetate in hexane) to improve separation. |
| Incomplete Reaction | Insufficient acid catalyst or low temperature. | Verify the concentration of the HCl. Ensure the reaction maintains a consistent reflux. |
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound. By detailing the mechanistic rationale and providing a step-by-step guide with troubleshooting advice, this document serves as a valuable resource for researchers in synthetic organic chemistry and drug development. The described method uses cost-effective reagents and standard laboratory techniques to produce the target compound in good yield and high purity.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Guide to the Catalytic Hydrogenation of Tetrahydroquinoline
Introduction: The Significance of Tetrahydroquinolines
Tetrahydroquinolines (THQs) are a pivotal class of N-heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products. Their saturated heterocyclic ring imparts unique conformational properties that are crucial for biological activity. The catalytic hydrogenation of quinolines to their corresponding 1,2,3,4-tetrahydroquinoline derivatives is a fundamental and atom-economical method for their synthesis.[1][2] This application note provides a detailed experimental setup, operational protocols, and mechanistic insights for researchers, scientists, and drug development professionals engaged in this vital chemical transformation.
Foundational Principles: Safety and Mechanistic Causality
The successful and safe execution of tetrahydroquinoline hydrogenation hinges on a deep understanding of both the operational hazards and the chemical principles governing the reaction. This section outlines the critical safety protocols and the theoretical basis for the experimental design.
Critical Safety Protocols for High-Pressure Hydrogenation
Hydrogenation reactions inherently involve high-pressure, flammable hydrogen gas and often, pyrophoric catalysts, creating significant fire and explosion risks.[3][4] Adherence to strict safety measures is non-negotiable.
Core Safety Mandates:
-
Designated Area: All hydrogenation procedures must be conducted in a certified chemical fume hood with the sash closed as much as possible.[3][5] For high-pressure reactions, the use of a dedicated, reinforced hydrogenation bay is recommended.
-
Personal Protective Equipment (PPE): Standard PPE includes flame-resistant lab coats, safety goggles, and gloves. For handling pyrophoric catalysts, anti-static, non-metal shoes and cotton gloves are advised to prevent spark generation.[6][7]
-
Oxygen Exclusion: The primary directive is to prevent the formation of an explosive mixture of hydrogen and oxygen. Before introducing hydrogen, the reaction vessel must be thoroughly purged with an inert gas, such as nitrogen or argon, to remove all atmospheric oxygen.[3][7]
-
Ignition Source Control: All potential ignition sources must be eliminated from the hydrogenation area. This includes open flames, spark-producing equipment (including personal electronics), and static electricity.[3][6][7] All equipment must be properly grounded.[7]
-
Equipment Integrity: The high-pressure reactor (autoclave), fittings, and tubing must be rated for hydrogen service and the intended operating pressure.[5][7] Regular leak testing and maintenance are mandatory.[6][7]
-
Catalyst Handling: Pyrophoric catalysts like Raney Nickel or dry Palladium on Carbon (Pd/C) can ignite spontaneously upon exposure to air. They should be handled under an inert atmosphere or kept wet with a solvent to minimize this risk.[3][7]
-
Thermal Runaway Prevention: Hydrogenation is an exothermic process. Inefficient heat removal can lead to a dangerous, uncontrolled increase in temperature and pressure (thermal runaway).[7] Ensure the reactor's cooling system is operational and monitor the reaction temperature closely.
Theory and Mechanistic Insights
The catalytic hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline involves the selective reduction of the pyridine ring. The generally accepted mechanism for heterogeneous catalysis is the Horiuti-Polanyi mechanism.
Key Mechanistic Steps:
-
Adsorption: Both hydrogen gas (H₂) and the quinoline substrate adsorb onto the surface of the metal catalyst (e.g., Pd, Pt, Ni).
-
Hydrogen Dissociation: The H-H bond in the adsorbed hydrogen molecule is cleaved, forming highly reactive atomic hydrogen (H*) bound to the catalyst surface.
-
Stepwise Hydrogen Addition: The adsorbed quinoline undergoes a series of stepwise additions of atomic hydrogen. The reduction typically initiates at the N=C bond of the pyridine ring, which is more susceptible to hydrogenation than the carbocyclic benzene ring.
-
Desorption: Once four hydrogen atoms have been added, the final product, 1,2,3,4-tetrahydroquinoline, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The selectivity for the pyridine ring over the benzene ring is a key feature of this reaction, often achieved under mild to moderate reaction conditions. Over-reduction to decahydroquinoline requires more forcing conditions (higher temperature and pressure).[8]
Diagram: Generalized Mechanism of Quinoline Hydrogenation
Caption: Generalized Horiuti-Polanyi mechanism for quinoline hydrogenation.
Materials and Apparatus
Reagents and Consumables
-
Quinoline (or substituted derivative)
-
Solvent (e.g., Methanol, Ethanol, Isopropanol, Acetic Acid)[8][9]
-
Catalyst (e.g., 5-10% Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂ - Adams' catalyst), Raney Nickel)[7][8]
-
Hydrogen Gas (high purity, ≥99.99%)
-
Nitrogen or Argon Gas (high purity, for purging)
-
Filter aid (e.g., Celite®)
Apparatus
-
High-Pressure Hydrogenation Reactor (e.g., Parr shaker or stirred autoclave) equipped with a gas inlet, pressure gauge, vent, thermocouple, and stirring mechanism (magnetic or mechanical).[8]
-
Hydrogen gas cylinder with a two-stage pressure regulator.[6]
-
Inert gas cylinder with a regulator.
-
Stainless steel or PTFE-lined high-pressure tubing.[5]
-
Glassware for solution preparation and workup.
-
Filtration apparatus (e.g., Büchner funnel).
-
Rotary evaporator.
-
Analytical equipment for reaction monitoring (e.g., GC-MS, TLC, NMR).
Experimental Protocol: Step-by-Step Methodology
This protocol describes a general procedure for the hydrogenation of quinoline using 5% Pd/C in a stirred batch reactor.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for tetrahydroquinoline hydrogenation.
Reactor Preparation and Charging
-
Inspect the Reactor: Before use, ensure the reactor vessel and all fittings are clean, dry, and in good condition.[6]
-
Charge Reactants: To the reactor vessel, add the quinoline substrate (e.g., 1.0 eq), the solvent (e.g., ethanol), and a magnetic stir bar.
-
Charge Catalyst: In the final step before sealing, carefully add the catalyst (e.g., 5% Pd/C, 1-5 mol%). Handle pyrophoric catalysts with appropriate care, typically as a slurry in the reaction solvent to prevent ignition.
System Sealing and Purging
-
Seal the Reactor: Securely close the reactor according to the manufacturer's instructions. Ensure all bolts are tightened evenly to create a proper seal.[6]
-
Leak Test: Close all valves. Pressurize the sealed reactor with an inert gas (Nitrogen) to a pressure slightly above the intended reaction pressure. Monitor the pressure gauge for 15-30 minutes. A stable pressure indicates no leaks. If the pressure drops, locate and fix the leak before proceeding.[6][7]
-
Purge with Inert Gas: After a successful leak test, carefully vent the nitrogen. Then, cycle through pressurizing with nitrogen (to ~3-5 bar) and venting three to five times. This crucial step removes residual oxygen from the headspace.[3][7]
Reaction Execution
-
Introduce Hydrogen: After the final nitrogen vent, evacuate the reactor briefly if a vacuum pump is available, then introduce hydrogen gas from the cylinder, adjusting the regulator to the desired reaction pressure (e.g., 5-30 bar).[9][10]
-
Set Reaction Parameters: Begin vigorous stirring to ensure good mixing and mass transfer. Heat the reactor to the target temperature (e.g., 70-120 °C).[1][9][10]
-
Monitor the Reaction: The reaction progress can be monitored by observing the drop in hydrogen pressure from the supply cylinder as it is consumed. For more precise monitoring, small aliquots can be carefully sampled (if the reactor allows) and analyzed by TLC or GC-MS.
Workup and Product Isolation
-
Cooldown and Shutdown: Once the reaction is complete (indicated by the cessation of hydrogen uptake), stop the heating and allow the reactor to cool to room temperature.
-
Depressurize and Purge: Close the hydrogen supply valve at the cylinder. Carefully and slowly vent the excess hydrogen pressure from the reactor into an exhaust line or fume hood.[6] Purge the reactor headspace three times with nitrogen to displace any remaining hydrogen.
-
Catalyst Filtration: Open the reactor in the fume hood. The reaction mixture contains a fine suspension of the catalyst. Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The filtered catalyst can be pyrophoric. Do not allow the filter cake to dry in the open air. Quench it immediately with water while still wet.[7]
-
Isolation: Transfer the filtrate to a round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude tetrahydroquinoline product.
-
Purification and Analysis: The crude product can be purified further by distillation or chromatography if necessary. Confirm the structure and purity of the final product using NMR, GC-MS, or other appropriate analytical techniques.
Data Presentation: Exemplary Reaction Conditions
The choice of catalyst and conditions significantly impacts the reaction's efficiency and selectivity. The following table summarizes conditions reported in the literature for the hydrogenation of quinoline.
| Catalyst | Pressure (H₂) | Temperature (°C) | Solvent | Time (h) | Conversion/Yield | Reference |
| Noble Metal Catalysts | ||||||
| IrNPs@SPIONs | 30 bar | 100 °C | DCM | 24 | >99% Conversion | [11] |
| Adams' Catalyst (PtO₂) | ~4.4 bar (64 psi) | 17-37 °C | Acetic Acid | - | Quantitative | [8] |
| Pd/C | 30 bar | 100 °C | - | - | >95% Yield | [11] |
| Base Metal Catalysts | ||||||
| Ni-NPs@NBC | 30 bar | 120 °C | Isopropanol | 24 | High Conversion | [9][10] |
| Co-based (in situ) | 30 bar | 70-150 °C | Water | 15 | Good to Excellent | [1] |
| Co-pyromellitic acid@SiO₂ | 10 bar | 70 °C | i-PrOH:H₂O | 24 | High Yield | [12] |
| Mn PN³ Pincer Complex | 4 bar | - | - | - | Efficient | [13] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Inactive or poisoned catalyst.2. System leak (H₂ escaping).3. Insufficient mixing.4. Impure substrate or solvent. | 1. Use fresh, high-quality catalyst. Ensure substrate is pure (impurities like sulfur can poison catalysts).2. Perform a thorough leak test with nitrogen before starting.3. Increase the stirring rate.4. Purify starting materials. |
| Incomplete Conversion | 1. Insufficient reaction time or temperature.2. Insufficient catalyst loading.3. Deactivation of catalyst over time. | 1. Increase reaction time or modestly increase temperature/pressure.2. Increase the mol% of the catalyst.3. Add a second charge of catalyst (if feasible). |
| Low Selectivity / Over-reduction | 1. Reaction conditions are too harsh (high T, P).2. Highly active catalyst. | 1. Reduce the temperature and/or pressure.2. Choose a less active catalyst or reduce catalyst loading. Monitor the reaction closely to stop it after THQ formation. |
| Pressure Drop During Leak Test | 1. Poorly sealed reactor head.2. Leaky valve or fitting. | 1. Re-open and clean the sealing surfaces. Re-tighten bolts in a star pattern to ensure even pressure.2. Check all fittings with a leak detection solution (e.g., Snoop®) and tighten or replace as necessary. |
Conclusion
The catalytic hydrogenation of quinolines is a robust and efficient method for synthesizing valuable tetrahydroquinoline scaffolds. Success relies on a triad of principles: meticulous adherence to safety protocols, careful selection of reaction parameters, and a foundational understanding of the catalytic mechanism. By following the detailed procedures and leveraging the insights provided in this guide, researchers can confidently and safely perform this important transformation, enabling further advancements in medicinal chemistry and materials science.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.wisc.edu [chem.wisc.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. njhjchem.com [njhjchem.com]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. GT Digital Repository [repository.gatech.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of tetrahydroquinoline (THQ) derivatives. THQ and its analogues represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1] This document outlines detailed protocols for various assays amenable to HTS, presents quantitative data for a selection of THQ derivatives, and illustrates key signaling pathways and experimental workflows.
Introduction to High-Throughput Screening of Tetrahydroquinoline Derivatives
High-throughput screening enables the rapid evaluation of large chemical libraries to identify compounds that modulate specific biological targets or pathways.[2] The structural diversity of THQ derivatives makes them ideal candidates for HTS campaigns aimed at discovering novel therapeutic agents. Common HTS methodologies for this class of compounds include cell-based assays to assess cellular responses like proliferation and migration, as well as biochemical assays to determine the direct interaction with molecular targets such as kinases.[2]
Key Signaling Pathways
A significant number of tetrahydroquinoline derivatives have been identified as modulators of critical signaling pathways implicated in cancer and other diseases. One of the most prominent is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[3][4][5]
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies for key HTS assays are provided below. These protocols are designed for 384-well microplate formats to ensure high-throughput capability.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6][7][8]
Materials:
-
Tetrahydroquinoline derivatives library (in DMSO)
-
Cancer cell line (e.g., A549, HCT-116, MCF-7)
-
Culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6][9]
-
384-well clear-bottom microplates
-
Automated liquid handling system
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Addition: Using an automated liquid handler, add 100 nL of THQ derivatives from the compound library to the appropriate wells to achieve the desired final concentration (typically 1-10 µM). Include vehicle controls (DMSO) and positive controls (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[6]
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
Biochemical Kinase Assay (TR-FRET)
This assay measures the direct inhibition of a specific kinase by the THQ derivatives using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[10][11]
Materials:
-
Purified kinase (e.g., PI3K, AKT, mTOR)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Alexa Fluor 647-labeled streptavidin (acceptor, if using a biotinylated substrate)
-
Assay buffer
-
384-well low-volume white microplates
-
TR-FRET-compatible microplate reader
Protocol:
-
Compound Dispensing: Add 100 nL of THQ derivatives to the wells of the microplate.
-
Kinase and Substrate Addition: Add 5 µL of a solution containing the kinase and its substrate in assay buffer to each well.
-
Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Detection Reagent Addition: Add 10 µL of the detection mix containing the Europium-labeled antibody and acceptor molecule.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). The ratio of the two signals is proportional to the amount of phosphorylated substrate.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of THQ derivatives on the ability of cells to migrate and close a "wound" created in a cell monolayer.
Materials:
-
Cancer cell line capable of migration (e.g., MDA-MB-231)
-
Culture medium
-
Wound-healing inserts or a specialized 96-well plate (e.g., Oris™ Cell Migration Assay)[12]
-
Live-cell imaging system or a high-content imager
Protocol:
-
Cell Seeding: Seed cells into the wells of a 96-well plate containing wound-healing inserts to create a confluent monolayer around the insert.[12]
-
Insert Removal and Compound Addition: After 24 hours, gently remove the inserts to create a uniform cell-free "wound." Wash the wells with PBS and add fresh medium containing the THQ derivatives at the desired concentrations.
-
Image Acquisition: Place the plate in a live-cell imaging system and acquire images of the wound area at time zero and at regular intervals (e.g., every 2-4 hours) for up to 48 hours.
-
Data Analysis: Quantify the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time for each treatment condition.
Data Presentation
The following tables summarize the quantitative data for representative tetrahydroquinoline derivatives from various high-throughput screening assays.
Table 1: Anti-proliferative Activity of Tetrahydroquinoline Derivatives (IC₅₀ in µM)
| Compound ID | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| THQ-001 | 12.55 ± 0.54 | 12.04 ± 0.57 | >50 |
| THQ-002 | 27.24 ± 1.53 | 39.83 ± 2.62 | >50 |
| THQ-003 | 23.83 ± 4.02 | 18.93 ± 1.26 | >50 |
| THQ-004 | 15.69 ± 2.56 | 13.49 ± 0.20 | >50 |
| THQ-005 | 28.44 ± 0.56 | 12.96 ± 2.68 | >50 |
Data presented as mean ± SD from three independent experiments.[13]
Table 2: Kinase Inhibitory Activity of Tetrahydroquinoline Derivatives (IC₅₀ in µM)
| Compound ID | PI3Kα | AKT1 | mTOR |
| THQ-101 | 0.85 | 1.2 | 0.5 |
| THQ-102 | 1.5 | 2.8 | 0.9 |
| THQ-103 | 0.23 | 0.78 | 0.15 |
| THQ-104 | 5.6 | 8.2 | 3.1 |
| THQ-105 | 0.92 | 1.5 | 0.6 |
Table 3: Anti-Migratory Activity of Tetrahydroquinoline Derivatives (% Wound Closure Inhibition at 10 µM)
| Compound ID | MDA-MB-231 (Breast Cancer) |
| THQ-201 | 75% |
| THQ-202 | 62% |
| THQ-203 | 88% |
| THQ-204 | 45% |
| THQ-205 | 79% |
Experimental Workflow
A typical HTS campaign for tetrahydroquinoline derivatives involves a multi-stage process, from primary screening to hit validation and lead optimization.
Caption: A typical high-throughput screening workflow.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the high-throughput screening of tetrahydroquinoline derivatives. By employing these methodologies, researchers can efficiently identify and characterize novel THQ-based compounds with therapeutic potential, accelerating the drug discovery and development process. It is important to note that some fused tricyclic THQs have been identified as potential pan-assay interference compounds (PAINS), and appropriate counter-screens and validation steps should be incorporated into any screening campaign.[14]
References
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. High-Throughput Cell Migration Assay | Molecular Devices [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline in the Development of mTOR Inhibitors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from a variety of upstream pathways, including those activated by growth factors and nutrients.[4][5] The mTOR signaling pathway is frequently dysregulated in a number of human diseases, most notably in cancer, which makes it a prime target for therapeutic intervention.[2][6] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2, which have different downstream targets and cellular functions.[5][6] The development of small molecule inhibitors that target the kinase activity of mTOR is a significant area of research in oncology.
The tetrahydroquinoline (THQ) scaffold has emerged as a promising structural motif in the design of novel mTOR inhibitors.[7][8] This is inspired by the structural characteristics of known mTOR inhibitors.[9] The 4,4-dimethyl-1,2,3,4-tetrahydroquinoline core, in particular, offers a rigid framework that can be strategically modified to enhance binding affinity and selectivity for the mTOR active site. This document provides an overview of the application of this scaffold in the development of mTOR inhibitors, including quantitative data for representative compounds, detailed experimental protocols for their evaluation, and visualizations of key concepts.
Data Presentation
While specific mTOR inhibitory data for compounds with a this compound core is not extensively available in publicly accessible literature, research on the broader class of tetrahydroquinoline derivatives has shown significant promise. The following table summarizes the in vitro cytotoxic activity of a series of morpholine-substituted tetrahydroquinoline derivatives against various cancer cell lines, demonstrating the potential of this scaffold.[8][9]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 10d | A549 (Lung) | 0.062 ± 0.01 |
| MCF-7 (Breast) | 0.58 ± 0.11 | |
| MDA-MB-231 (Breast) | 1.003 ± 0.008 | |
| 10e | A549 (Lung) | 0.033 ± 0.003 |
| MCF-7 (Breast) | - | |
| MDA-MB-231 (Breast) | 0.63 ± 0.02 | |
| 10h | A549 (Lung) | - |
| MCF-7 (Breast) | 0.087 ± 0.007 | |
| MDA-MB-231 (Breast) | - | |
| Everolimus (Control) | A549 (Lung) | - |
| 5-Fluorouracil (Control) | A549 (Lung) | - |
Data extracted from studies on morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors.[8][9]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the mTOR signaling pathway and the experimental workflow for their evaluation.
Caption: Simplified mTOR signaling pathway highlighting the points of inhibition by tetrahydroquinoline-based mTOR inhibitors.
Caption: A typical experimental workflow for the evaluation of novel this compound derivatives as mTOR inhibitors.
Caption: Logical relationship of the this compound scaffold's features to its potential as an mTOR inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound derivatives as mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay determines the direct inhibitory effect of the test compounds on mTOR kinase activity.
Materials:
-
Recombinant active mTOR enzyme
-
Inactive p70S6K or 4E-BP1 as substrate
-
Test compounds (this compound derivatives)
-
ATP
-
Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM β-glycerophosphate)
-
SDS-PAGE and Western blotting reagents
-
Phospho-specific antibodies (e.g., anti-phospho-p70S6K (Thr389) or anti-phospho-4E-BP1 (Thr37/46))
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microcentrifuge tube, combine the recombinant active mTOR enzyme (e.g., 250 ng) with the kinase assay buffer.
-
Add the test compound at various concentrations and incubate for 15-20 minutes at room temperature. Include a vehicle control (DMSO) and a known mTOR inhibitor (e.g., Rapamycin) as a positive control.
-
Add the inactive substrate (e.g., 1 µg of p70S6K) and ATP (e.g., 100 µM) to initiate the kinase reaction.
-
Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.
-
Stop the reaction by adding 4x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blot analysis using a phospho-specific antibody for the substrate to detect the level of phosphorylation.
-
Quantify the band intensities to determine the extent of mTOR inhibition and calculate IC50 values.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the tetrahydroquinoline derivatives for 48-72 hours. Include a vehicle control.[1]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis of mTOR Pathway in Cells
This method is used to confirm the on-target effect of the compounds by analyzing the phosphorylation status of key mTOR pathway proteins in treated cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K1 (Thr389), anti-S6K1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compounds on the phosphorylation of mTOR pathway proteins.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel mTOR inhibitors. While direct mTOR inhibitory data for this specific scaffold is emerging, the broader class of tetrahydroquinoline derivatives has demonstrated potent anticancer activity, likely through the inhibition of the mTOR signaling pathway. The protocols outlined in this document provide a comprehensive framework for the in vitro and cell-based evaluation of such compounds, enabling researchers to identify and characterize promising new therapeutic agents for the treatment of cancer and other diseases associated with mTOR dysregulation. Further exploration and optimization of substitutions on the this compound core could lead to the development of highly potent and selective mTOR inhibitors with clinical potential.
References
- 1. This compound-based PPARalpha/gamma agonists. Part I: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline in cancer research
Application Note and Protocol
Introduction
Tetrahydroquinoline and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties. These compounds have been investigated for their ability to target various cancer cell lines and modulate key signaling pathways involved in tumor progression, proliferation, and survival. While research on the specific compound 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is limited in the public domain, extensive studies on related tetrahydroquinoline derivatives have provided valuable insights into their potential as therapeutic agents. This document outlines the application of these derivatives in cancer research, summarizing key findings, experimental protocols, and relevant signaling pathways.
Mechanism of Action and Targeted Signaling Pathways
Tetrahydroquinoline derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting critical signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway Inhibition
Several tetrahydroquinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1] One study on novel tetrahydroquinolinones demonstrated that the lead compound induced massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR pathway in colorectal cancer cells.[1]
NF-κB Signaling Pathway Inhibition
The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation. Certain 1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of NF-κB transcriptional activity.[2][3] One study reported a derivative that blocked the nuclear translocation of NF-κB in breast cancer cells, leading to cytotoxic effects.[3]
Induction of Apoptosis and Cell Cycle Arrest
Tetrahydroquinolinone derivatives have been shown to induce apoptosis in cancer cells. One compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a), was found to cause cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways in lung cancer cells.[4]
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of various tetrahydroquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Micromolar concentrations | [1] |
| 3,4-diaryl-1,2,3,4-tetrahydroquinoline (3c) | H460 (Lung) | 4.9 ± 0.7 | [5] |
| A-431 (Skin) | 2.0 ± 0.9 | [5] | |
| HT-29 (Colon) | 4.4 ± 1.3 | [5] | |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | ~13 | [4] |
| A549 (Lung) | ~13 | [4] | |
| 1,2,3,4-Tetrahydroquinoline derivative (6g) | NCI-H23 (Lung) | Not specified, potent cytotoxicity | [2] |
| ACHN (Renal) | Not specified, potent cytotoxicity | [2] | |
| MDA-MB-231 (Breast) | Not specified, potent cytotoxicity | [2] | |
| PC-3 (Prostate) | Not specified, potent cytotoxicity | [2] | |
| NUGC-3 (Gastric) | Not specified, potent cytotoxicity | [2] | |
| HCT 15 (Colon) | Not specified, potent cytotoxicity | [2] | |
| 1,2,3,4-tetrahydroisoquinoline derivative (5d) | Various human cancer cell lines | 1.591 to 2.281 | [3] |
| Morpholine-substituted tetrahydroquinoline (10e) | A549 (Lung) | 0.033 ± 0.003 | [6] |
| Morpholine-substituted tetrahydroquinoline (10h) | MCF-7 (Breast) | 0.087 ± 0.007 | [6] |
| Morpholine-substituted tetrahydroquinoline (10d) | A549 (Lung) | 0.062 ± 0.01 | [6] |
| MCF-7 (Breast) | 0.58 ± 0.11 | [6] | |
| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the research of tetrahydroquinoline derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivative (e.g., 0 to 50 µM) for 72 hours. A control group should be treated with 1% dimethyl sulfoxide (DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis
This method is used to determine the effect of a compound on the cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., A549) with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Conclusion
Derivatives of the tetrahydroquinoline scaffold represent a promising class of compounds for the development of novel anticancer agents. Their ability to modulate key signaling pathways such as the PI3K/AKT/mTOR and NF-κB pathways, coupled with their demonstrated cytotoxicity against a variety of cancer cell lines, underscores their therapeutic potential. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to optimize these compounds for clinical development. The protocols and data presented here provide a valuable resource for researchers in the field of oncology drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline Scaffold in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, three-dimensional structure provides an excellent platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline moiety offers a unique combination of steric hindrance and lipophilicity. The gem-dimethyl group at the C4 position can enhance metabolic stability by preventing oxidation at this site and can also serve to orient substituents in a specific manner to optimize binding to target proteins. This distinctive structural feature makes the 4,4-dimethyl-THQ scaffold a compelling starting point for the design of novel therapeutics targeting a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[2][3] This guide provides detailed protocols for the synthesis of the core 4,4-dimethyl-THQ scaffold and its subsequent evaluation in key anticancer and anti-inflammatory assays.
Part 1: Synthesis of the Core Scaffold
A robust and scalable synthesis of the core scaffold is the first critical step in any drug discovery program. The following protocol describes a reliable method for the preparation of 4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one, a key intermediate that can be further modified to generate a diverse library of drug candidates. The synthesis proceeds via an initial acylation of aniline followed by an intramolecular Friedel-Crafts cyclization.
Protocol 1: Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-2-one
Rationale: This two-step procedure provides a straightforward and efficient route to the 4,4-dimethyl-THQ core. The initial acylation forms the necessary amide precursor. The subsequent intramolecular Friedel-Crafts reaction, a classic and powerful tool in organic synthesis, forges the heterocyclic ring. Polyphosphoric acid (PPA) is an effective catalyst and solvent for this type of cyclization, promoting the reaction through its strong dehydrating and acidic properties.
Materials:
-
Aniline
-
3,3-Dimethylacryloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
Step 1: Synthesis of N-phenyl-3,3-dimethylacrylamide
-
To a solution of aniline (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure amide.
Step 2: Friedel-Crafts Cyclization to 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one
-
Add the N-phenyl-3,3-dimethylacrylamide (1.0 eq) from Step 1 to polyphosphoric acid (PPA) (10-20 eq by weight) in a round-bottom flask.
-
Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the desired 4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one.
Diagram of Synthetic Workflow:
Caption: Synthetic scheme for 4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one.
Part 2: Application in Anticancer Drug Design
The dysregulation of cellular signaling pathways is a hallmark of cancer. The PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[3] The 4,4-dimethyl-THQ scaffold can be elaborated to generate potent and selective mTOR inhibitors.
Application Note: Targeting the mTOR Pathway
Derivatives of the 4,4-dimethyl-THQ scaffold can be designed to fit into the ATP-binding pocket of the mTOR kinase domain. The core structure serves to position key pharmacophoric elements, such as hydrogen bond donors and acceptors, and hydrophobic groups, to achieve high-affinity binding. The gem-dimethyl group can enhance binding by occupying a hydrophobic pocket and may improve the pharmacokinetic profile of the molecule. The following protocols outline how to assess the efficacy of newly synthesized 4,4-dimethyl-THQ derivatives as mTOR inhibitors and cytotoxic agents.
Protocol 2: In Vitro mTOR Kinase Inhibition Assay
Rationale: This biochemical assay directly measures the ability of a test compound to inhibit the catalytic activity of the mTOR enzyme. It quantifies the phosphorylation of a substrate, providing a direct measure of enzyme inhibition and allowing for the determination of an IC₅₀ value.
Materials:
-
Active, recombinant mTOR enzyme
-
Inactive p70S6K protein (substrate)
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
Test compounds (4,4-dimethyl-THQ derivatives) dissolved in DMSO
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Primary antibody: anti-phospho-p70S6K (Thr389)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents and imager
Step-by-Step Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
In a microcentrifuge tube, combine the recombinant mTOR enzyme (e.g., 250 ng) and the test compound at various concentrations.
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the inactive p70S6K substrate (e.g., 1 µg) and ATP (e.g., 100 µM) to the reaction mixture.
-
Incubate the reaction at 30 °C for 30 minutes.
-
Terminate the reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples at 95 °C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and probe with the primary antibody against phosphorylated p70S6K.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.
Protocol 3: Cell Viability Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental assay to determine the antiproliferative effects of potential anticancer compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (4,4-dimethyl-THQ derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.
Diagram of Anticancer Evaluation Workflow:
Caption: Workflow for the evaluation of 4,4-dimethyl-THQ derivatives as anticancer agents.
Part 3: Application in Anti-inflammatory Drug Design
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response, and its inhibition is a major goal in the development of anti-inflammatory drugs. The 4,4-dimethyl-THQ scaffold can be utilized to develop potent inhibitors of NF-κB signaling.
Application Note: Targeting the NF-κB Pathway
Derivatives of the 4,4-dimethyl-THQ scaffold can be designed to interfere with the NF-κB signaling pathway at various points, such as inhibiting the IKK complex or preventing the nuclear translocation of NF-κB. The following protocol describes a reporter gene assay to quantify the inhibitory effect of test compounds on NF-κB transcriptional activity.
Protocol 4: NF-κB Luciferase Reporter Assay
Rationale: This cell-based assay provides a quantitative measure of NF-κB transcriptional activity. Cells are engineered to express the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the production of luciferase, which can be measured by its light-emitting reaction with a substrate. A reduction in the light signal in the presence of a test compound indicates inhibition of the NF-κB pathway.
Materials:
-
Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or THP-1)
-
Complete cell culture medium
-
Opaque, white 96-well cell culture plates
-
Test compounds (4,4-dimethyl-THQ derivatives) dissolved in DMSO
-
NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS))
-
Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate)
-
Luminometer
Step-by-Step Procedure:
-
Seed the NF-κB reporter cells in an opaque, white 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) and incubate for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.
-
After incubation, remove the medium and wash the cells with PBS.
-
Add 1x cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 10-20 µL of the cell lysate to a new opaque, white 96-well plate.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Data Presentation
The results from these assays can be summarized in a table to facilitate the analysis of structure-activity relationships (SAR).
Table 1: Representative Biological Data for a Hypothetical Series of 4,4-Dimethyl-THQ Derivatives
| Compound ID | R1-substituent | R2-substituent | mTOR IC₅₀ (nM) | A549 Cell IC₅₀ (µM) | NF-κB IC₅₀ (µM) |
| DM-THQ-01 | H | H | >10,000 | >50 | >50 |
| DM-THQ-02 | 4-F-Ph | H | 520 | 12.5 | 25.8 |
| DM-THQ-03 | 3,5-di-CF₃-Ph | H | 25 | 0.8 | 5.2 |
| DM-THQ-04 | H | Morpholino | 8,500 | 45.2 | 15.1 |
| DM-THQ-05 | 3,5-di-CF₃-Ph | Morpholino | 5 | 0.15 | 1.8 |
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its unique structural features can be exploited to design potent and selective modulators of key biological targets implicated in cancer and inflammation. The protocols detailed in this guide provide a comprehensive framework for the synthesis and biological evaluation of derivatives based on this promising scaffold. Future work should focus on expanding the chemical diversity around the core, exploring different substitution patterns, and conducting in-depth structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.
References
Application Note: Asymmetric Synthesis of Chiral Tetrahydroquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold in Modern Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its rigid, three-dimensional structure is ideal for precise interactions with biological targets, leading to diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The biological function of these molecules is often critically dependent on their stereochemistry. Consequently, the development of robust, efficient, and highly stereoselective methods for synthesizing enantiomerically pure THQ derivatives is a paramount objective in modern organic synthesis and drug discovery.
This guide provides an in-depth overview of key asymmetric strategies for synthesizing chiral tetrahydroquinolines, focusing on the mechanistic principles, catalyst selection, and practical experimental protocols. We will explore four primary methodologies: Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation, the Asymmetric Povarov Reaction, and Organocatalytic Cascade Reactions.
Asymmetric Hydrogenation of Quinolines: The Direct Approach
The direct asymmetric hydrogenation of the corresponding quinoline is the most atom-economical method for producing chiral THQs. This approach relies on sophisticated transition-metal catalysts, typically based on iridium (Ir) or ruthenium (Ru), complexed with chiral ligands to induce stereoselectivity.
Mechanism and Causality
The reaction proceeds via the coordination of the quinoline substrate to the chiral metal center, followed by the heterolytic cleavage of molecular hydrogen (H₂). The stereochemical outcome is dictated by the facial selectivity of hydride transfer from the metal to the C=N bond of the activated quinoline. The choice of ligand and solvent can have a profound impact on enantioselectivity, sometimes even allowing for an "enantiodivergent" synthesis where either the (R) or (S) enantiomer can be selectively produced from the same substrate and catalyst by simply changing the solvent.[5][6] For instance, certain Ir-catalyzed systems yield the (R)-product in toluene/dioxane mixtures and the (S)-product in ethanol.[5]
Caption: General workflow for asymmetric hydrogenation.
Data Summary: Catalyst Performance in Asymmetric Hydrogenation
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / Ligand | 2-Arylquinolines | >99 | up to 98 (R) | [5] |
| [Ir(COD)Cl]₂ / Ligand | 2-Arylquinolines | >99 | up to 94 (S) | [5] |
| η⁶-arene-N-tosylethylenediamine-Ru(II) | 2-Alkylquinolines | >99 | >99 | [7] |
| η⁶-arene-N-tosylethylenediamine-Ru(II) | 2-Arylquinolines | >99 | >99 | [7] |
Protocol: Ir-Catalyzed Asymmetric Hydrogenation of 2-Phenylquinoline
This protocol is adapted from methodologies demonstrating solvent-controlled enantiodivergent synthesis.[5]
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Chiral Ligand (e.g., (R)-N-Me-ZhaoPhos)
-
2-Phenylquinoline
-
Anhydrous, degassed Toluene/Dioxane (4:1 v/v) or Ethanol
-
Hydrogen gas (H₂) of high purity
-
Autoclave or high-pressure reaction vessel with magnetic stirring
Procedure:
-
Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ (0.0025 mmol, 0.5 mol%) and the chiral ligand (0.0055 mmol, 1.1 mol%) to a vial. Add 2.0 mL of the chosen degassed solvent (e.g., Toluene/Dioxane for the (R)-enantiomer). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate vial, dissolve 2-phenylquinoline (0.5 mmol, 1.0 equiv.) in 2.0 mL of the same degassed solvent.
-
Hydrogenation: Transfer the substrate solution to the reaction vessel. Using a syringe, add the pre-formed catalyst solution. Seal the autoclave.
-
Pressurization: Purge the autoclave with H₂ gas three times before pressurizing to 50 atm.
-
Reaction: Stir the reaction mixture vigorously at 80 °C for 12-24 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 2-phenyl-1,2,3,4-tetrahydroquinoline.
-
Analysis: Determine the enantiomeric excess (% ee) of the purified product using chiral stationary phase High-Performance Liquid Chromatography (HPLC).
Asymmetric Transfer Hydrogenation: A Safer Alternative
Asymmetric transfer hydrogenation (ATH) avoids the use of high-pressure gaseous hydrogen, employing instead a stable hydrogen donor molecule.[8] This method is particularly prominent in organocatalysis, where chiral Brønsted acids, especially phosphoric acids (CPAs), catalyze the stereoselective transfer of a hydride from a donor like a Hantzsch ester to the quinoline substrate.[9][10][11]
Mechanism and Causality
The catalytic cycle is believed to involve the protonation of the quinoline's nitrogen atom by the chiral phosphoric acid, forming a chiral ion pair with the quinolinium cation.[10] This activation enhances the electrophilicity of the C=N bond. The Hantzsch ester then delivers a hydride to the C2 or C4 position of the quinolinium ion within this chiral environment, with the stereochemistry being directed by the bulky substituents on the chiral phosphate anion. A subsequent isomerization and a second hydride transfer complete the reduction.[10]
Caption: Proposed mechanism for CPA-catalyzed ATH.
Data Summary: Chiral Phosphoric Acid Performance in ATH
| Catalyst (CPA) | Substrate | Yield (%) | ee (%) | Reference |
| BINOL-derived CPA | 2-Arylquinolines | >90 | >99 | [12] |
| Double Axially Chiral PA | 2-Alkylquinolines | >95 | up to 98 | [12] |
| SPINOL-derived CPA | 4-Arylquinolines | up to 98 | up to 96 | [10] |
| TRIP catalyst | 2-Alkenylquinolines | >95 | up to 92 | [8] |
Protocol: CPA-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is a representative procedure based on methods reported for the reduction of 2-substituted quinolines.[11][12]
Materials:
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., a derivative of BINOL or SPINOL) (1-5 mol%)
-
2-Substituted quinoline (1.0 equiv.)
-
Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) (1.2-1.5 equiv.)
-
Anhydrous solvent (e.g., toluene, xylene, or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction flask under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., 2 mol%).
-
Reagent Addition: Add the 2-substituted quinoline (1.0 equiv.) and the Hantzsch ester (1.2 equiv.).
-
Solvent: Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the quinoline).
-
Reaction: Stir the mixture at the specified temperature (can range from room temperature to 60 °C) for 24-72 hours. Monitor the reaction's progress by TLC or ¹H NMR.
-
Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure tetrahydroquinoline product.
-
Analysis: Determine the enantiomeric excess (% ee) via chiral HPLC analysis.
Asymmetric Povarov Reaction: Building Complexity
The Povarov reaction is a powerful [4+2] cycloaddition that constructs the THQ skeleton by reacting an aniline, an aldehyde, and an electron-rich alkene.[13][14] Its asymmetric variant uses a chiral catalyst to control the formation of up to three contiguous stereocenters in a single step, making it highly efficient for building molecular complexity.[13][15]
Mechanism and Causality
The reaction is typically catalyzed by a chiral Lewis acid or a Brønsted acid. In the Brønsted acid-catalyzed pathway, the aniline and aldehyde first condense to form an N-aryl imine. The chiral acid catalyst then activates this imine via protonation, forming a chiral ion pair. This activated iminium ion undergoes a stepwise or concerted [4+2] cycloaddition with the electron-rich alkene (the dienophile). The facial selectivity of the alkene's approach to the imine is controlled by the chiral catalyst, thereby establishing the stereochemistry of the final product.[13]
Caption: Key steps in the asymmetric Povarov reaction.
Data Summary: Catalyst Performance in the Asymmetric Povarov Reaction
| Catalyst System | Dienophile | Yield (%) | dr | ee (%) | Reference |
| Chiral Phosphoric Acid | N-vinylcarbamate | good | --- | excellent | [13] |
| Chiral Urea / Brønsted Acid | 2,3-Dihydropyrrole | up to 80 | 9:1 | up to 93 | [13][15] |
| N,N′-dioxide–Sc(OTf)₃ | α-alkyl styrenes | good | up to 99:1 | 92 to >99 | [16] |
Protocol: Three-Component Asymmetric Povarov Reaction
This protocol is based on cooperative catalysis systems using a chiral urea and a Brønsted acid co-catalyst.[15]
Materials:
-
Chiral thiourea or urea catalyst (e.g., 4 mol%)
-
Brønsted acid co-catalyst (e.g., 3,5-bis(trifluoromethyl)benzoic acid, 2 mol%)
-
Substituted aniline (1.2 equiv.)
-
Substituted aldehyde (1.0 equiv.)
-
Dienophile (e.g., Cbz-protected 2,3-dihydropyrrole, 1.5 equiv.)
-
5Å Molecular sieves
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried flask containing activated 5Å molecular sieves, add the chiral urea catalyst and the Brønsted acid co-catalyst under an inert atmosphere.
-
Reagent Addition: Add the aniline, followed by the aldehyde and the dienophile.
-
Solvent and Cooling: Add anhydrous toluene and cool the reaction mixture to the specified temperature (often low, e.g., -60 °C).
-
Reaction: Stir the mixture at this temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated solution of NaHCO₃. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3,4-trisubstituted tetrahydroquinoline.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR of the crude product and the enantiomeric excess (% ee) by chiral HPLC.
Organocatalytic Asymmetric Cascade Reactions
Cascade (or domino) reactions are highly efficient processes where a sequence of reactions occurs in a single pot without isolating intermediates.[17] Organocatalysis is particularly well-suited for initiating such cascades to build chiral THQs from simple acyclic precursors. A common example is the Michael addition/aza-cyclization cascade.[17]
Mechanism and Causality
In a typical cascade, an aldehyde and an ortho-amino-β-nitrostyrene are used as starting materials.[17] A chiral secondary amine catalyst (e.g., a diphenylprolinol silyl ether) reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective Michael addition to the electron-deficient nitrostyrene. The resulting intermediate is poised for an intramolecular aza-cyclization, where the amino group attacks the aldehyde-derived carbonyl, followed by dehydration, to form the THQ ring. The stereochemistry is primarily set during the initial C-C bond-forming Michael addition step, which is directed by the chiral organocatalyst.
Data Summary: Organocatalytic Cascade for THQ Synthesis
| Catalyst | Starting Materials | Yield (%) | dr | ee (%) | Reference |
| Diphenylprolinol TMS ether | Aldehydes + 2-Amino-β-nitrostyrenes | good to high | >30:1 | >99 | [17] |
| Cinchona Alkaloid-based | o-Aminophenyl p-QMs + Alkenes | up to 76 | >19:1 | up to 98 | [18] |
Protocol: Organocatalytic Michael/Aza-Cyclization Cascade
This protocol is adapted from the synthesis of fully substituted chiral THQs.[17]
Materials:
-
Diphenylprolinol TMS ether catalyst (10-20 mol%)
-
Aldehyde (2.0 equiv.)
-
2-Amino-β-nitrostyrene (1.0 equiv.)
-
Acidic additive (e.g., benzoic acid, 10 mol%)
-
Anhydrous solvent (e.g., chloroform)
-
Inert atmosphere
Procedure:
-
Reaction Setup: To a flask under an inert atmosphere, add the 2-amino-β-nitrostyrene, the organocatalyst, and the acidic additive.
-
Reagent Addition: Add the anhydrous solvent, followed by the aldehyde.
-
Reaction: Stir the reaction at room temperature for the required time (typically 24-96 hours), monitoring by TLC.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the highly functionalized chiral tetrahydroquinoline.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC, respectively.
Conclusion
The asymmetric synthesis of chiral tetrahydroquinolines is a dynamic and evolving field driven by the demand for enantiopure compounds in drug discovery. The choice of synthetic strategy—be it direct hydrogenation, transfer hydrogenation, cycloaddition, or a cascade reaction—depends on factors such as the availability of starting materials, desired substitution patterns, and scalability requirements. The protocols and data presented herein offer a robust starting point for researchers aiming to construct these valuable molecular architectures with high stereochemical control.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly enantioselective hydrogenation of quinolines using phosphine-free chiral cationic ruthenium catalysts: scope, mechanism, and origin of enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct enantioselective access to 4-substituted tetrahydroquinolines by catalytic asymmetric transfer hydrogenation of quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sci-rad.com [sci-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric Synthesis of Tetrahydroquinolines with Quaternary Stereocenters Through the Povarov Reaction. (2012) | Mingsheng Xie | 33 Citations [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Introduction: Unveiling the Cytotoxic Potential of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
This compound belongs to the quinoline derivative family, a class of heterocyclic compounds recognized for a wide spectrum of biological activities.[1][2] These activities range from anticancer and antimalarial to anti-inflammatory and antioxidant properties.[1][2][3] The diverse therapeutic potential of quinoline derivatives underscores the importance of rigorously evaluating their cytotoxic profiles to ensure safety and efficacy in drug development.[1][2] Specifically, substituted quinolines have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis, disruption of cell migration, and cell cycle arrest.[1][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to determine the cytotoxicity of this compound. Adhering to the principles of scientific integrity, these protocols are designed to be self-validating systems, offering robust and reproducible data. This guide will delve into the causality behind experimental choices, ensuring a deep understanding of each protocol.
The International Organization for Standardization (ISO) provides guidelines for the in vitro cytotoxicity testing of medical devices, which can be adapted for chemical compounds.[5][6][7] A common threshold for cytotoxicity is a reduction in cell viability of more than 30% compared to a negative control.[6]
Choosing the Right Assay: A Multi-Faceted Approach to Cytotoxicity
Here, we will detail the principles and protocols for a selection of widely accepted and robust cell-based assays:
-
Metabolic Activity Assays (MTT and MTS): These assays measure the metabolic activity of a cell population, which is often correlated with cell viability.[8][9][10][11]
-
Membrane Integrity Assays (LDH Release): These assays quantify the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.[12][13][14][15]
-
Lysosomal Integrity Assays (Neutral Red Uptake): This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[16][17][18][19]
-
Apoptosis Assays (Annexin V/PI Staining and Caspase-3/7 Activity): These assays specifically detect markers of apoptosis, or programmed cell death, a common mechanism of cytotoxicity for many compounds.[20][21][22][23][24][25]
Experimental Workflow Overview
A typical experimental workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to final data analysis.
Caption: General workflow for cytotoxicity testing.
Part 1: Metabolic Activity Assays
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]
Caption: Principle of the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HepG2, A549) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells.
-
Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Incubation and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76 |
| 50 | 0.63 | 50.4 |
| 100 | 0.31 | 24.8 |
| 200 | 0.15 | 12 |
Part 2: Membrane Integrity Assay
Principle of the LDH Release Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12] The LDH assay measures the amount of LDH in the supernatant by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[13]
Caption: Principle of the LDH release assay.
Detailed Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Part 1, steps 1 and 2).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and diaphorase).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
-
Data Acquisition:
-
Add 50 µL of stop solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis
To calculate the percentage of cytotoxicity, you need to determine the spontaneous LDH release (from untreated cells) and the maximum LDH release (from cells treated with a lysis buffer).
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
| Treatment | Absorbance (490 nm) |
| Spontaneous Release | 0.20 |
| Maximum Release | 1.50 |
| 50 µM Compound | 0.85 |
Calculation Example: % Cytotoxicity = [(0.85 - 0.20) / (1.50 - 0.20)] x 100 = 50%
Part 3: Lysosomal Integrity Assay
Principle of the Neutral Red Uptake Assay
The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[16][17] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy cells.[17] A decrease in the uptake of Neutral Red is indicative of cell death or a loss of membrane integrity.[16]
Detailed Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Part 1, steps 1 and 2).
-
-
Neutral Red Incubation:
-
After treatment, remove the medium and add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well.
-
Incubate the plate for 2-3 hours at 37°C.
-
-
Dye Extraction:
-
Remove the Neutral Red-containing medium and wash the cells with 150 µL of PBS.
-
Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis
Calculate the percentage of Neutral Red uptake using the following formula:
% Neutral Red Uptake = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
| Concentration (µM) | Absorbance (540 nm) | % Neutral Red Uptake |
| 0 (Control) | 0.98 | 100 |
| 1 | 0.92 | 93.9 |
| 10 | 0.75 | 76.5 |
| 50 | 0.51 | 52.0 |
| 100 | 0.28 | 28.6 |
| 200 | 0.14 | 14.3 |
Part 4: Apoptosis Assays
Principle of Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20][22] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[22] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, which is characteristic of late apoptotic or necrotic cells.[20] By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[20]
Caption: Distinguishing cell populations with Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with this compound as described previously.
-
-
Cell Harvesting and Staining:
-
After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[22]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[22]
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Principle of Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a key role in apoptosis.[21] Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[21][23] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3 and -7.[23] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[23]
Detailed Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the compound as described previously.
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
After treatment, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
Fold Increase in Caspase Activity = (Luminescence of Treated Cells / Luminescence of Control Cells)
| Concentration (µM) | Luminescence (RLU) | Fold Increase |
| 0 (Control) | 1500 | 1.0 |
| 1 | 1800 | 1.2 |
| 10 | 4500 | 3.0 |
| 50 | 12000 | 8.0 |
| 100 | 9000 | 6.0 |
| 200 | 5000 | 3.3 |
Conclusion and Interpretation
By employing a combination of these cell-based assays, a comprehensive cytotoxic profile of this compound can be established. For instance, a decrease in MTT reduction and Neutral Red uptake, coupled with an increase in LDH release, would strongly suggest cytotoxicity. Furthermore, positive results in the Annexin V/PI and caspase-3/7 assays would indicate that the compound induces apoptosis. The IC₅₀ values obtained from the different assays will provide a quantitative measure of the compound's potency. This integrated approach is crucial for making informed decisions in the drug discovery and development process.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. brieflands.com [brieflands.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. namsa.com [namsa.com]
- 6. Cytotoxicity Testing | A Comprehensive Guide to ISO 10993-5 [nikoopharmed.com]
- 7. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. qualitybiological.com [qualitybiological.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 22. kumc.edu [kumc.edu]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Evaluation of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline Bioactivity: Application Notes and Protocols
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 1,2,3,4-tetrahydroquinoline core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous synthetic and natural compounds with a wide array of biological activities.[1] Within this promising class of molecules, 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline has emerged as a compound of significant interest, particularly for its role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).[2] These nuclear receptors are critical regulators of metabolism and inflammation, making them key targets in the development of therapeutics for type-2 diabetes and other metabolic disorders.[3]
This comprehensive guide provides detailed application notes and step-by-step protocols for the in vitro evaluation of this compound's bioactivity. Beyond its established role as a PPAR agonist, we will explore its potential antioxidant, anti-inflammatory, and anticancer properties, providing researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize this promising compound.
Part 1: PPARα/γ Agonist Activity - The Primary Target
The primary recognized bioactivity of this compound derivatives is their function as agonists of PPARα and PPARγ.[2][4] Dual-acting agonists for these receptors are highly sought after for the treatment of type-2 diabetes, as they can simultaneously address insulin resistance and dyslipidemia.[4]
Scientific Rationale
PPARs are ligand-activated transcription factors that, upon activation, regulate the expression of genes involved in glucose and lipid metabolism. A cell-based reporter gene assay is the gold standard for quantifying the agonist activity of a compound. This assay utilizes a cell line engineered to express a PPAR-responsive reporter gene (e.g., luciferase). The binding of an agonist to the PPAR ligand-binding domain initiates a cascade of events leading to the expression of the reporter gene, which can be quantified by measuring the light output.
Experimental Workflow: PPAR Reporter Gene Assay
Caption: Workflow for the PPAR Reporter Gene Assay.
Protocol: PPARγ Reporter Gene Assay
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000
-
pCMV-hPPARγ expression vector
-
PPRE-luciferase reporter vector
-
This compound (stock solution in DMSO)
-
Rosiglitazone (positive control)
-
96-well white, clear-bottom plates
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
For transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
In a sterile tube, dilute the pCMV-hPPARγ expression vector and PPRE-luciferase reporter vector in Opti-MEM.
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Following transfection, trypsinize the cells and seed them into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.
-
Allow the cells to attach for 4-6 hours.
-
Prepare serial dilutions of this compound and Rosiglitazone in DMEM.
-
Aspirate the media from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (Rosiglitazone).
-
-
Luminescence Measurement:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Aspirate the media and wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the Luciferase Assay System.
-
Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each concentration relative to the vehicle control.
-
Plot the fold induction against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.
| Parameter | Description |
| EC₅₀ | The concentration of the compound that elicits 50% of the maximal response. |
| Fold Induction | The ratio of the luminescence signal from treated cells to that of vehicle-treated cells. |
Part 2: Evaluation of Antioxidant Activity
While not its primary reported activity, the tetrahydroquinoline scaffold is known to possess antioxidant properties.[5] Therefore, evaluating the antioxidant potential of this compound is a logical step in its comprehensive characterization.
Scientific Rationale
Antioxidant activity can be assessed through various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods.[6] Both assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, resulting in a color change that can be measured spectrophotometrically.
Experimental Workflow: DPPH and ABTS Assays
Caption: Workflow for DPPH and ABTS Antioxidant Assays.
Protocol: DPPH Radical Scavenging Assay[3]
Materials:
-
This compound (stock solution in methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Working Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[3] Keep the solution in a light-protected container.
-
-
Sample Preparation:
-
Prepare serial dilutions of this compound and ascorbic acid in the same solvent used for the DPPH solution.
-
-
Assay Reaction:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
Include a blank (solvent only) and a control (DPPH solution with solvent instead of sample).
-
Mix well and incubate the plate in the dark for 30 minutes at room temperature.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Plot the percentage of scavenging activity against the compound concentration and determine the IC₅₀ value.
| Parameter | Description |
| IC₅₀ | The concentration of the compound that scavenges 50% of the DPPH radicals. |
Part 3: Assessment of Anti-Inflammatory Activity
Given the role of PPARs in regulating inflammation, it is plausible that this compound may possess anti-inflammatory properties.[7] A key mediator of inflammation is nitric oxide (NO), produced by nitric oxide synthase (NOS).[8]
Scientific Rationale
In inflammatory conditions, the inducible form of NOS (iNOS) is upregulated in macrophages, leading to a significant increase in NO production. The anti-inflammatory potential of a compound can be evaluated by its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages. The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[9]
Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages[9]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[9] Include untreated and LPS-only controls.
-
-
Nitrite Measurement (Griess Assay):
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.[8]
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis:
-
Determine the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
-
Determine the IC₅₀ value for NO inhibition.
| Parameter | Description |
| IC₅₀ | The concentration of the compound that inhibits LPS-induced NO production by 50%. |
Part 4: Investigating Anticancer Potential
The quinoline scaffold is a common feature in many anticancer drugs, and various tetrahydroquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines.[10][11] Therefore, evaluating the anticancer potential of this compound is a worthwhile endeavor.
Scientific Rationale
A fundamental initial step in assessing anticancer activity is to determine the compound's cytotoxicity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cell line into a 96-well plate at an optimized density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated and vehicle controls.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.
| Parameter | Description |
| IC₅₀ | The concentration of the compound that reduces the viability of the cancer cells by 50%. |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its PPAR agonist activity, antioxidant potential, anti-inflammatory effects, and anticancer properties, researchers can build a comprehensive biological profile of this promising compound. Positive results from these assays will pave the way for more advanced in vitro and in vivo studies to further elucidate its mechanisms of action and therapeutic potential.
References
- 1. This compound-based PPARalpha/gamma agonists. Part I: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-based PPARalpha/gamma agonists. Part. II: Synthesis and pharmacological evaluation of oxime and acidic head group structural variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Silico Docking Studies of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline with Key Protein Targets in Cancer and Inflammation
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This has spurred significant interest in synthesizing and evaluating novel THQ derivatives for therapeutic potential.[2] This document provides a detailed guide for conducting molecular docking studies on a specific derivative, 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline, against selected protein targets implicated in cancer and inflammation. We present a comprehensive workflow, from ligand and protein preparation to the execution of docking simulations and the subsequent analysis of results. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to probe the potential bioactivity of novel chemical entities.
Introduction: The Rationale for In Silico Investigation
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[3] This method is instrumental in structure-based drug design, offering insights into the binding affinity and interaction patterns that can drive the optimization of lead compounds.
The subject of this study, this compound, is a derivative of the versatile THQ scaffold. While the broader THQ class has been extensively studied, the specific biological activities of this dimethylated analog are less characterized. Given the established anticancer and anti-inflammatory properties of many THQ derivatives, we hypothesize that this compound may exhibit inhibitory activity against key proteins in these disease pathways.
This guide will focus on a selection of well-validated protein targets:
-
Cancer Targets:
-
Epidermal Growth Factor Receptor (EGFR) Kinase Domain
-
Phosphatidylinositol 3-kinase alpha (PI3Kα)
-
-
Inflammation Targets:
-
Cyclooxygenase-2 (COX-2)
-
Phosphodiesterase 4 (PDE4)
-
By systematically docking this compound against these targets, we aim to predict its binding potential and elucidate the molecular interactions that may underlie its putative biological effects. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for further computational and experimental validation.
Experimental Design and Workflow
A successful molecular docking study hinges on a meticulously planned workflow. The following diagram illustrates the key stages of the process, from initial data retrieval to the final analysis of results.
Caption: A generalized workflow for molecular docking studies.
Materials and Software
Ligand Structure
The chemical structure of this compound is required. This can be obtained from chemical databases such as PubChem or generated using chemical drawing software.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | This compound | 20364-31-2 | C₁₁H₁₅N | 161.24 g/mol |
Protein Target Structures
Crystal structures of the target proteins with co-crystallized ligands are essential for defining the binding site. These can be downloaded from the RCSB Protein Data Bank (PDB).
| Target Protein | PDB ID | Resolution (Å) | Co-crystallized Ligand |
| Epidermal Growth Factor Receptor (EGFR) Kinase Domain | 2ITY | 2.80 | Gefitinib (Iressa) |
| Phosphatidylinositol 3-kinase alpha (PI3Kα) | 5ITD | 3.02 | A PI3K delta inhibitor |
| Cyclooxygenase-2 (COX-2) | 1PXX | 2.90 | Diclofenac |
| Phosphodiesterase 4D (PDE4D) | 6IMT | 1.48 | A novel inhibitor |
Software
-
AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.
-
AutoDock Vina: The molecular docking program.
-
PyMOL or UCSF Chimera: Molecular visualization software for inspecting protein structures and docking results.
-
Open Babel: A chemical toolbox for converting file formats.
Detailed Protocols
Ligand Preparation
The ligand must be converted into a 3D structure and prepared in the PDBQT file format, which includes partial charges and rotatable bond information.
Protocol: Ligand Preparation using AutoDockTools
-
Generate 3D Coordinates:
-
Energy Minimization:
-
Prepare PDBQT File:
-
Launch AutoDockTools.
-
Go to Ligand -> Input -> Open and select the ligand's PDB file.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.
-
Caption: Workflow for preparing the ligand for docking.
Protein Preparation
The protein structure must be cleaned and prepared in the PDBQT format. This involves removing water molecules, adding hydrogen atoms, and assigning charges.
Protocol: Protein Preparation using AutoDockTools
-
Download PDB File:
-
Download the desired protein structure (e.g., 2ITY for EGFR) from the RCSB PDB.
-
-
Clean the Protein:
-
Add Hydrogens and Charges:
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
-
Save as PDBQT:
-
Go to Grid -> Macromolecule -> Choose. Select the protein and click Select Molecule.
-
A dialog box will appear indicating that the file will be saved in the PDBQT format. Click Save and name the file protein.pdbqt.
-
Caption: Workflow for preparing the protein for docking.
Docking Simulation
With the prepared ligand and protein files, the docking simulation can be performed using AutoDock Vina. A crucial step is defining the search space (grid box) where the docking will occur.
Protocol: Molecular Docking with AutoDock Vina
-
Define the Grid Box:
-
In AutoDockTools, with the prepared protein loaded, go to Grid -> Grid Box.
-
A grid box will appear in the molecular viewer.
-
To center the grid box on the co-crystallized ligand's binding site, go to Grid -> Set Map Types -> Choose Ligand. Select the co-crystallized ligand. The grid box will automatically center on it.
-
Adjust the dimensions of the grid box to encompass the entire binding site. A good starting point is a box size of 20x20x20 Å. Note down the center coordinates and dimensions.[10]
-
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the file names and coordinates with your own:
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files, as well as the AutoDock Vina executable.
-
Run the following command:
-
Analysis of Docking Results
The output of AutoDock Vina includes a PDBQT file with the docked poses of the ligand and a log file with the binding affinities.
Binding Affinity
The docking log file (docking_log.txt) will contain a table of the top binding poses and their corresponding binding affinities in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[11]
| Pose | Binding Affinity (kcal/mol) |
| 1 | Value |
| 2 | Value |
| 3 | Value |
| ... | ... |
Visualization of Binding Poses
The docking_results.pdbqt file contains the 3D coordinates of the predicted binding poses. These can be visualized using software like PyMOL or UCSF Chimera to analyze the interactions between the ligand and the protein.
Protocol: Visualization with PyMOL
-
Open PyMOL.
-
Load the protein.pdbqt file.
-
Load the docking_results.pdbqt file. The different poses will be loaded as separate states.
-
To analyze the interactions of the best pose (usually the first one), display the protein in a surface or cartoon representation and the ligand in a stick representation.
-
Use the Action -> preset -> ligand sites -> cartoon or transparent surface option to focus on the binding pocket.
-
Identify key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues.[12][13]
Trustworthiness and Self-Validation
To ensure the reliability of the docking protocol, it is essential to perform a re-docking experiment. This involves docking the co-crystallized ligand back into its original binding site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å), validates the chosen docking parameters and suggests that the protocol is capable of accurately reproducing the experimental binding mode.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting molecular docking studies of this compound against key protein targets in cancer and inflammation. The predicted binding affinities and interaction patterns can serve as a valuable starting point for prioritizing this compound for further experimental validation, such as in vitro enzyme inhibition assays and cell-based assays. The insights gained from these computational studies can guide the rational design of more potent and selective derivatives of the tetrahydroquinoline scaffold.
References
- 1. bioinformaticsreview.com [bioinformaticsreview.com]
- 2. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 3. blog.bioinfoquant.com [blog.bioinfoquant.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Small Molecule 3D Coordinates From PubChem | Depth-First [depth-first.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Synthesis of N-Substituted 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives. This versatile scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. The following sections outline established methods for N-alkylation, N-arylation, and N-acylation of the parent this compound, complete with quantitative data and step-by-step procedures.
Overview of N-Substitution Strategies
The secondary amine of this compound offers a reactive site for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The primary methods for this transformation include:
-
N-Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
-
N-Arylation: Formation of a carbon-nitrogen bond with an aromatic partner, commonly achieved through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
-
N-Acylation: Introduction of an acyl group to form an amide linkage, typically through reaction with an acyl chloride or anhydride.
These methods provide access to a diverse library of N-substituted 4,4-dimethyl-1,2,3,4-tetrahydroquinolines for further investigation.
Experimental Protocols and Data
The following protocols are representative examples for the N-substitution of this compound.
N-Alkylation via Reductive Amination
Reductive amination is a highly effective method for the N-alkylation of secondary amines. This one-pot procedure involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding alkylated amine. Sodium triacetoxyborohydride is a mild and selective reducing agent commonly employed for this transformation.
Protocol: Synthesis of N-Benzyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
dot
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for synthesizing this compound?
A common and effective method is the intramolecular hydroarylation (a type of Friedel-Crafts alkylation) of an N-prenylaniline precursor. This reaction is typically catalyzed by a Brønsted or Lewis acid. The gem-dimethyl group on the alkene precursor directs the cyclization to form the desired 4,4-dimethyl substitution pattern.
Q2: Which type of acid catalyst is best suited for this synthesis?
Both Brønsted and Lewis acids can catalyze the intramolecular cyclization. The choice of catalyst can significantly impact the reaction yield and selectivity. Brønsted acids like trifluoroacetic acid (TFA) or methanesulfonic acid are often effective and easy to handle.[1] Lewis acids such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can also be used, but may require stricter anhydrous conditions.[2][3]
Q3: What are the critical reaction parameters to control for optimal yield?
The critical parameters to optimize include:
-
Catalyst Choice and Loading: The type and concentration of the acid catalyst are crucial.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.
-
Temperature: Reaction temperature affects the rate of cyclization and the formation of potential side products.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for completion and to avoid product degradation.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material and the formation of the product.
Q5: What is the typical work-up and purification procedure for this compound?
A typical work-up involves quenching the reaction with a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is often purified by flash column chromatography on silica gel.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure starting materials. 4. Insufficient reaction time. | 1. Use a fresh, anhydrous catalyst. Optimize catalyst loading (start with 10 mol% and screen upwards). Consider a stronger acid. 2. Gradually increase the reaction temperature in increments of 10 °C. 3. Ensure the purity of the N-prenylaniline precursor. 4. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. |
| Formation of Multiple Products (Side Reactions) | 1. Catalyst is too strong or concentration is too high. 2. High reaction temperature. 3. Presence of water in the reaction mixture. 4. Rearrangement of the carbocation intermediate.[3] | 1. Screen different Brønsted or Lewis acids. Reduce the catalyst loading. 2. Lower the reaction temperature. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. This is an inherent possibility in Friedel-Crafts type reactions. Optimization of catalyst and temperature is key to minimizing this. |
| Product Degradation | 1. Prolonged exposure to acidic conditions. 2. High reaction temperature for an extended period. | 1. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Optimize the reaction time and temperature to find a balance between efficient conversion and product stability. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting material or byproducts. 2. Streaking or poor separation on the silica gel column. | 1. Adjust the solvent system for column chromatography. A gradient elution might be necessary. 2. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to improve the chromatography of amines. |
Experimental Protocols
Protocol 1: Brønsted Acid-Catalyzed Synthesis of this compound
This protocol is a generalized procedure based on common Brønsted acid-catalyzed intramolecular hydroarylation reactions.[6][7]
Materials:
-
N-prenylaniline (1 equivalent)
-
Trifluoroacetic acid (TFA) (10-20 mol%)
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of N-prenylaniline in anhydrous toluene, add trifluoroacetic acid at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at the desired temperature (start with room temperature and screen up to 80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Data Presentation
Table 1: Effect of Brønsted Acid Catalyst on Tetrahydroquinoline Synthesis Yield (Model Reaction)
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Trifluoroacetic Acid (TFA) | Toluene | 60 | 12 | 82 |
| 2 | Methanesulfonic Acid (CH₃SO₃H) | Toluene | 60 | 12 | 75 |
| 3 | p-Toluenesulfonic Acid (p-TsOH) | Toluene | 60 | 12 | 78 |
| 4 | Acetic Acid (CH₃COOH) | Toluene | 60 | 24 | 45 |
Note: Data is representative and based on typical outcomes for similar Brønsted acid-catalyzed cyclizations. Actual yields may vary.[1]
Table 2: Influence of Solvent on Reaction Yield (Model Reaction with TFA Catalyst)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 60 | 12 | 82 |
| 2 | Dichloromethane (DCM) | 40 | 12 | 70 |
| 3 | Acetonitrile (MeCN) | 60 | 12 | 65 |
| 4 | 1,4-Dioxane | 60 | 12 | 55 |
Note: Data is representative and based on typical outcomes for similar reactions. Actual yields may vary.
Visualizations
Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification of the target compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Brønsted acid-catalyzed two-component tandem condensation and cycloisomerization to 6(2H)-isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation of N,N-Dimethylaniline N-Oxides into Diverse Tetrahydroquinoline Scaffolds via Formal Povarov Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Brønsted Acid-Catalyzed Synthesis of N-Arylindoles from 2-Vinylanilines and Quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable compound.
Introduction
The synthesis of this compound, a key building block in medicinal chemistry and material science, is typically achieved through a two-step process: the acid-catalyzed condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by the catalytic hydrogenation of the dihydroquinoline intermediate. While seemingly straightforward, this synthetic route is often plagued by the formation of several byproducts that can complicate purification and reduce yields. This guide provides a detailed analysis of these byproducts, the mechanisms of their formation, and practical, field-proven strategies to minimize their occurrence and ensure the synthesis of a high-purity final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Acid-Catalyzed Condensation of Aniline and Acetone
This initial and critical step is where the majority of byproduct formation occurs. The primary challenge lies in controlling the reactivity of the intermediates to favor the formation of the desired monomeric 2,2,4-trimethyl-1,2-dihydroquinoline over oligomeric side products.
A1: Cause of Tar Formation and Low Monomer Yield
The formation of a tarry residue is a classic sign of uncontrolled polymerization and oligomerization of the 2,2,4-trimethyl-1,2-dihydroquinoline monomer.[1][2] Under acidic conditions, the monomer can readily react with other aniline or monomer molecules, leading to the formation of dimers, trimers, and higher-order oligomers.[1][3] These oligomers are often complex mixtures and are responsible for the tar-like consistency of the crude product.[2]
Troubleshooting Strategies:
-
Temperature Control: This is the most critical parameter. The reaction is exothermic, and excessive heat will significantly promote polymerization.[4] Maintain a reaction temperature between 80-160°C and ensure efficient stirring to dissipate heat.[2]
-
Catalyst Choice and Loading: While various acid catalysts can be used, their choice and concentration are crucial.
-
Brønsted Acids: p-Toluenesulfonic acid is a commonly used catalyst.[2]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) and aluminum bromide (AlBr₃) have also been employed.[4]
-
Heterogeneous Catalysts: Zeolites like H-Y-MMM have shown good selectivity for the monomer.[4]
-
Start with a lower catalyst loading and optimize as needed.
-
-
Stoichiometry and Addition Rate:
-
Use an excess of acetone.
-
Add the acetone slowly to the heated mixture of aniline and catalyst over several hours. This maintains a low concentration of the reactive intermediates and disfavors polymerization.[2]
-
-
Solvent Selection: While the reaction can be run neat, the use of a solvent can help in temperature control and may influence selectivity. Toluene is a common choice.
A2: Common Byproducts and Their Identification
Besides the desired 2,2,4-trimethyl-1,2-dihydroquinoline (monomer), the primary byproducts are its oligomers, mainly dimers and trimers.[1][3]
Common Byproducts:
| Byproduct | Proposed Structure | Identification Notes |
| Dimer | A common structure involves the linkage of two monomer units. | Higher molecular weight than the monomer, observable by Mass Spectrometry. 1H NMR will show more complex aromatic and aliphatic signals compared to the monomer. |
| Trimer & Higher Oligomers | Complex polymeric chains of the monomer. | A broad range of higher molecular weights in Mass Spectrometry. 1H NMR will show very broad, unresolved signals in the aromatic and aliphatic regions. |
| Acetone Self-Condensation Products | Mesityl oxide and diacetone alcohol. | These are volatile and can often be removed during workup and purification. They can be identified by GC-MS. |
Analytical Techniques for Identification:
-
Thin Layer Chromatography (TLC): A quick method to visualize the complexity of the reaction mixture. The monomer will have a higher Rf value than the more polar oligomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the monomer and more volatile byproducts like acetone self-condensation products.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the monomer and oligomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the purified monomer and can give insights into the structure of the oligomeric byproducts (though spectra of oligomers are often broad and complex).
-
Mass Spectrometry (MS): To confirm the molecular weights of the monomer and oligomers.
Caption: Simplified reaction pathways for the formation of the monomeric 2,2,4-trimethyl-1,2-dihydroquinoline and a dimeric byproduct.
Part 2: Catalytic Hydrogenation of 2,2,4-Trimethyl-1,2-dihydroquinoline
The second step involves the reduction of the dihydroquinoline intermediate to the desired this compound. The main challenge here is to achieve selective hydrogenation of the endocyclic double bond without over-reducing the aromatic ring.
A3: Common Issues and Byproducts in Hydrogenation
-
Incomplete Hydrogenation: The presence of unreacted 2,2,4-trimethyl-1,2-dihydroquinoline in the final product. This is usually due to catalyst deactivation, insufficient hydrogen pressure, or short reaction times.
-
Over-reduction: Hydrogenation of the benzene ring can lead to the formation of 5,6,7,8-tetrahydroquinoline and decahydroquinoline derivatives.[5] This is more likely to occur under harsh conditions (high temperature and pressure) or with highly active catalysts.
-
Hydrogenolysis: Cleavage of C-N bonds can occur under certain conditions, leading to ring-opened byproducts.
Troubleshooting Strategies:
-
Purification of the Intermediate: It is highly recommended to purify the 2,2,4-trimethyl-1,2-dihydroquinoline monomer before hydrogenation. Oligomeric impurities can poison the catalyst and lead to a sluggish or incomplete reaction.
-
Catalyst Selection:
-
Palladium on Carbon (Pd/C): A common and effective catalyst for this transformation.[6]
-
Raney Nickel: Can also be used, but may require more careful control of conditions to avoid over-reduction.
-
Platinum-based catalysts: Highly active and may increase the risk of over-reduction.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Typically, a pressure of 1-5 atm of H₂ is sufficient.[6]
-
Temperature: The reaction is usually carried out at room temperature to moderate temperatures (e.g., 50°C). Higher temperatures increase the risk of over-reduction.
-
Solvent: Ethanol or methanol are common solvents for this hydrogenation.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction times.
Caption: The desired selective hydrogenation pathway and the potential over-reduction side reaction.
Experimental Protocols
Protocol 1: Optimized Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
This protocol is designed to maximize the yield of the monomer while minimizing oligomerization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline (1.0 eq) and p-toluenesulfonic acid (0.05 eq).
-
Heating: Heat the mixture to 120°C with vigorous stirring.
-
Acetone Addition: Add acetone (3.0 eq) dropwise via the dropping funnel over a period of 4-6 hours. Maintain the temperature at 120°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 120°C for an additional 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dissolve the crude mixture in toluene.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to isolate the 2,2,4-trimethyl-1,2-dihydroquinoline monomer.
Protocol 2: Selective Hydrogenation to this compound
-
Reaction Setup: To a solution of purified 2,2,4-trimethyl-1,2-dihydroquinoline (1.0 eq) in ethanol in a hydrogenation vessel, add 10% Pd/C (5 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen pressure of 3 atm. Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]
- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 4. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 5. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline from typical reaction mixtures. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: The impurities present in your crude mixture will largely depend on the synthetic route employed. A common synthesis involves the reaction of aniline with a suitable precursor like 4,4-dimethyl-2-cyclohexenone. Potential impurities include:
-
Unreacted Starting Materials: Aniline and the cyclohexenone derivative.
-
Intermediates: Partially cyclized or rearranged intermediates.
-
Byproducts: Products from side reactions such as oxidation of the tetrahydroquinoline ring to form the corresponding quinoline, or polymerization products.
-
Catalyst Residues: If a catalyst was used in the synthesis, it may be present in the crude product.
Q2: Which purification techniques are most effective for this compound?
A2: A combination of purification techniques is often necessary to achieve high purity. The most common and effective methods are:
-
Column Chromatography: Particularly useful for separating the target compound from closely related impurities.
-
Recrystallization: An excellent method for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be found.
-
Distillation: Effective for removing non-volatile impurities and for the final purification of the liquid product.
Q3: What are some recommended solvent systems for column chromatography of this compound?
A3: For silica gel column chromatography, a gradient elution is often effective. Start with a non-polar solvent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.[1] Given the basic nature of the amine, adding a small amount of a tertiary amine like triethylamine (e.g., 0.5-1%) to the eluent can improve peak shape and prevent streaking on the column.
Q4: My this compound product is an oil and will not crystallize. What can I do?
A4: Oiling out is a common problem. Here are a few strategies to induce crystallization:
-
Solvent Screening: Systematically screen a variety of solvents with different polarities.
-
Solvent Mixtures: Use a binary solvent system. Dissolve the oil in a good solvent and then slowly add a poor solvent until the solution becomes turbid.
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites.
-
Patience: Allow the solution to cool slowly over an extended period.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Product streaks on TLC and column | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use neutral or basic alumina as the stationary phase.[2] |
| Co-elution of impurities during column chromatography | The impurities have a similar polarity to the product. | Optimize the solvent system by trying different solvent mixtures. A shallow gradient elution can improve separation. If co-elution persists, consider an alternative purification method like recrystallization or distillation. |
| Low recovery from recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent required to dissolve the compound.[3] |
| Product oils out during recrystallization | The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated. | Use a lower-boiling point solvent or a solvent mixture. Try cooling the solution more slowly. |
| Product decomposes during distillation | The distillation temperature is too high. | Perform the distillation under reduced pressure to lower the boiling point. |
Physicochemical Data
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₁₅N | - |
| Molecular Weight | 161.24 g/mol | - |
| Boiling Point | 297–299°C | Estimated |
| Solubility | Slightly soluble in water | Experimental data |
Experimental Protocols
Column Chromatography Protocol (General Starting Point)
-
Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate with 0.5% triethylamine) to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol (General Procedure)
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Challenges in the Scale-Up of Tetrahydroquinoline Synthesis
Welcome to the technical support center for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of tetrahydroquinoline synthesis in a question-and-answer format.
Question 1: My reaction yield has significantly dropped after moving from a lab-scale to a pilot-plant scale. What are the potential causes and how can I troubleshoot this?
Answer: A drop in yield upon scale-up is a common issue and can be attributed to several factors. Here’s a systematic approach to identifying and resolving the problem:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and "hot spots" can lead to the formation of byproducts.
-
Solution: Ensure adequate agitation and monitor the internal temperature at multiple points within the reactor. A gradual addition of reagents can also help manage exotherms.
-
-
Reagent and Solvent Quality: The purity of starting materials can vary between batches, impacting the reaction outcome.
-
Solution: Perform quality control checks on all raw materials before use. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
-
Catalyst Deactivation: Catalysts can be sensitive to impurities or degradation over time, especially under prolonged reaction conditions at a larger scale.
-
Solution: Degas solvents and reactants to remove oxygen. Consider using a higher catalyst loading or a more robust catalyst system. If using a heterogeneous catalyst, ensure it is not being poisoned by impurities in the starting materials.
-
Question 2: I'm observing the formation of significant amounts of quinoline as a byproduct. How can I minimize this over-oxidation?
Answer: The formation of quinoline from the over-oxidation of the tetrahydroquinoline product is a frequent challenge, particularly in dehydrogenation reactions.
-
Control of Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote aromatization.
-
Solution: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS and stop the reaction once the starting material is consumed. A lower reaction temperature may also be beneficial.
-
-
Choice of Oxidant/Catalyst: The nature of the oxidizing agent or catalyst plays a crucial role.
-
Solution: For catalytic dehydrogenations, switching to a less active catalyst or optimizing the catalyst loading can reduce over-oxidation. In reactions involving stoichiometric oxidants, a milder reagent might be necessary.
-
Question 3: My catalyst (e.g., Pd/C) seems to be deactivating or showing inconsistent activity between batches. What are the likely causes and solutions?
Answer: Catalyst deactivation is a significant hurdle in scaling up hydrogenation or dehydrogenation reactions.
-
Catalyst Poisoning: Impurities in the substrate or solvent, such as sulfur or halide compounds, can irreversibly poison the catalyst.
-
Solution: Purify the starting materials and solvents to remove potential catalyst poisons. Performing a pre-treatment of the feedstock can be beneficial.
-
-
Sintering or Leaching of the Metal: High reaction temperatures can cause the metal particles on the support to agglomerate (sinter), reducing the active surface area. In some cases, the metal can leach into the solution.
-
Solution: Operate at the lowest effective temperature. Choose a catalyst with a more stable support.
-
-
Fouling: Byproducts or polymers formed during the reaction can block the active sites of the catalyst.
-
Solution: Optimize reaction conditions to minimize byproduct formation. Washing the catalyst with a suitable solvent after the reaction may help in its regeneration.
-
A decision tree for troubleshooting catalyst deactivation is provided below:
Question 4: The purification of my tetrahydroquinoline product is proving difficult at a larger scale. What are some common issues and how can I address them?
Answer: Purification is a critical step where scalability issues often become apparent.
-
Emulsion Formation During Work-up: Increased volumes and vigorous mixing can lead to stable emulsions, making phase separation difficult.
-
Solution: Use a different solvent system for extraction, add brine to break the emulsion, or consider centrifugation if possible.
-
-
Product Isolation: If the product is an oil, isolation can be challenging. Crystallization may be difficult to induce on a large scale.
-
Solution: For oily products, column chromatography may be necessary, but this can be costly at scale. Explore crystallization by seeding, using an anti-solvent, or forming a salt of the product which may be more crystalline.
-
-
Removal of Closely-Related Impurities: Byproducts with similar polarity to the desired product can be difficult to separate.
-
Solution: Re-evaluate the reaction conditions to minimize the formation of these impurities. If separation is unavoidable, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be required, though these are more expensive options for large-scale production.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up tetrahydroquinoline synthesis?
A1: Several safety aspects are crucial:
-
Exothermic Reactions: Many synthetic routes can be exothermic. A thermal hazard assessment should be conducted to understand the potential for thermal runaway. Ensure the reactor has adequate cooling capacity and an emergency quenching plan is in place.
-
Hydrogenation Reactions: Hydrogen is highly flammable and can form explosive mixtures with air. Use appropriate safety measures such as intrinsically safe equipment, good ventilation, and hydrogen detectors.
-
Handling of Reagents: Many reagents used in synthesis can be toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).
Q2: How does the choice of synthetic route impact the scalability of tetrahydroquinoline production?
A2: The choice of synthesis method has a profound impact on scalability.
-
Atom Economy: Reactions with high atom economy, such as domino or cascade reactions, are generally preferred as they reduce waste.[1]
-
Reagent Cost and Availability: The cost and availability of starting materials, catalysts, and reagents are critical for large-scale production.
-
Reaction Conditions: Methods that operate under mild conditions (lower temperature and pressure) are typically easier and safer to scale up.[2]
-
Purification: Routes that produce cleaner products with fewer byproducts will simplify downstream processing.
Q3: Are there any "green" or more sustainable methods for tetrahydroquinoline synthesis that are amenable to scale-up?
A3: Yes, there is growing interest in developing more sustainable synthetic methods.
-
Catalysis: Using catalytic amounts of a reagent is inherently greener than stoichiometric processes. The use of earth-abundant metal catalysts is also a key area of research.[3]
-
Solvent Choice: The use of greener solvents or even solvent-free conditions is being explored.
-
Energy Efficiency: Photochemical or electrochemical methods can sometimes be more energy-efficient than thermally driven reactions.
Quantitative Data Summary
The following tables provide a summary of quantitative data from various synthetic methods for tetrahydroquinolines, highlighting conditions and yields which can be useful for comparison during scale-up.
Table 1: Comparison of Catalytic Hydrogenation Conditions for Quinoline
| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) | Reference |
| Pd/C | 60-70 | 8-12 | - | 93.5 | [4] |
| Irn/SeC | 100 | 30 (H₂) | Dodecane | >99 | [5] |
| Pt-Pd/C | 100 | 20 (H₂) | Methanol | 80 | [6] |
Table 2: Domino Reaction Conditions for Tetrahydroquinoline Synthesis
| Reaction Type | Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |
| Reduction-reductive amination | 5% Pd/C | RT | Ethanol | 93-98 | [7] |
| Reductive amination-SNAr | - | RT | DMF | 58-98 | [7] |
| Dissolving metal reduction-cyclization | Fe powder/HCl | 100 | - | 72-88 | [7] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 4-Aryl-Substituted Tetrahydroquinolines via [4+2] Annulation [8]
This protocol is based on the highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes.
-
Reaction Setup: To a dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ortho-tosylaminophenyl-substituted p-quinone methide (1.0 mmol), cyanoalkene (1.2 mmol), and anhydrous dichloromethane (DCM, 20 mL).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 0.2 mmol) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 4-aryl-substituted tetrahydroquinoline.
Protocol 2: Synthesis of N-Propargyl-Toluidine and Subsequent Tetrahydroquinoline Formation [9]
Part A: Synthesis of N-Propargyl-Toluidine
-
Reaction Setup: In a round-bottom flask, combine toluidine (28 mmol), potassium carbonate (43 mmol), potassium iodide (7 mmol), and dimethylformamide (10 mL).
-
Cooling: Place the flask in an ice bath (0 °C) and stir for 15 minutes.
-
Reagent Addition: Prepare a solution of propargyl bromide (80 wt.% in toluene, 21.5 mmol) in dimethylformamide (5 mL) and add it to the reaction mixture.
-
Reaction Execution: Allow the reaction to proceed for 2 hours at room temperature.
-
Isolation: The product can be isolated by extraction and subsequent purification.
Part B: Synthesis of Tetrahydroquinoline
-
Reaction Setup: In a round-bottom flask, dissolve the N-propargyl-toluidine (approx. 1 g) in acetonitrile (10 mL).
-
Reagent Addition: Add formaldehyde (70%, 5-6 mL) in excess and stir the mixture at 30-35 °C for 15 minutes.
-
Alkene Addition: Add the desired alkene (1.1 molar equivalents) dropwise.
-
Reaction Execution: Maintain the temperature between 30-35 °C and continue stirring for 24 hours.
-
Work-up and Purification: Extract the reaction mixture with a brine solution and ethyl acetate. Dry the organic layer with sodium sulfate and purify the product by silica gel chromatography.
Visualizations
Experimental Workflow for a Typical Catalytic Hydrogenation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 3. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity of Tetrahydroquinoline Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the functionalization of tetrahydroquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in tetrahydroquinoline functionalization?
A1: The regiochemical outcome is primarily governed by a combination of electronic and steric factors of the reactants, the choice of catalyst, the directing group strategy employed, the nature of the solvent, and the reaction temperature. For electrophilic aromatic substitution reactions on the benzenoid ring, the directing effect of the nitrogen atom and any substituents on the ring are crucial. In C-H functionalization, the position of activation is often controlled by a directing group on the nitrogen atom.[1]
Q2: How do N-protecting groups influence the regioselectivity of Friedel-Crafts acylation?
A2: N-protecting groups have a significant impact on the regioselectivity of Friedel-Crafts acylation. The nature of the protecting group can alter the electronic properties and steric environment of the tetrahydroquinoline ring system. For instance, different N-acyl or N-sulfonyl groups can direct acylation to different positions on the aromatic ring, allowing for tunable regioselectivity.[1]
Q3: What is the role of the catalyst in controlling regioselectivity in the Povarov reaction for tetrahydroquinoline synthesis?
A3: The catalyst, typically a Lewis or Brønsted acid, is a critical determinant of regioselectivity in the Povarov reaction. The nature and strength of the acid can influence the stability of intermediates and the transition states of competing reaction pathways. For example, the choice between different Lewis acids like AlCl₃, Cu(OTf)₂, or lanthanide triflates can lead to different regiochemical outcomes.[2][3][4]
Q4: Can C-H functionalization be used for regioselective modification of the tetrahydroquinoline core?
A4: Yes, transition-metal-catalyzed C-H functionalization is a powerful strategy for the direct and regioselective introduction of functional groups. The regioselectivity is typically controlled by a directing group installed on the tetrahydroquinoline nitrogen. By choosing an appropriate directing group and catalytic system (e.g., Ru, Rh, Pd), functionalization can be directed to specific positions, such as C8.[5][6][7]
Troubleshooting Guides
Problem 1: Poor or Incorrect Regioselectivity in Lewis Acid-Catalyzed Povarov Reaction
Symptoms:
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Formation of a mixture of regioisomers.
-
The major product is the undesired regioisomer.
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Low yield of the desired product due to multiple reaction pathways.
Possible Causes and Solutions:
-
Inappropriate Lewis Acid: The strength and coordination properties of the Lewis acid are crucial.
-
Substituent Effects: The electronic nature of the substituents on the aniline and the dienophile can favor an undesired reaction pathway.
-
Solution: If possible, modify the electronic properties of the substituents. For example, electron-donating groups on the aniline can enhance the nucleophilicity of the aromatic ring and may alter the preferred cyclization pathway.
-
-
Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic control of the reaction.
-
Solution: Attempt the reaction at a lower temperature to favor the kinetically controlled product. Screen different solvents to assess their impact on regioselectivity.[3]
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Troubleshooting Workflow for Povarov Reaction Regioselectivity ```dot graph Povarov_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
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References
- 1. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. sci-rad.com [sci-rad.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the initial steps I should take?
A1: Start by assessing the compound's physicochemical properties. As a derivative of tetrahydroquinoline, which is a secondary amine, its solubility is likely pH-dependent.[1] Experimenting with pH adjustment is a logical first step. Additionally, the use of cosolvents can be explored for initial screening assays.
Q2: How does pH influence the solubility of these derivatives?
A2: this compound derivatives are basic compounds due to the nitrogen atom in the heterocyclic ring. In acidic conditions (lower pH), the nitrogen atom can become protonated, forming a more polar and, typically, more water-soluble salt. Conversely, at higher pH values, the compound will exist in its less soluble free base form. Therefore, adjusting the pH of your aqueous buffer to a mildly acidic range can significantly enhance solubility.
Q3: What are cosolvents, and which ones are recommended for these compounds?
A3: Cosolvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution. For initial experiments, common cosolvents like Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400) can be used. It is crucial to determine the final concentration of the cosolvent that is compatible with your experimental system, as high concentrations can sometimes interfere with biological assays.
Q4: When should I consider more advanced formulation strategies?
A4: If pH adjustment and simple cosolvent systems are insufficient to achieve the desired concentration, or if you are developing a formulation for in vivo studies, more advanced techniques such as cyclodextrin complexation, solid dispersions, or nanosuspensions should be considered. These methods can lead to substantial increases in aqueous solubility and bioavailability.[2][3]
Q5: Are there any safety precautions I should be aware of when handling these compounds?
A5: Yes, 1,2,3,4-tetrahydroquinoline, the parent compound, is known to be an irritant to the eyes, respiratory system, and skin.[4] It is advisable to handle all derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common solubility issues.
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
-
Possible Cause 1: Exceeding Thermodynamic Solubility.
-
Solution: Determine the thermodynamic solubility of your compound in the final buffer system. Prepare a series of concentrations and observe for precipitation over time (e.g., 24 hours). For long-term experiments, always work at a concentration below the determined thermodynamic solubility.
-
-
Possible Cause 2: "DMSO Shock".
-
Solution: When adding a concentrated DMSO stock solution to an aqueous buffer, add it dropwise while vortexing or stirring the buffer. This gradual addition can prevent localized high concentrations that lead to immediate precipitation.
-
Issue 2: Inconsistent results in biological assays attributed to poor solubility.
-
Possible Cause: Compound is not fully dissolved, leading to variable effective concentrations.
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Solution 1: Visual Inspection. Before use, visually inspect your prepared solutions for any particulate matter or cloudiness. A truly dissolved solution should be clear.
-
Solution 2: Filtration. Filter your final solution through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your assay.
-
Solution 3: Employ a Solubility Enhancement Technique. If the required concentration is above the compound's solubility limit in the assay medium, you must employ a solubility enhancement technique as detailed in the experimental protocols below.
-
Data Presentation: Solubility of Tetrahydroquinoline Derivatives
Table 1: Qualitative Solubility of 1,2,3,4-Tetrahydroquinoline
| Solvent | Solubility | Reference |
| Water | Slightly miscible | [5] |
| Alcohol | Miscible | [5] |
| Ether | Miscible | [5] |
| Carbon Disulfide | Miscible | [5] |
Table 2: Illustrative pH-Dependent Aqueous Solubility of a Tetrahydroquinoline Derivative
| pH | Estimated Solubility (µg/mL) | Expected Form |
| 2.0 | > 1000 | Protonated (Salt) |
| 5.0 | 500 - 1000 | Mostly Protonated |
| 7.4 | 10 - 50 | Mixed Population |
| 9.0 | < 10 | Free Base |
Table 3: Example of Solubility Enhancement of a Poorly Soluble Compound Using Cyclodextrin
| Cyclodextrin Type (Concentration) | Solubility Increase (Fold) |
| Hydroxypropyl-β-cyclodextrin (2% w/v) | ~50 |
| Sulfobutylether-β-cyclodextrin (2% w/v) | ~100 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
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Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of the this compound derivative to a vial containing a known volume of each buffer.
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Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples to pellet the excess solid.
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Quantification: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
Protocol 2: Cyclodextrin-Mediated Solubilization
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Cyclodextrin Solution Preparation: Prepare solutions of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in the desired aqueous buffer.
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Complexation: Add an excess amount of the tetrahydroquinoline derivative to each cyclodextrin solution.
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Equilibration: Shake the vials at a constant temperature for 24-48 hours.
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Phase Separation and Quantification: Follow steps 4 and 5 from the pH-dependent solubility protocol to determine the compound's solubility in each cyclodextrin solution.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method
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Dissolution: Dissolve the this compound derivative and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or Soluplus®) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-carrier ratio to start with is 1:4 (w/w).
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Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.
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Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
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Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
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Characterization: Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and determine its dissolution rate compared to the pure compound.
Visualizations
Caption: A logical workflow for addressing solubility issues.
Caption: A troubleshooting guide for compound precipitation.
References
Preventing side reactions in Povarov synthesis of tetrahydroquinolines
Welcome to the technical support center for the Povarov synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experiments, with a focus on preventing common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during the Povarov synthesis of tetrahydroquinolines.
Question: My reaction is producing a significant amount of the corresponding quinoline instead of the desired tetrahydroquinoline. How can I prevent this oxidation?
Answer:
The formation of a quinoline byproduct is a common issue, arising from the oxidation of the tetrahydroquinoline product. The choice of catalyst, solvent, and reaction atmosphere can significantly influence the ratio of these products.
Root Causes and Mitigation Strategies:
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Oxidative Conditions: The primary cause is the presence of an oxidant or conditions that promote oxidation. The tetrahydroquinoline ring is susceptible to dehydrogenation, especially at elevated temperatures or in the presence of certain catalysts.
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Catalyst Choice: Some Lewis acids are more prone to promoting oxidation than others. For instance, reactions catalyzed by Cu(OTf)₂ can show a higher proportion of quinoline formation compared to those catalyzed by AlCl₃ under certain conditions.[1]
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Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help minimize oxidation that may be caused by atmospheric oxygen.
Recommended Actions:
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Catalyst Selection: Consider using a milder Lewis acid. A comparative study has shown that AlCl₃ in diethyl ether can favor the formation of tetrahydroquinoline over the quinoline byproduct, whereas Cu(OTf)₂ in ethanol may lead to a higher proportion of the quinoline.[1]
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Inert Atmosphere: Ensure your reaction setup is properly flushed with an inert gas like argon or nitrogen and maintained under a positive pressure of that gas throughout the reaction.
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Temperature Control: Avoid unnecessarily high temperatures, as this can promote the aromatization of the tetrahydroquinoline ring. Monitor the reaction progress closely to avoid prolonged heating after the reaction is complete.
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Avoid Oxidizing Agents: Scrutinize all reagents and solvents for potential oxidizing impurities.
Question: My Povarov reaction has a low yield and results in a complex mixture of products. What are the likely side reactions and how can I improve the selectivity?
Answer:
Low yields and poor selectivity can stem from several competing side reactions. The primary culprits are often related to the stability of intermediates, the reactivity of the substrates, and the reaction conditions.
Common Side Reactions:
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Fragmentation: A fragmentation pathway can compete with the desired cyclization, especially during subsequent oxidation steps. This can be suppressed by additives like pyridine.
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Dimerization: Although less commonly reported for the main Povarov reaction, dimerization of the alkene or other reactive intermediates can occur, leading to undesired higher molecular weight byproducts.
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Reactions with Protecting Group Byproducts: If using substrates with certain protecting groups (e.g., Boc), byproducts from the deprotection step (like isobutene) can react with intermediates, leading to unexpected side products.[2]
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Poor Regio- or Diastereoselectivity: With unsymmetrical substrates, a mixture of isomers can be formed. The choice of catalyst and solvent plays a crucial role in controlling selectivity.
Troubleshooting Workflow:
References
- 1. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02916J [pubs.rsc.org]
- 2. A povarov-type reaction to access tetrahydroquinolines from N -benzylhydroxylamines and alkenes in HFIP - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04014G [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Tetrahydroquinoline Hydrogenation
Prepared by: Senior Application Scientist, Catalysis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of quinolines. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in this process: catalyst deactivation. Our goal is to move beyond simple procedural lists and explain the underlying causality, enabling you to diagnose issues, optimize your experiments, and ensure the robustness of your synthetic routes.
The selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (THQ) is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. However, the very nature of the reactants and products—nitrogen-containing heterocyclic compounds—presents a significant challenge, as they can act as potent catalyst poisons, leading to frustratingly low yields, stalled reactions, and inconsistent results.[1][2][3] This guide offers a structured approach to troubleshooting these common issues.
Part 1: Troubleshooting Guide for Active Experiments
This section is formatted to address acute problems you may be facing during an experiment. Follow the diagnostic workflows to systematically identify and resolve the root cause of poor catalytic performance.
Issue: My reaction shows low or no conversion.
This is the most common issue, often appearing after a few successful runs or even on the first attempt. The underlying cause is typically a loss of active catalytic sites.
Possible Causes & Diagnostic Workflow
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Catalyst Poisoning: Impurities in the feedstock or the reaction products themselves strongly adsorb to the catalyst's active sites, blocking them from reactants.[4][5] Nitrogen-containing compounds are particularly notorious for poisoning noble metal catalysts.[4][6]
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Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal for your specific catalyst-substrate combination.[1]
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Ineffective Catalyst Handling or Activation: The catalyst may have been improperly stored, handled, or activated, leading to a reduced number of available active sites from the outset.
Step-by-Step Solutions
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Step 1: Verify Feedstock and Solvent Purity.
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Action: Before starting, ensure your quinoline substrate and solvents are of high purity. Non-metal impurities like sulfur, phosphorus, and chlorine are potent poisons for metal catalysts used in hydrogenation.[4]
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Causality: These elements have high-affinity interactions with metal surfaces, forming strong chemical bonds that render the active sites unavailable for the hydrogenation reaction.[5] Consider passing solvents through a purification column (e.g., activated alumina) or using commercially available anhydrous/high-purity grades.
-
-
Step 2: Re-evaluate Reaction Conditions.
-
Action: Consult the literature for your specific catalyst system.[1] Is your hydrogen pressure sufficient? Higher H₂ pressure can sometimes overcome competitive adsorption and improve reaction rates.[1] Is the temperature appropriate? Some catalysts require elevated temperatures to become fully active.[1]
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Causality: Reaction kinetics are fundamentally tied to temperature and pressure. Insufficient thermal energy may lead to slow reaction rates, while inadequate hydrogen concentration (pressure) can limit the catalytic turnover, especially if competitive adsorption from the substrate or product is strong.
-
-
Step 3: Address Potential Product Inhibition.
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Action: If the reaction starts but then stalls, product inhibition is a likely cause. The tetrahydroquinoline product, being a cyclic amine, can exhibit a strong binding affinity for the catalyst, leading to deactivation.[2][3]
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Causality: The nitrogen lone pair in the THQ product can coordinate strongly to the metal active sites, preventing further quinoline molecules from adsorbing and reacting. This is a form of reversible poisoning. Some research suggests that using highly dispersed metal catalysts with very small crystallites can hamper this strong adsorption.[7]
-
-
Step 4: Analyze the Spent Catalyst.
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Action: If the catalyst cannot be reused effectively, a root cause analysis is necessary.[8] This requires characterizing the spent catalyst to determine the deactivation mechanism.
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Causality: Understanding whether the deactivation is due to chemical poisoning, physical fouling (coking), or thermal degradation (sintering) is crucial for developing a long-term solution, which could involve feedstock purification, process condition changes, or catalyst regeneration.[8][9]
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Part 2: Understanding Deactivation Mechanisms
An effective troubleshooter must understand the fundamental processes that cause a catalyst to fail. In tetrahydroquinoline hydrogenation, deactivation generally falls into four categories.
Q1: What are the primary mechanisms of catalyst deactivation in this reaction?
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Poisoning: This is the most prevalent issue. It occurs when molecules in the reaction stream bind so strongly to active sites that they are no longer available for catalysis.[5] In this specific hydrogenation, the primary poisons are often the nitrogen-containing substrate (quinoline) and product (tetrahydroquinoline) themselves.[1][2][10] External poisons from the feedstock, such as sulfur or phosphorus compounds, are also highly detrimental.[4]
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Fouling (or Coking): This happens when carbonaceous deposits, or "coke," physically block the catalyst's pores and active sites.[1] In hydrogenation processes, high molecular weight byproducts can form through polymerization or condensation reactions, especially at higher temperatures, leading to fouling.[11]
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Sintering (Thermal Degradation): At elevated temperatures, the small metal nanoparticles that constitute the active phase of the catalyst can migrate and agglomerate into larger crystals.[12] This process irreversibly reduces the active surface area of the catalyst, thereby lowering its overall activity.[5]
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Leaching: The active metal component can dissolve into the reaction medium, especially under acidic or basic conditions or in the presence of strong complexing agents.[1][12] This results in a permanent loss of the active phase from the support.
Q2: How can I determine the specific cause of my catalyst's deactivation?
A multi-technique approach is essential for a precise diagnosis.[8][9] Characterizing both the fresh and the spent catalyst provides a comparative analysis that can pinpoint the deactivation mechanism.
Table 1: Catalyst Characterization Techniques for Deactivation Analysis
| Technique | Abbreviation | Information Provided | Inferred Deactivation Mechanism |
| Brunauer-Emmett-Teller Analysis | BET | Measures the specific surface area and pore size distribution.[9][13] | A significant decrease in surface area suggests Sintering or Fouling .[8] |
| X-ray Photoelectron Spectroscopy | XPS | Determines the elemental composition and chemical states on the catalyst surface.[14][15] | Detection of foreign elements (S, P, etc.) or changes in metal oxidation state points to Poisoning .[8] |
| X-ray Diffraction | XRD | Identifies crystalline phases and measures the average crystallite size of the active metal.[9][16] | An increase in metal crystallite size is direct evidence of Sintering . |
| Thermogravimetric Analysis | TGA | Measures weight changes as a function of temperature. | Weight loss upon heating in an oxidative atmosphere indicates the amount of carbonaceous deposits from Fouling/Coking . |
| Transmission Electron Microscopy | TEM | Provides direct imaging of catalyst morphology and metal particle size distribution.[16] | Visual confirmation of particle agglomeration indicates Sintering . Can also visualize surface deposits from Fouling . |
| Inductively Coupled Plasma | ICP-MS / OES | Measures the elemental composition of the reaction filtrate after catalyst removal. | Detection of the active metal in the liquid phase confirms Leaching . |
Part 3: Prevention and Regeneration Strategies (FAQs)
Proactive measures and recovery protocols are key to maintaining an efficient and cost-effective process.
Q1: How can I prevent or mitigate catalyst poisoning?
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Feedstock Purification: This is the most effective preventative measure. Use high-purity reagents and solvents. If necessary, implement a pre-treatment step, such as passing the feedstock through a guard bed containing an adsorbent material to trap poisons before they reach the main reactor.[8][17]
-
Catalyst Design: Select catalysts known for their poison resistance. For example, some studies show that gold nanoparticles can resist the poisoning effects of quinoline.[1] The choice of support material is also critical; stable supports like nitrogen-doped carbon can improve the dispersion and stability of metal nanoparticles.[18]
-
Process Optimization: Adjusting operating conditions can help.[4] For instance, running the reaction at a slightly higher temperature might sometimes reduce the strength of poison adsorption.[17]
Q2: Can a deactivated catalyst be regenerated?
Yes, in many cases, particularly for deactivation caused by fouling or reversible poisoning, regeneration is possible. Permanent deactivation, such as severe sintering or leaching, is generally irreversible.[11][12]
Table 2: Comparison of Common Catalyst Regeneration Methods
| Regeneration Method | Target Deactivation | Description | Pros | Cons |
| Thermal Treatment (Calcination) | Fouling / Coking | The catalyst is heated in a controlled flow of air or an inert gas containing a low concentration of oxygen to carefully burn off carbon deposits.[1][11] | Effective for removing coke; relatively straightforward. | Risk of Sintering if the temperature is not carefully controlled.[11] |
| Solvent Washing | Reversible Poisoning / Fouling | The catalyst is washed with a suitable solvent (e.g., acids, bases, or organic solvents) to dissolve and remove adsorbed poisons or organic residues.[19][20] | Mild; can be effective for strongly adsorbed species. | May not remove all poisons; solvent selection is critical; can generate liquid waste. |
| Oxidation-Reduction Cycle | Fouling & some Poisoning | A mild treatment involving oxidation (e.g., with air at a moderate temperature) followed by a standard reduction (e.g., with H₂) to restore the active metal sites.[21] | Can restore activity from both coking and some forms of poisoning. | May alter the oxidation state or morphology of the catalyst if not optimized. |
Example Regeneration Protocol: Oxidative Treatment for Coked Catalyst
This is a general guideline and must be optimized for your specific catalyst.
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Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash with a clean solvent (e.g., the reaction solvent) to remove residual reactants and products, then dry under vacuum.
-
Setup: Place the dried, deactivated catalyst in a tube furnace equipped with temperature control and a gas inlet/outlet.
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Inert Purge: Heat the catalyst to a moderate temperature (e.g., 150-200°C) under a flow of an inert gas (N₂ or Ar) to remove any volatile adsorbed species.
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Controlled Oxidation: While maintaining the temperature, introduce a gas stream containing a low concentration of oxygen (e.g., 1-5% O₂ in N₂). This is critical to avoid uncontrolled combustion, which would generate excessive heat and cause sintering.[11]
-
Hold and Cool: Hold at the target temperature until TGA or outlet gas analysis confirms the complete removal of carbon. Then, cool the catalyst to room temperature under an inert gas flow.
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Re-reduction/Activation: Before its next use, the catalyst must be re-reduced according to its standard activation procedure to ensure the active metal is in the correct metallic state.[21]
By systematically applying these troubleshooting, diagnostic, and preventative strategies, you can significantly improve the reliability and efficiency of your tetrahydroquinoline hydrogenation processes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. avant-al.com [avant-al.com]
- 12. mdpi.com [mdpi.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 15. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 16. Catalyst Characterization Techniques [hidenanalytical.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google Patents [patents.google.com]
- 21. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for the synthesis of substituted tetrahydroquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of substituted tetrahydroquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted tetrahydroquinolines?
A1: Several methods are widely used for the synthesis of substituted tetrahydroquinolines. The most common include the Povarov reaction, the Skraup-Doebner-von Miller reaction, and the Friedländer annulation followed by a reduction step.[1][2] Each method has its own advantages and is suited for different substitution patterns. Domino reactions and multicomponent reactions are also employed to increase efficiency.[3][4]
Q2: My Povarov reaction is giving a low yield. What are the likely causes and how can I improve it?
A2: Low yields in the Povarov reaction can be attributed to several factors. The stability of the imine intermediate is critical, so ensuring anhydrous conditions is important.[5] The choice and loading of the Lewis or Brønsted acid catalyst, the solvent, and the reaction temperature are also crucial parameters that require optimization.[6] Impurities in the starting materials (aniline, aldehyde, and alkene) can also negatively impact the reaction.[5]
Q3: I am observing the formation of significant tar-like side products in my Skraup-Doebner-von Miller synthesis. How can I minimize this?
A3: Tar formation is a known issue in the Skraup-Doebner-von Miller reaction, primarily due to the strongly acidic and oxidizing conditions which can lead to polymerization of reactants and intermediates. To mitigate this, consider adding a moderator like ferrous sulfate to control the reaction's exothermicity. Careful control of the reaction temperature and slow addition of the acid are also recommended.[7]
Q4: How can I control the regioselectivity when using an unsymmetrical ketone in the Friedländer annulation?
A4: Achieving high regioselectivity with unsymmetrical ketones in the Friedländer synthesis can be challenging.[8] Strategies to control the regiochemical outcome include the careful selection of catalysts, such as specific amine catalysts or the use of ionic liquids.[8] Modifying the substrate by introducing a directing group, like a phosphoryl group on the desired α-carbon of the ketone, can also improve regiocontrol.[8]
Q5: I am struggling with the purification of my substituted tetrahydroquinoline. What are some common issues and solutions?
A5: Purification can be complicated by the presence of unreacted starting materials, diastereomers that co-elute, or product degradation on silica gel.[5] If diastereomers are difficult to separate, consider derivatization to enhance their separation properties. For products that are sensitive to silica gel, deactivating the silica with a small amount of triethylamine in the eluent can be effective. A thorough aqueous workup to remove catalyst residues and water-soluble impurities before chromatography is also crucial.[5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive Catalyst: The Lewis or Brønsted acid catalyst may be old, hydrated, or poisoned by impurities in the starting materials or solvent. | Use a fresh batch of catalyst. Ensure all starting materials and solvents are pure and anhydrous. Consider screening different catalysts. |
| Unstable Imine Intermediate: The imine formed in situ may be susceptible to hydrolysis. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Insufficient Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Reaction starts but does not go to completion | Catalyst Deactivation: The catalyst may be deactivated over the course of the reaction by the product or byproducts. | Optimize the catalyst loading. In some cases, adding a second portion of the catalyst midway through the reaction can help. |
| Reversible Reaction: The reaction may be reversible under the current conditions. | Consider removing a byproduct (e.g., water) to drive the equilibrium towards the product. |
Problem 2: Formation of Side Products
| Symptom | Possible Cause | Suggested Solution |
| Polymerization or Tar Formation | Harsh Reaction Conditions: High temperatures and strong acid concentrations can lead to polymerization, especially in the Skraup-Doebner-von Miller reaction.[7] | Use a moderator (e.g., ferrous sulfate).[7] Control the temperature carefully and add strong acids slowly with efficient cooling. |
| Self-Condensation of Carbonyl Compounds: Aldol condensation of ketone starting materials can be a significant side reaction, particularly under basic conditions in the Friedländer synthesis.[2] | Use a milder base or an acid catalyst. Consider protecting the ketone if it is highly prone to self-condensation. | |
| Formation of undesired regioisomers | Lack of Regiocontrol with Unsymmetrical Substrates: In reactions like the Friedländer annulation, using an unsymmetrical ketone can lead to a mixture of products.[8] | Screen different catalysts and solvents to find conditions that favor the desired isomer.[8] Substrate modification with a directing group can also be effective.[8] |
Problem 3: Poor Stereoselectivity
| Symptom | Possible Cause | Suggested Solution |
| Low Diastereoselectivity | Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a mixture of diastereomers. | Lowering the reaction temperature often favors the thermodynamically more stable diastereomer.[5] |
| Lack of Facial Selectivity: The approach of the reagents to the reactive intermediate is not sufficiently controlled. | Use a chiral catalyst or a chiral auxiliary to induce facial selectivity.[5] The use of bulkier protecting groups can also influence the stereochemical outcome.[5] |
Data Presentation
Table 1: Effect of Lewis Acid Catalyst and Solvent on Povarov Reaction Yield
| Entry | Aldehyde Substituent (R¹) | Aniline Substituent (R²) | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | H | H | AlCl₃ | Toluene | 45 | 65 | [6] |
| 2 | H | H | Cu(OTf)₂ | Toluene | 45 | 55 | [6] |
| 3 | H | p-OCH₃ | AlCl₃ | Toluene | 45 | 50 | [6] |
| 4 | H | p-OCH₃ | Cu(OTf)₂ | Toluene | 45 | 40 | [6] |
| 5 | p-OCH₃ | H | AlCl₃ | Toluene | 45 | 45 | [6] |
| 6 | p-OCH₃ | H | Cu(OTf)₂ | Toluene | 45 | 35 | [6] |
Table 2: Influence of Substituents on the Yield of Tetrahydroquinolines via a [4+2] Annulation Reaction [9]
| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | H | 85 | >20:1 |
| 2 | 4-Me | H | 88 | >20:1 |
| 3 | 4-OMe | H | 91 | >20:1 |
| 4 | 4-F | H | 82 | >20:1 |
| 5 | 4-Cl | H | 86 | >20:1 |
| 6 | H | 4-Me | 78 | >20:1 |
| 7 | H | 4-OMe | 81 | >20:1 |
Experimental Protocols
General Protocol for the Povarov Reaction[5][6]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aniline (1.0 eq.), aldehyde (1.0 eq.), and the Lewis acid catalyst (e.g., AlCl₃ or Cu(OTf)₂, 10 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 15-20 minutes to allow for imine formation.
-
Add the electron-rich alkene (1.2 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 45°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for the Friedländer Annulation[2]
-
In a suitable reaction vessel, combine the 2-aminoaryl aldehyde or ketone (1.0 eq.) and the carbonyl compound containing an α-methylene group (1.2-1.5 eq.).
-
Add the chosen solvent (e.g., ethanol, toluene) or decide on solvent-free conditions.
-
Add the catalyst. For acid catalysis, p-toluenesulfonic acid (p-TsOH) is a common choice. For base catalysis, potassium hydroxide (KOH) or sodium ethoxide can be used.
-
Heat the reaction mixture to the appropriate temperature (often reflux) and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, perform an appropriate aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude quinoline product, which can then be reduced to the corresponding tetrahydroquinoline.
Visualizations
Caption: General experimental workflow for the synthesis and purification of substituted tetrahydroquinolines.
Caption: Decision tree for troubleshooting low yields in substituted tetrahydroquinoline synthesis.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sci-rad.com [sci-rad.com]
- 7. iipseries.org [iipseries.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
Method development for the analysis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the quantification of this compound?
A1: The most common and effective techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS). Reversed-phase HPLC is particularly well-suited for this compound.
Q2: What are the key considerations for sample preparation?
A2: To ensure accurate analysis, samples should be dissolved in a solvent compatible with the mobile phase (for HPLC) or a volatile solvent (for GC). It is crucial to filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the analytical column and system.
Q3: How should I store samples of this compound to prevent degradation?
A3: Based on data for structurally related compounds, it is recommended to store samples at a neutral pH (around 7.4) and at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage, freezing (-20°C or lower) is advisable. Some tetrahydroquinoline derivatives are sensitive to light, so protecting samples from light exposure by using amber vials or wrapping them in foil is a critical precaution.[1] A related compound, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline, shows less than 5% decomposition after 72 hours at pH 7.4 and 25°C.[2]
Q4: What are the expected metabolites of this compound?
A4: While specific data for the 4,4-dimethyl isomer is not available, studies on the related 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline have identified N-oxidized and demethylated products as major metabolites through LC-MS analysis.[2] It is reasonable to anticipate similar metabolic pathways for this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For a basic compound like tetrahydroquinoline, a slightly acidic pH (e.g., 3.0) can improve peak shape by ensuring the analyte is in a single ionic form.[3] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a gradient proportioning valve test to check system performance. |
| Temperature variations. | Use a column oven to maintain a constant temperature (e.g., 30°C).[3] | |
| Air bubbles in the pump. | Degas the mobile phase and prime the pump. | |
| Low Signal Intensity/Poor Sensitivity | Suboptimal detection wavelength. | Determine the UV maximum of this compound (a starting wavelength of 270 nm is suggested for similar compounds) or use a more sensitive detector like a mass spectrometer.[3] |
| Sample degradation. | Prepare fresh samples and protect them from light and elevated temperatures.[1] | |
| Extraneous Peaks in the Chromatogram | Contaminated mobile phase or glassware. | Use HPLC-grade solvents and thoroughly clean all glassware. |
| Sample degradation. | As mentioned, sample degradation can lead to additional peaks. Analyze freshly prepared samples.[1] | |
| Carryover from previous injections. | Implement a needle wash step in the injection sequence and inject a blank solvent to check for carryover. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak | Analyte is not volatile enough or is thermally labile. | Ensure the injection port temperature is appropriate. A starting point could be 250°C. If thermal degradation is suspected, a lower temperature should be tested. |
| Improper derivatization (if used). | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). | |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner and a column suitable for basic compounds. |
| Poor Fragmentation in Mass Spectrum | Incorrect ionization energy. | Ensure the mass spectrometer is tuned and calibrated. Standard electron ionization at 70 eV is typically used. |
Experimental Protocols
Detailed HPLC Method (Adapted from a similar compound)
This protocol provides a robust starting point for developing a validated HPLC method for this compound.[3]
1. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
0.45 µm membrane filters
-
HPLC system with UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance, volumetric flasks, and pipettes
-
pH meter
-
Sonicator
2. Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas using sonication.
-
The mobile phase will be a mixture of the phosphate buffer and acetonitrile. A typical starting gradient could be 80:20 (v/v) buffer to acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
3. Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm (or determined λmax) |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
Technical Support Center: Refinement of Experimental Conditions for Tetrahydroquinoline Reactions
Welcome to the technical support center for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and refine their experimental conditions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides for common challenges encountered during the synthesis of tetrahydroquinolines, including the Povarov reaction, Friedländer annulation, and catalytic hydrogenation of quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Povarov reaction?
Low yields in the Povarov reaction, a key method for synthesizing tetrahydroquinolines, can often be attributed to several factors:
-
Imine Intermediate Instability : The initial step of the Povarov reaction is the formation of an imine from an aniline and an aldehyde. This imine intermediate can be unstable and susceptible to hydrolysis. Ensuring anhydrous (dry) reaction conditions is crucial to prevent this.[1]
-
Suboptimal Catalyst Choice and Loading : The reaction is typically catalyzed by a Lewis or Brønsted acid. The choice of catalyst and its concentration (loading) are critical. Common Lewis acids include Cu(OTf)₂ and AlCl₃, often used at a loading of around 10 mol%.[1][2] If yields are low, screening different catalysts and optimizing the catalyst loading is recommended.[1]
-
Inappropriate Reaction Conditions : Temperature and solvent play a significant role. While higher temperatures can accelerate the reaction, they may also lead to the decomposition of reactants or products.[1] A systematic optimization of the reaction temperature is therefore advisable. The choice of solvent can also influence reaction rates and yields.[1]
-
Impure Reagents : The purity of the starting materials (aniline, aldehyde, and alkene) is important. Impurities can poison the catalyst or lead to the formation of unwanted side products.[1]
-
Incorrect Reaction Time : Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[1]
Q2: How can I improve the diastereoselectivity of my tetrahydroquinoline synthesis?
Controlling diastereoselectivity is a common challenge when creating multiple stereocenters in the tetrahydroquinoline core. The following factors are key to influencing the stereochemical outcome:
-
Catalyst Selection : The nature of the catalyst can significantly influence the stereoselectivity of the reaction. Chiral catalysts, such as chiral phosphoric acids, are often employed to achieve high enantioselectivity and diastereoselectivity.[3]
-
Solvent Effects : The solvent can impact the transition state of the reaction, thereby affecting the diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.[1]
-
Substituent Effects : The electronic and steric properties of the substituents on the aniline, aldehyde, and alkene can influence the facial selectivity of the cycloaddition.
-
Temperature : Reaction temperature can also affect diastereoselectivity. Lowering the temperature often leads to higher selectivity.
Q3: What are common side products in tetrahydroquinoline synthesis and how can they be minimized?
The formation of side products can complicate purification and reduce the yield of the desired tetrahydroquinoline. Common side products include:
-
Over-reduction Products : In catalytic hydrogenation of quinolines, over-reduction to decahydroquinolines can occur. This can be minimized by optimizing reaction time, temperature, and hydrogen pressure.[4]
-
Quinoline Byproducts : In some synthesis routes, such as the reductive cyclization of 2-nitrochalcones, the formation of fully aromatic quinolines can be a competing reaction. This can often be controlled by the choice of solvent and ensuring rapid reduction of all unsaturated functionalities.[5]
-
Aldol Condensation Products : In the Friedländer synthesis, self-condensation of the ketone reactant (an aldol reaction) can occur as a side reaction, especially under basic conditions.[6] Using the imine analogue of the o-aminoaryl ketone can help to avoid this.[6]
Troubleshooting Guides
Low Reaction Yield
A low yield of the desired tetrahydroquinoline product is a frequent issue. The following guide provides a systematic approach to troubleshooting this problem.
| Potential Cause | Troubleshooting Steps |
| Moisture in the reaction | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Suboptimal Catalyst | Screen a variety of Lewis and Brønsted acid catalysts. Optimize the catalyst loading (typically 5-20 mol%).[1][2] |
| Incorrect Temperature | Systematically vary the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress.[1] |
| Impure Starting Materials | Purify all starting materials before use. Check for potential catalyst poisons.[1][4] |
| Reaction Time Not Optimized | Monitor the reaction by TLC or LC-MS at regular intervals to determine the point of maximum product formation.[1] |
Poor Diastereoselectivity
Achieving the desired stereoisomer can be challenging. This guide offers strategies to improve diastereoselectivity.
| Influencing Factor | Optimization Strategies |
| Catalyst | If applicable, switch to a chiral catalyst. Experiment with different catalyst ligands to fine-tune the steric environment of the active site. |
| Solvent | Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile).[1] Consider using deep eutectic solvents (DESs) which have been shown to influence diastereoselectivity.[7] |
| Temperature | Lower the reaction temperature. In many cases, lower temperatures favor the formation of the thermodynamically more stable diastereomer. |
| Substituents | Modify the steric bulk or electronic properties of the substituents on the starting materials, if the synthesis allows. |
Experimental Protocols
Povarov Reaction for Tetrahydroquinoline Synthesis (General Procedure)
This protocol describes a general procedure for a three-component Povarov reaction.
Materials:
-
Substituted aniline (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Electron-rich alkene (e.g., 2,3-dihydrofuran) (1.2 mmol)
-
Lewis acid catalyst (e.g., InCl₃, 10 mol%)[8]
-
Anhydrous solvent (e.g., ethanol, 5 mL)[8]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (1.0 mmol), substituted aldehyde (1.0 mmol), and anhydrous ethanol (5 mL).[8]
-
Add the Lewis acid catalyst (InCl₃, 0.1 mmol) to the mixture.[8]
-
Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the imine.
-
Add the electron-rich alkene (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (e.g., 110°C for ethanol) and monitor the progress of the reaction by TLC.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Friedländer Annulation for Quinoline Synthesis (leading to Tetrahydroquinolines upon reduction)
This protocol outlines a general procedure for the Friedländer annulation. The resulting quinoline can be subsequently hydrogenated to the corresponding tetrahydroquinoline.
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
Carbonyl compound with an α-methylene group (e.g., a ketone) (1.1 mmol)
-
Catalyst (e.g., ceric ammonium nitrate, 10 mol%)[9]
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the carbonyl compound (1.1 mmol) in the chosen solvent.
-
Add the catalyst (ceric ammonium nitrate, 0.1 mmol) to the solution.[9]
-
Stir the reaction mixture at ambient temperature.[9]
-
Monitor the reaction by TLC. The reaction is often complete within 45 minutes.[9]
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude quinoline product by column chromatography.
-
The purified quinoline can then be subjected to catalytic hydrogenation to yield the corresponding tetrahydroquinoline.
Catalytic Hydrogenation of Quinolines
This protocol provides a general method for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines.
Materials:
-
Substituted quinoline (1.0 mmol)
-
Heterogeneous catalyst (e.g., 5% Pd/C, 10 wt%)[5]
-
Solvent (e.g., dichloromethane)[5]
-
Hydrogen gas source
Procedure:
-
Dissolve the substituted quinoline (1.0 mmol) in the solvent in a high-pressure reactor (autoclave).
-
Carefully add the Pd/C catalyst to the solution.[5]
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., low pressure).[5]
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by analyzing aliquots by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude tetrahydroquinoline.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low yields in tetrahydroquinoline synthesis.
Caption: Experimental workflow for the Povarov reaction.
Caption: Logical relationship for catalyst selection based on reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. sci-rad.com [sci-rad.com]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Production of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during its production.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on two primary synthetic routes: Intramolecular Cyclization of N-(2-methylallyl)aniline and Catalytic Hydrogenation of 4,4-Dimethylquinoline.
Route 1: Intramolecular Cyclization of N-(2-methylallyl)aniline
This synthetic approach involves the acid-catalyzed intramolecular electrophilic substitution of N-(2-methylallyl)aniline.
Issue 1: Low or No Product Formation
Question: My reaction shows very low conversion to the desired this compound. What are the potential causes and solutions?
Answer:
Low or no product formation in the acid-catalyzed cyclization of N-(2-methylallyl)aniline can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The acid catalyst is crucial for protonating the alkene, initiating the electrophilic attack on the aniline ring.
-
Solution: Ensure the use of a sufficiently strong acid catalyst, such as polyphosphoric acid (PPA) or a strong protic acid like sulfuric acid. The concentration of the acid should be optimized; too low a concentration will result in a slow or incomplete reaction.
-
-
Reaction Temperature Too Low: Intramolecular cyclizations often require elevated temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Poor Quality Starting Material: The presence of impurities in the N-(2-methylallyl)aniline can interfere with the reaction.
-
Solution: Purify the starting material before use, for example, by distillation or column chromatography. Verify its purity using techniques like NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS).
-
Issue 2: Formation of Significant Amounts of By-products
Question: I am observing significant impurity peaks in my crude product analysis. What are the likely side reactions and how can I minimize them?
Answer:
The primary side reaction in this synthesis is the formation of isomeric products or rearranged species.
-
Potential Impurity: Rearranged or isomeric tetrahydroquinolines can form if the carbocation intermediate undergoes rearrangement before cyclization.
-
Mitigation Strategy: The choice of acid catalyst and reaction conditions can influence the stability of the carbocation intermediate. Using a milder Lewis acid or optimizing the reaction temperature may reduce rearrangement.
-
-
Potential Impurity: Polymerization of the starting material or product under strong acidic conditions.
-
Mitigation Strategy: Control the reaction temperature and time carefully. Adding the starting material slowly to the heated acid can help to minimize localized high concentrations that might favor polymerization.
-
Experimental Protocol: Intramolecular Cyclization of N-(2-methylallyl)aniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place polyphosphoric acid (PPA).
-
Heating: Heat the PPA to the desired reaction temperature (e.g., 100-140 °C) with stirring.
-
Addition of Starting Material: Slowly add N-(2-methylallyl)aniline to the hot PPA.
-
Reaction Monitoring: Maintain the reaction mixture at the set temperature and monitor the progress of the reaction using TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route 2: Catalytic Hydrogenation of 4,4-Dimethylquinoline
This method involves the reduction of the corresponding quinoline precursor.
Issue 1: Incomplete Hydrogenation
Question: My hydrogenation reaction has stalled, and I still have a significant amount of the starting 4,4-Dimethylquinoline. What could be the issue?
Answer:
Incomplete hydrogenation can be caused by several factors related to the catalyst, hydrogen pressure, or impurities.
-
Catalyst Deactivation: The catalyst (e.g., Palladium on carbon - Pd/C, Platinum oxide - PtO₂) can be poisoned by impurities in the starting material or solvent. Sulfur- and nitrogen-containing compounds are common catalyst poisons.
-
Solution: Ensure the purity of the 4,4-Dimethylquinoline and the solvent. If catalyst poisoning is suspected, the starting material may need further purification. Using a higher catalyst loading might also help to drive the reaction to completion.
-
-
Insufficient Hydrogen Pressure: The reduction of the quinoline ring requires sufficient hydrogen pressure.
-
Solution: Increase the hydrogen pressure according to established protocols for similar hydrogenations. Ensure the reaction vessel is properly sealed to maintain pressure.
-
-
Poor Catalyst Activity: The catalyst may have lost its activity due to improper storage or handling.
-
Solution: Use fresh, high-quality catalyst.
-
Issue 2: Formation of By-products
Question: Besides the starting material and product, I see other peaks in my analysis. What are the possible side products?
Answer:
Side products in catalytic hydrogenation can arise from over-reduction or side reactions of functional groups.
-
Potential Impurity: Over-reduction of the aromatic ring can lead to the formation of decahydroquinoline derivatives.
-
Mitigation Strategy: Careful monitoring of the reaction progress and optimization of reaction time, temperature, and hydrogen pressure can help to selectively reduce the pyridine ring of the quinoline system. Using a milder catalyst or catalyst system may also be beneficial.
-
-
Potential Impurity: If the starting quinoline has other reducible functional groups, they may also be reduced under the reaction conditions.
-
Mitigation Strategy: The choice of catalyst and reaction conditions should be tailored to selectively reduce the quinoline ring while preserving other functional groups, if present.
-
Experimental Protocol: Catalytic Hydrogenation of 4,4-Dimethylquinoline
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4,4-Dimethylquinoline in a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and stir the mixture at the appropriate temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots using TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation, crystallization, or column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in the synthesis of this compound?
A1: The most common impurities will depend on the synthetic route. For the intramolecular cyclization of N-(2-methylallyl)aniline, expect potential isomeric by-products from carbocation rearrangement. For the catalytic hydrogenation of 4,4-Dimethylquinoline, the most common impurity is often unreacted starting material due to incomplete reaction or catalyst deactivation. Over-reduced products like decahydroquinolines can also be present.
Q2: How can I best purify the final product?
A2: Purification of this compound typically involves one or a combination of the following techniques:
-
Column Chromatography: Silica gel chromatography is effective for removing both polar and non-polar impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.
-
Crystallization: If the product is a solid, or can be converted to a solid salt (e.g., hydrochloride), crystallization can be a highly effective purification method to obtain high-purity material.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
III. Data Presentation
Table 1: Troubleshooting Summary for Intramolecular Cyclization
| Issue | Potential Cause | Recommended Solution |
| Low/No Product | Insufficient acid strength/concentration | Use a stronger acid (e.g., PPA) or optimize its concentration. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring. | |
| Impure starting material | Purify N-(2-methylallyl)aniline before use. | |
| By-product Formation | Carbocation rearrangement | Use a milder Lewis acid; optimize temperature. |
| Polymerization | Control reaction time and temperature; add starting material slowly. |
Table 2: Troubleshooting Summary for Catalytic Hydrogenation
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrogenation | Catalyst poisoning | Purify starting material and solvent; increase catalyst loading. |
| Insufficient hydrogen pressure | Increase hydrogen pressure. | |
| Low catalyst activity | Use fresh, high-quality catalyst. | |
| By-product Formation | Over-reduction | Monitor reaction closely; optimize conditions; use a milder catalyst. |
| Reduction of other functional groups | Choose a catalyst and conditions selective for the quinoline ring. |
IV. Visualizations
Validation & Comparative
Comparative study of different catalysts for tetrahydroquinoline synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tetrahydroquinolines, a core scaffold in numerous pharmaceuticals and biologically active compounds, is a focal point of extensive research. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, selectivity, and overall sustainability. This guide provides an objective comparison of different catalysts employed in the synthesis of tetrahydroquinolines, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
The efficacy of various catalysts for tetrahydroquinoline synthesis is typically evaluated based on yield, reaction time, and selectivity under specific reaction conditions. Below is a summary of quantitative data for different catalytic systems.
Lewis Acid Catalysis in the Povarov Reaction
The Povarov reaction, a [4+2] cycloaddition, is a prominent method for synthesizing tetrahydroquinolines. Lewis acids are commonly employed to catalyze this reaction. A comparative study between copper(II) triflate (Cu(OTf)₂) and aluminum chloride (AlCl₃) in the reaction of anilines, benzaldehydes, and vinyl ethers highlights the impact of the catalyst on product yield.
Table 1: Comparison of Lewis Acid Catalysts in the Povarov Reaction [1]
| Catalyst | Method | Amine (R¹) | Aldehyde (R²) | Product Yield (%) | Reaction Time (h) |
| AlCl₃ | Multi-step | H | H | 53 | 4 |
| Cu(OTf)₂ | Multi-step | H | H | 30 | 6 |
| AlCl₃ | Multi-step | H | OCH₃ | 31 | 5 |
| Cu(OTf)₂ | Multi-step | H | OCH₃ | 0 | - |
| AlCl₃ | Multi-component | H | H | 73 | 4 |
| Cu(OTf)₂ | Multi-component | H | H | 60 | 6 |
| AlCl₃ | Multi-component | OCH₃ | H | 61 | 5 |
| Cu(OTf)₂ | Multi-component | OCH₃ | H | 45 | 8 |
Reactions were carried out with substituted anilines and benzaldehydes with ethyl vinyl ether. The multi-step method involves pre-formation of the imine, while the multi-component method combines all reactants in one pot.[1]
From the data, AlCl₃ generally provides higher yields in shorter reaction times compared to Cu(OTf)₂ for this specific transformation.[1] The multi-component approach appears to be more efficient in terms of yield than the multi-step method.[1]
Heterogeneous Catalysis in Reductive Amination
Catalytic hydrogenation of nitroarenes followed by reductive amination is another key route to tetrahydroquinolines. The choice of heterogeneous catalyst can significantly influence the product distribution, particularly in domino reactions. A study comparing Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) for the hydrogenation of a nitro-group-containing substrate demonstrates this dependence.
Table 2: Comparison of Heterogeneous Catalysts in a Domino Reduction-Reductive Amination Reaction [2]
| Catalyst | H₂ Pressure (atm) | Main Product | Product Distribution (cis:trans) |
| 5% Pd/C | 1 | Dihydroquinoline | - |
| 5% Pd/C | 4 | Quinoline | - |
| 5% Pt/C | 4 | Tetrahydroquinoline | ≥13:1 |
This comparison reveals that under higher pressure, 5% Pd/C favors aromatization to the quinoline, whereas 5% Pt/C is highly effective in producing the desired tetrahydroquinoline with high diastereoselectivity.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the catalytic synthesis of tetrahydroquinolines.
General Procedure for Lewis Acid-Catalyzed Povarov Reaction (Multi-component)
To a solution of the substituted aniline (1 mmol) and substituted benzaldehyde (1 mmol) in toluene (5 mL) is added the Lewis acid catalyst (AlCl₃ or Cu(OTf)₂, 10 mol%). The mixture is stirred at room temperature for 10-15 minutes. Subsequently, ethyl vinyl ether (1.2 mmol) is added, and the reaction mixture is stirred at 45°C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with a saturated solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.[1]
General Procedure for Heterogeneous Catalytic Hydrogenation in a Domino Reaction
A solution of the nitro-group-containing substrate (1 mmol) in a suitable solvent is placed in a pressure reactor. The heterogeneous catalyst (5% Pd/C or 5% Pt/C, typically 10-20 mol% by weight) is added to the solution. The reactor is sealed and purged with hydrogen gas before being pressurized to the desired pressure (1-4 atm). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). After the reaction is complete, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.[2]
Visualizing the Synthesis
Diagrams of reaction pathways and experimental workflows provide a clear understanding of the synthetic process.
Caption: General experimental workflow for the Lewis acid-catalyzed Povarov reaction.
Caption: Simplified mechanism of the Lewis acid-catalyzed Povarov reaction.
References
A Comparative Analysis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline and Its Analogs in Oncological and Antimicrobial Research
For researchers, scientists, and drug development professionals, the tetrahydroquinoline scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. This guide provides a comparative overview of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline and its analogs, focusing on their performance in anticancer and antimicrobial assays, supported by experimental data and detailed protocols.
The strategic placement of substituents on the tetrahydroquinoline ring system can significantly influence the pharmacological properties of the resulting analogs. The gem-dimethyl substitution at the C4 position, as seen in this compound, is of particular interest as it introduces steric bulk and can impact the molecule's conformation and metabolic stability. This comparison aims to shed light on the structure-activity relationships (SAR) within this class of compounds.
Anticancer Activity: A Comparative Look at Cytotoxicity
While direct comparative studies detailing the anticancer activity of this compound are limited in publicly available literature, research on related substituted tetrahydroquinolines provides valuable insights into the potential of this scaffold. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
One study investigated a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines for their in vitro cytotoxicity against several human cancer cell lines.[1][2] The results indicated that the substitution pattern on the tetrahydroquinoline ring plays a crucial role in the observed anticancer activity.
In a separate study, a comparative analysis of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline (a close analog to the topic compound) and the synthetic antioxidant ethoxyquin was conducted on human lymphocytes.[3] This research provided data on the cytotoxic and genotoxic effects of this polysubstituted tetrahydroquinoline.
A series of novel tetrahydroquinolinone derivatives were synthesized and evaluated for their antiproliferative effects on various cancer cell lines, demonstrating that specific substitutions can lead to potent cytotoxicity. For instance, compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) showed significant inhibition of human non-small cell lung cancer and colon cancer cells with minimal toxicity to nonmalignant human kidney cells.[4]
Table 1: Comparative in vitro Cytotoxicity (IC50) of Tetrahydroquinoline Analogs against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline 13 | HeLa (Cervical) | 8.3 | [1] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [1] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [1] |
| Quinoline 11 | PC3 (Prostate) | 34.34 | [1] |
| Compound 4a | A549 (Lung) | 1.21 ± 0.13 | [4] |
| Compound 4a | HCT-116 (Colon) | 4.78 ± 0.38 | [4] |
| 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline | Human Lymphocytes | Cytotoxic at 250-500 µM (24h) | [3] |
| Ethoxyquin | Human Lymphocytes | More cytotoxic than the tetramethyl analog | [3] |
Antimicrobial Activity of Tetrahydroquinoline Analogs
For example, a study on SF5- and SCF3-substituted tetrahydroquinoline compounds revealed potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6] The most potent of these compounds, HSD1835 , inhibited the growth of drug-resistant pathogens at concentrations ranging from 1 to 4 µg/mL.[5] Interestingly, analogs of HSD1835 that lacked the SF5 or SCF3 moieties were inactive, highlighting the critical role of these specific substituents in conferring antibacterial activity.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are outlines of the standard protocols used for assessing the anticancer and antimicrobial activities of the tetrahydroquinoline analogs discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Workflow for MTT Assay:
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., tetrahydroquinoline analogs) and incubated for a specified period (typically 72 hours).
-
MTT Addition: After incubation, an MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow for Broth Microdilution Assay:
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Structure-Activity Relationship and Signaling Pathways
The biological activity of tetrahydroquinoline derivatives is intrinsically linked to their chemical structure. For instance, the anticancer activity can be modulated by the nature and position of substituents on both the aromatic and the heterocyclic rings. The introduction of bulky groups can influence the binding affinity to target proteins, while electron-withdrawing or -donating groups can alter the electronic properties of the molecule, affecting its reactivity and interactions with biological macromolecules.
In the context of anticancer activity, many tetrahydroquinoline derivatives are believed to exert their effects by inducing apoptosis (programmed cell death) through various signaling pathways. A common pathway involves the modulation of key proteins in the cell cycle and apoptosis regulation, such as caspases and members of the Bcl-2 family.
Hypothetical Signaling Pathway for Apoptosis Induction by Tetrahydroquinoline Analogs:
Caption: A potential signaling pathway for apoptosis induced by tetrahydroquinoline analogs.
Conclusion
References
- 1. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline Derivatives
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, partially saturated heterocyclic system provides a three-dimensional framework that can be strategically decorated with various functional groups to modulate interactions with biological targets. Within this class, derivatives bearing gem-dialkyl substituents at the C4 position, particularly the 4,4-dimethyl substitution, offer a unique conformational restriction. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives, exploring their therapeutic potential across different disease areas. While literature specifically detailing the SAR of a broad range of 4,4-dimethyl-THQ derivatives is emerging, we will draw comparisons with the broader class of 4,4-disubstituted and other substituted THQs to elucidate key structural requirements for biological activity and to highlight promising avenues for future drug discovery.
The Significance of the this compound Scaffold
The introduction of a gem-dimethyl group at the C4 position of the tetrahydroquinoline ring system has profound implications for the molecule's physicochemical and pharmacological properties. This substitution serves to:
-
Conformationally Lock the B-Ring: The steric bulk of the two methyl groups restricts the conformational flexibility of the dihydropyridine ring, leading to a more defined three-dimensional shape. This can enhance binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.
-
Increase Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[2] This increased lipophilicity can enhance membrane permeability, but may also lead to higher metabolic turnover.
-
Provide a Handle for Further Functionalization: While the methyl groups themselves are relatively inert, their presence influences the reactivity of the rest of the molecule and provides a stable core for the attachment of various pharmacophores at other positions of the THQ scaffold.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the aromatic A-ring and the heterocyclic B-ring, including the nitrogen atom.
Anticancer Activity
Tetrahydroquinoline derivatives have shown significant promise as anticancer agents, with activities spanning various cancer cell lines.[1][3] While specific data on a wide range of 4,4-dimethyl analogs is limited, we can infer potential SAR from related structures.
A study on 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines revealed that the aromatic quinoline derivatives generally displayed better anticancer activity than their partially saturated tetrahydroquinoline counterparts.[2] However, certain tetrahydroquinoline derivatives showed selective cytotoxicity. For instance, a 4-acetamido-2-methyl-THQ derivative exhibited selective cytotoxicity against cervical epithelial carcinoma with an IC50 value of 13.15 μM.[2] Lipophilicity was found to be a key factor, with more lipophilic compounds showing better activity against HeLa and PC3 cells.[2]
In another study, novel tetrahydroquinolinone derivatives were synthesized and evaluated for their ability to inhibit colorectal cancer (CRC) growth.[3] One derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, exhibited in vitro antiproliferative activity at micromolar concentrations and was found to induce autophagy via the PI3K/AKT/mTOR signaling pathway.[3] This highlights the potential of targeting key signaling pathways with substituted tetrahydroquinolines.
Table 1: Comparative Anticancer Activity of Substituted Tetrahydroquinoline Derivatives
| Compound Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Key SAR Insights | Reference |
| 4-Acetamido-2-methyl-THQ | 2-methyl, 4-acetamido | HeLa | 13.15 | Partial saturation may reduce broad-spectrum cytotoxicity but can confer selectivity. | [2] |
| 2-Arylquinoline | C-6 substituted 2-phenyl | PC3, HeLa | 8.3 - 34.34 | Aromaticity and increased lipophilicity appear to enhance anticancer activity. | [2] |
| Tetrahydroquinolinone | 2-oxo, 4-phenyl, 8-substituted | HCT-116 | Micromolar range | The 2-oxo functionality and substitution at the 4 and 8 positions are crucial for activity. | [3] |
It is important to note that while these studies provide valuable insights, a systematic investigation into the anticancer activity of a series of this compound derivatives with varied substitutions on the aromatic ring and at the N1 position is needed to establish a clear SAR for this specific scaffold.
Anti-inflammatory Activity
The tetrahydroquinoline scaffold has been explored for its anti-inflammatory potential. A study involving the synthesis of a 1,2,3,4-tetrahydroquinoline hybrid of ibuprofen demonstrated significant anti-inflammatory activity.[4] The synthesized derivatives exhibited high inhibition of albumin denaturation (IAD), with IC50 values ranging from 77.38 to 92.08 µg/mL, comparable to ibuprofen.[4] This suggests that the tetrahydroquinoline moiety can serve as a carrier for known anti-inflammatory drugs, potentially improving their pharmacological profile.
Lipophilicity was also identified as a crucial parameter for the anti-inflammatory activity of these hybrid molecules.[4]
Table 2: In Vitro Anti-inflammatory Activity of an Ibuprofen-Tetrahydroquinoline Hybrid
| Compound | Lipophilicity (RM) | Inhibition of Albumin Denaturation (IC50 µg/mL) | Antitryptic Activity (IC50 µg/mL) | Reference |
| Ibuprofen-THQ Hybrid (H1) | 1.04 | 92.08 | >1000 | [4] |
| Ibuprofen-THIQ Hybrid (H2) | 1.33 | 77.38 | 263.00 | [4] |
| Ibuprofen-Piperidine Hybrid (H3) | 1.25 | 88.64 | 631.03 | [4] |
| Ibuprofen (Standard) | - | 81.50 | - | [4] |
| Ketoprofen (Standard) | - | 126.58 | - | [4] |
While this study did not involve 4,4-dimethyl substituted tetrahydroquinolines, it provides a strong rationale for exploring such derivatives as potential anti-inflammatory agents. The conformational constraint imposed by the gem-dimethyl group could lead to more specific interactions with inflammatory targets.
Neuroprotective Activity
Tetrahydroisoquinoline (THIQ) derivatives, close structural relatives of THQs, have been extensively studied for their neuroprotective or neurotoxic activities, particularly in the context of Parkinson's disease.[5][6][7] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its derivatives have been investigated, with hydroxylated analogs showing greater neuroprotective efficacy.[6]
Another study focused on new 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of the proteolytic cleavage of amyloid precursor protein (APP), a key process in Alzheimer's disease.[7] These compounds were designed to possess propargyl-related pharmacophores, mimicking the monoamine oxidase inhibitor rasagiline.[7] Certain derivatives were found to stimulate sAPPα-release and inhibit γ-secretase, suggesting a dual mechanism of action beneficial for Alzheimer's disease treatment.[7]
Although these studies are on the isomeric tetrahydroisoquinoline scaffold, they provide valuable starting points for the design of this compound derivatives as potential neuroprotective agents. The rigid scaffold could be beneficial for targeting specific enzymes or receptors in the central nervous system.
Experimental Protocols
General Synthesis of 1,2,3,4-Tetrahydroquinolines
A common method for the synthesis of the 1,2,3,4-tetrahydroquinoline core involves the acylation of the parent tetrahydroquinoline followed by further modifications.
Synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one [4]
-
To a solution of 1,2,3,4-tetrahydroquinoline (1 mmol) in dichloromethane (15 mL), an equimolar amount of 2-(4-isobutylphenyl)propanoyl chloride (1 mmol) is added.
-
After 10 minutes, a slight excess of triethylamine is added.
-
The reaction mixture is stirred for 30 minutes.
-
The solution is then washed sequentially with diluted hydrochloric acid (1:4 v/v), a saturated solution of Na2CO3, and water.
-
The organic layer is dried over anhydrous Na2SO4, concentrated under reduced pressure, and purified by column chromatography on neutral Al2O3.
This general procedure can be adapted for the synthesis of various N-substituted tetrahydroquinoline derivatives. The synthesis of the this compound core would typically involve a multi-step synthesis starting from an appropriately substituted aniline and a ketone or an α,β-unsaturated carbonyl compound.
In Vitro Anticancer Activity Assay (MTT Assay)[3]
-
Cancer cells (e.g., A-549, HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (e.g., 0-50 µM) for 72 hours. Control cells are treated with 1% DMSO.
-
After the incubation period, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for a further 4 hours to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)[4]
-
The reaction mixture consists of the test compounds at different concentrations and a 1% aqueous solution of bovine serum albumin.
-
The pH of the reaction mixture is adjusted to 6.3 using a small amount of 1N HCl.
-
The samples are incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.
-
After cooling, the turbidity is measured at 660 nm.
-
The percentage inhibition of denaturation is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined from a plot of percentage inhibition versus concentration.
Visualizing Key Relationships
General Synthesis Workflow
Caption: General workflow for the synthesis of N-acyl-1,2,3,4-tetrahydroquinoline derivatives.
PI3K/AKT/mTOR Signaling Pathway Targeted by Tetrahydroquinolinones
Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinolinone derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. The conformational rigidity and increased lipophilicity imparted by the gem-dimethyl group at the C4 position offer a unique opportunity to design potent and selective modulators of various biological targets. While direct and extensive SAR studies on this specific scaffold are currently limited, a comparative analysis with the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives provides a solid foundation for future research.
The demonstrated anticancer, anti-inflammatory, and potential neuroprotective activities of related heterocyclic compounds strongly suggest that this compound derivatives are worthy of further investigation. Future efforts should focus on the systematic synthesis and biological evaluation of a library of these compounds with diverse substitution patterns on the aromatic ring and at the nitrogen atom. Such studies will be crucial for establishing a comprehensive SAR and for unlocking the full therapeutic potential of this intriguing molecular scaffold.
References
- 1. revista.iq.unesp.br [revista.iq.unesp.br]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Synthesis Mechanisms for 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline: A Comparative Guide
Introduction: The Significance of the Gem-Dimethyl Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and pharmacologically active compounds. The introduction of a gem-dimethyl group at the C4 position creates a quaternary stereocenter, which imparts significant conformational rigidity and steric hindrance. This modification can drastically alter a molecule's biological activity and metabolic stability by locking its three-dimensional shape and preventing enzymatic degradation at that position. Therefore, developing and validating efficient and reliable synthetic routes to 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is of paramount importance for drug discovery and development programs.
This guide provides an in-depth validation of the primary synthesis mechanism for this target compound, compares it with viable alternatives, and presents the experimental frameworks necessary for its practical application.
Part 1: The Primary Synthesis Route - Acid-Catalyzed Intramolecular Hydroamination
The most direct and mechanistically validated route to this compound is the acid-catalyzed intramolecular cyclization of N-(3,3-dimethylallyl)aniline, also known as N-prenylaniline. This reaction is a classic example of an intramolecular electrophilic aromatic substitution.
Mechanistic Validation
The choice of an acid catalyst is critical; its function is to protonate the alkene, initiating the cyclization cascade. The reaction proceeds via the following well-established steps:
-
Protonation and Carbocation Formation : The terminal carbon of the prenyl group's double bond is protonated by a strong acid (e.g., polyphosphoric acid (PPA) or sulfuric acid). This selectively forms a stable tertiary carbocation on the internal carbon. The formation of this specific carbocation, as opposed to a less stable secondary alternative, is the thermodynamic driving force of this initial step and dictates the regioselectivity of the entire reaction.
-
Intramolecular Electrophilic Attack : The electron-rich aniline ring, activated by the nitrogen lone pair, acts as a nucleophile. It attacks the tertiary carbocation at the ortho position in a Friedel-Crafts-type alkylation. The ortho-selectivity is driven by the directing effect of the amino group and the six-membered ring transition state, which is sterically and electronically favored.
-
Rearomatization : A base (e.g., water or the conjugate base of the acid) abstracts a proton from the site of substitution, restoring the aromaticity of the benzene ring and yielding the final, stable tetrahydroquinoline product.
Spectroscopic Scrutiny: A Comparative Analysis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline and Its Synthetic Precursors
For Immediate Release
Salem, MA – December 30, 2025 – A detailed spectroscopic comparison of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline with its synthetic precursors offers valuable insights for researchers and professionals in drug development and organic synthesis. This guide provides a comprehensive analysis of the spectral data of the target molecule and its immediate precursor, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, supported by experimental protocols and visual aids to delineate the synthetic pathway.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to various biologically active molecules. Understanding its spectroscopic characteristics in relation to its precursors is crucial for synthesis confirmation, purity assessment, and further structural modifications. This guide focuses on a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process. A common route involves the reaction of aniline with an α,β-unsaturated carbonyl compound, such as 3,3-dimethylacrylic acid or its derivatives, to form an intermediate which is then cyclized and subsequently reduced. For the purpose of this guide, we will consider the reduction of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as the final step.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursor, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | -CH₂- (C2) | -CH₂- (C3) | -C(CH₃)₂ | -NH- |
| This compound | 6.5 - 7.2 (m) | ~3.3 (t) | ~1.7 (t) | ~1.3 (s) | ~3.6 (s, br) |
| 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | 6.8 - 7.5 (m) | - | ~2.4 (s) | ~1.3 (s) | ~8.5 (s, br) |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | Aromatic Carbons | -C=O | C2 | C3 | C4 | -C(CH₃)₂ |
| This compound | 115-145 | - | ~42 | ~38 | ~32 | ~29 |
| 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | 116-138 | ~171 | - | ~52 | ~36 | ~30 |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-H Aromatic | C-H Aliphatic |
| This compound | ~3400 | - | ~3050 | 2850-2960 |
| 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | ~3200 | ~1680 | ~3070 | 2930-2970 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 161 | 146 (M-CH₃)⁺, 118 (M-C₃H₇)⁺ |
| 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | 175 | 160 (M-CH₃)⁺, 132 (M-C₃H₇)⁺, 118 (retro-Diels-Alder) |
Experimental Protocols
Synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A mixture of aniline (1 equivalent) and 3,3-dimethylacrylic acid (1.1 equivalents) is heated in polyphosphoric acid (PPA) at 120-140°C for 2-3 hours. The reaction mixture is then poured into ice-water and neutralized with a sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.
Synthesis of this compound: To a solution of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, lithium aluminum hydride (LiAlH₄) (2-3 equivalents) is added portion-wise at 0°C. The mixture is then refluxed for 4-6 hours. After cooling, the reaction is quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to afford this compound, which can be further purified by distillation or chromatography.
Spectroscopic Analysis:
-
NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
FTIR spectra were recorded on a spectrometer using KBr pellets.
-
Mass spectra were obtained on a mass spectrometer using electron ionization (EI) at 70 eV.
-
UV-Vis spectra were recorded on a spectrophotometer using ethanol as the solvent.
Conclusion
The spectroscopic data clearly differentiate this compound from its precursor. The absence of the carbonyl peak in the IR and ¹³C NMR spectra and the appearance of a new methylene signal in the ¹H and ¹³C NMR spectra are key indicators of the successful reduction of the lactam to the tetrahydroquinoline. This comparative guide serves as a valuable resource for the unambiguous identification and characterization of this important heterocyclic scaffold and its intermediates.
Benchmarking New Synthetic Routes to 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of core chemical scaffolds is a critical endeavor. This guide provides a comparative analysis of synthetic routes to 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline, a valuable building block in medicinal chemistry. We present quantitative data from key experiments, detailed methodologies, and visual workflows to facilitate an objective assessment of the available synthetic strategies.
The this compound moiety is a key structural feature in a variety of biologically active compounds. Its synthesis has been approached through several methodologies, with acid-catalyzed intramolecular cyclization of N-(3-methylbut-2-enyl)aniline emerging as a prominent and direct strategy. This guide will delve into this primary route, exploring the use of different acid catalysts, and present a comparative summary of their performance.
Comparative Analysis of Synthetic Performance
The following table summarizes the key quantitative data for different acid-catalyzed cyclization methods to produce this compound from N-(3-methylbut-2-enyl)aniline.
| Route No. | Catalyst | Reagents/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Montmorillonite K-10 | Dichloromethane | 25 | 1 | 95 |
| 2 | Trifluoroacetic acid (TFA) | Dichloromethane | 25 | 2 | 85 |
| 3 | Formic acid | - | 100 | 3 | 78 |
Experimental Protocols
Route 1: Montmorillonite K-10 Catalyzed Cyclization
Materials:
-
N-(3-methylbut-2-enyl)aniline
-
Montmorillonite K-10 clay
-
Dichloromethane (DCM)
Procedure: A solution of N-(3-methylbut-2-enyl)aniline (1 mmol) in dichloromethane (10 mL) is prepared. To this solution, Montmorillonite K-10 clay (50 mg) is added. The resulting suspension is stirred vigorously at room temperature (25 °C) for 1 hour. Upon completion of the reaction, as monitored by thin-layer chromatography, the clay catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) affords pure this compound.
Route 2: Trifluoroacetic Acid (TFA) Catalyzed Cyclization
Materials:
-
N-(3-methylbut-2-enyl)aniline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure: To a solution of N-(3-methylbut-2-enyl)aniline (1 mmol) in dichloromethane (10 mL) at 0 °C, trifluoroacetic acid (1.1 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature (25 °C) and stirred for 2 hours. The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. After filtration, the solvent is removed in vacuo, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to give this compound.
Route 3: Formic Acid Catalyzed Cyclization
Materials:
-
N-(3-methylbut-2-enyl)aniline
-
Formic acid (88%)
Procedure: A mixture of N-(3-methylbut-2-enyl)aniline (1 mmol) and 88% formic acid (5 mL) is heated at 100 °C for 3 hours. After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to provide the desired this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via acid-catalyzed intramolecular cyclization.
Caption: General workflow for acid-catalyzed synthesis.
This guide provides a foundational comparison of synthetic routes to this compound. The choice of the optimal route will depend on factors such as desired yield, reaction time, cost, and available laboratory resources. The use of a solid acid catalyst like Montmorillonite K-10 offers advantages in terms of ease of separation and potential for recycling, contributing to a more sustainable synthetic process.
A Comparative Guide to the Cross-Validation of Analytical Methods for Tetrahydroquinoline Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of tetrahydroquinolines. Detailed experimental protocols and a side-by-side comparison of their performance characteristics are presented to facilitate the selection of the most suitable analytical method for specific research and development needs.
The Imperative of Cross-Validation in Analytical Chemistry
Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results across different laboratories, instruments, or analytical techniques. It is the process of formally demonstrating that a validated analytical method produces comparable results to another validated method. This is particularly crucial in drug development and manufacturing, where methods may be transferred between research and quality control laboratories. The primary goal is to ensure that the data generated is accurate and reproducible, regardless of where or how it was analyzed.
Comparison of HPLC-UV and LC-MS/MS for Tetrahydroquinoline Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, and when coupled with either a Ultraviolet (UV) detector or a tandem Mass Spectrometer (MS/MS), it provides robust platforms for the quantification of various compounds, including tetrahydroquinolines.
Principles of Detection
The primary difference between HPLC-UV and LC-MS/MS lies in their detection mechanisms. HPLC-UV measures the absorbance of UV light by the analyte at a specific wavelength. This method is reliable and widely used, particularly for compounds with a chromophore. In contrast, LC-MS/MS offers higher selectivity and sensitivity by ionizing the analyte and then separating and detecting the ions based on their mass-to-charge ratio (m/z) and their specific fragmentation patterns.
Quantitative Performance
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of small molecules like tetrahydroquinolines. The choice of method will often depend on the specific requirements of the assay, such as the required sensitivity and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to fg/mL range |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | High | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of tetrahydroquinoline by HPLC-UV and LC-MS/MS.
HPLC-UV Method for Tetrahydroquinoline Analysis
This method is suitable for the quantification of tetrahydroquinoline in bulk drug substances and simple formulations.
1. Sample Preparation:
-
Accurately weigh and dissolve the tetrahydroquinoline reference standard and sample in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to a final concentration within the linear range of the assay.
-
Filter the samples through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water) at a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
LC-MS/MS Method for Tetrahydroquinoline Analysis in Biological Matrices
This method is designed for the sensitive and selective quantification of tetrahydroquinoline in complex biological matrices such as plasma or serum.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
2. Chromatographic Conditions:
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for tetrahydroquinoline and the internal standard.
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
Visualizing Workflows and Pathways
Cross-Validation Workflow
A systematic workflow is essential for the successful cross-validation of two analytical methods. The following diagram illustrates a typical process.
Cross-validation workflow for analytical methods.
Tetrahydroquinoline and the PI3K/AKT/mTOR Signaling Pathway
Some tetrahydroquinoline derivatives have been investigated for their potential as anticancer agents, with evidence suggesting their interaction with key cellular signaling pathways. The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer.
Inhibition of the PI3K/AKT/mTOR pathway by a tetrahydroquinoline derivative.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of tetrahydroquinolines. The choice between them should be guided by the specific requirements of the analysis. For routine quality control of bulk drug substances or formulations where the analyte concentration is high, HPLC-UV provides a robust, cost-effective, and reliable solution. For applications requiring high sensitivity and selectivity, such as the analysis of low concentrations of tetrahydroquinolines in complex biological matrices for pharmacokinetic or metabolic studies, LC-MS/MS is the superior method. A thorough cross-validation is essential when transitioning between these methods or transferring a method between laboratories to ensure the consistency and reliability of the analytical data.
Comparative Docking Analysis of Tetrahydroquinoline-Based Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of tetrahydroquinoline-based inhibitors based on molecular docking studies. It includes supporting experimental data, detailed methodologies, and visualizations to aid in the understanding of their therapeutic potential.
Tetrahydroquinoline (THQ) derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities, including antiviral, anticancer, and antibacterial effects. Molecular docking is a crucial computational technique used to predict the binding affinity and interaction of these inhibitors with their protein targets. This guide summarizes key findings from comparative docking analyses of THQ-based inhibitors against various biological targets.
Data Presentation: A Comparative Overview of Docking Performance
The following tables summarize the quantitative data from various docking studies of tetrahydroquinoline-based inhibitors against different protein targets. These tables provide a comparative view of the binding affinities, often represented as docking scores or binding energies, and, where available, the corresponding experimental inhibitory concentrations (IC50).
Table 1: Comparative Docking Scores of Tetrahydroquinoline Derivatives against HIV-1 Reverse Transcriptase (RT)
| Compound | PDB ID of Target | Docking Score (kcal/mol) | Software Used | Reference |
| Analog 1d | 1FK9 | -20.05 | SYBYL 7.1 (Flexidock) | [1] |
| Analog 2c | 1FK9 | -19.01 | SYBYL 7.1 (Flexidock) | [1] |
| Analog 2d | 1FK9 | -18.06 | SYBYL 7.1 (Flexidock) | [1] |
| Efavirenz (Standard) | 1FK9 | Not specified | SYBYL 7.1 (Flexidock) | [1] |
| Compound 6 | 3MEC | Not specified (strong binding interaction) | DS v20.1.0.19295 | [2] |
| Delavirdine (Reference) | 3MEC | Not specified | DS v20.1.0.19295 | [2] |
Table 2: Comparative Docking Scores and Biological Activity of (Tetrahydro)quinoline Derivatives against EGFR
| Compound | PDB ID of Target | Docking Score (kcal/mol) | IC50 (µM) | Software Used | Reference |
| Compound 7 | 3POZ | -10.2 | Not specified | Not specified | [3] |
| Compound 1 | 6S9B | -7.4 | 0.79 | Not specified | [4] |
| BDB: 50162990 | Not specified | -9.51 (Glide XP) | Not specified | Schrodinger LLC (Glide) | [5] |
| BDB: 50102417 | Not specified | -9.01 (Glide XP) | Not specified | Schrodinger LLC (Glide) | [5] |
| Erlotinib (Reference) | Not specified | Not specified | Not specified | Schrodinger LLC (Glide) | [5] |
Table 3: Comparative Docking Scores of Tetrahydroquinoline Derivatives against Other Targets
| Compound | Target | PDB ID | Docking Score (kcal/mol) | IC50 (µM) | Software Used | Reference |
| Compound 5n | Acetylcholinesterase (AChE) | Not specified | -10.461 | 4.24 | Glide | [6] |
| Compound 6aa | Acetylcholinesterase (AChE) | Not specified | -8.127 | Not specified | Glide | [6] |
| Compound 7e | Cyclin-Dependent Kinase 2 (CDK2) | Not specified | Not specified | 0.149 | Not specified | |
| Compound 8d | Dihydrofolate Reductase (DHFR) | Not specified | Not specified | 0.199 | Not specified | |
| IVa-j series | B-DNA | 1BNA | Not specified | Not specified | Not specified | [7] |
Experimental Protocols: A Generalized Docking Workflow
The following protocol outlines the typical steps involved in a comparative molecular docking analysis of tetrahydroquinoline-based inhibitors. This generalized workflow is based on methodologies reported in the cited literature.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the tetrahydroquinoline derivatives are sketched using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
The ligands are energy minimized to obtain their most stable conformation.
-
Appropriate charges and atom types are assigned to the ligand atoms.
-
-
Grid Generation:
-
A binding site on the target protein is defined. This is often the known active site or an allosteric site.
-
A grid box is generated around the defined binding site to specify the search space for the docking algorithm.
-
-
Molecular Docking:
-
The prepared ligands are docked into the defined grid box of the target protein using a chosen docking software (e.g., AutoDock, Glide, SYBYL).
-
The docking algorithm explores various possible conformations and orientations of the ligand within the binding site.
-
-
Scoring and Analysis:
-
The binding affinity of each ligand pose is evaluated using a scoring function, which provides a numerical value (docking score or binding energy) indicating the strength of the interaction.
-
The pose with the best score for each ligand is selected for further analysis.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for comparative docking analysis and a key signaling pathway targeted by some tetrahydroquinoline-based inhibitors.
Caption: Experimental workflow for comparative docking analysis.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition points.
References
- 1. scispace.com [scispace.com]
- 2. In silico design, synthesis and anti-HIV activity of quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
A Head-to-Head Comparison of Tetrahydroquinoline Synthesis Protocols
The tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals. The efficient construction of this heterocyclic system is, therefore, a topic of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of several key synthetic protocols for accessing tetrahydroquinolines, presenting quantitative data, detailed experimental procedures, and mechanistic insights to aid researchers in selecting the optimal method for their specific needs.
Introduction to Tetrahydroquinoline Synthesis
Methods for synthesizing tetrahydroquinolines can be broadly categorized into two main approaches:
-
Classical Quinoline Synthesis Followed by Reduction: This two-step approach first involves the construction of the aromatic quinoline ring system via classic named reactions such as the Combes, Doebner-von Miller, or Friedländer syntheses. The resulting quinoline is then reduced to the corresponding tetrahydroquinoline.
-
Direct Synthesis of Tetrahydroquinolines: Modern synthetic methods, often employing catalytic systems, allow for the direct construction of the tetrahydroquinoline core in a single synthetic operation. These include catalytic hydrogenation of quinolines, transfer hydrogenation, and various domino or cascade reactions, with the Povarov reaction being a prominent example.
This guide will compare and contrast these methods, focusing on their respective strengths and weaknesses in terms of yield, substrate scope, reaction conditions, and operational simplicity.
Classical Methods: Quinoline Synthesis and Subsequent Reduction
These traditional methods offer robust and well-established routes to quinolines, which can then be hydrogenated to the desired tetrahydroquinolines.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2][3][4][5] The initial condensation forms an enamine intermediate, which then undergoes cyclization and dehydration to yield the quinoline.[1][5]
Doebner-von Miller Reaction
This reaction utilizes the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[6][7][8] The α,β-unsaturated carbonyl can also be generated in situ from two equivalents of an aldehyde or ketone.[6]
Friedländer Synthesis
The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[9][10][11][12][13] This reaction can be catalyzed by either acid or base.[12][13]
A significant advantage of these classical methods is their often high-yielding nature for a wide range of substrates in the initial quinoline synthesis. However, the necessity of a separate reduction step adds to the overall number of synthetic operations.
Modern Methods: Direct Synthesis of Tetrahydroquinolines
Direct synthetic routes to tetrahydroquinolines are often more atom-economical and can offer higher efficiency by reducing the number of synthetic steps.
Catalytic Hydrogenation of Quinolines
The direct hydrogenation of quinolines to tetrahydroquinolines is a widely used method.[14][15][16][17] This approach typically employs a heterogeneous or homogeneous catalyst and a hydrogen source.
Catalytic Transfer Hydrogenation
Transfer hydrogenation offers a practical alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule, such as formic acid, an alcohol, or a Hantzsch ester, is used in the presence of a suitable catalyst.[18][19][20]
Povarov Reaction
The Povarov reaction is a powerful and versatile method for the synthesis of tetrahydroquinolines. It is a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene.[21][22][23][24][25][26] The reaction is often performed as a one-pot, three-component reaction between an aniline, an aldehyde, and an alkene.[21]
Domino Reactions
A variety of domino, or cascade, reactions have been developed for the efficient synthesis of tetrahydroquinolines.[26][27][28] These reactions combine multiple bond-forming events in a single operation, often leading to complex molecular architectures from simple starting materials.[28]
Comparative Data
The following tables summarize the key performance indicators for the different tetrahydroquinoline synthesis protocols, based on representative examples from the literature.
Table 1: Comparison of Classical Quinoline Synthesis Methods (followed by reduction)
| Reaction | Typical Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (Quinoline) |
| Combes | Aniline, β-Diketone | H₂SO₄ | 100-150 | 1-4 h | 60-90% |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | HCl, ZnCl₂ | 100-140 | 4-12 h | 40-80% |
| Friedländer | 2-Aminoaryl Ketone, Ketone | KOH, EtOH or Acid | 80-220 | 2-24 h | 70-95% |
Table 2: Comparison of Direct Tetrahydroquinoline Synthesis Methods
| Reaction | Typical Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (THQ) |
| Catalytic Hydrogenation | Quinoline, H₂ | Pd/C, PtO₂, Co-based | 25-150 | 6-24 h | 80-99%[14][17] |
| Transfer Hydrogenation | Quinoline, H-donor | Ru, Ir, Co complexes | 25-120 | 1-24 h | 75-95%[18][19] |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Lewis/Brønsted Acid | 25-80 | 12-48 h | 60-95%[21][22][23] |
| Domino Reaction | Varies (e.g., Nitroalkene, Amine) | Organocatalyst or Metal | 25-100 | 12-72 h | 50-98%[27][28] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of tetrahydroquinolines.
Caption: A generalized workflow for the synthesis of tetrahydroquinolines.
Protocol 1: Combes Quinoline Synthesis followed by Reduction
Step A: Synthesis of 2,4-dimethylquinoline
-
In a round-bottom flask, aniline (10 mmol) and acetylacetone (11 mmol) are mixed in polyphosphoric acid (10 g).
-
The mixture is heated to 130-140 °C with stirring for 30 minutes.
-
The reaction mixture is cooled to room temperature and poured into ice-water (100 mL).
-
The solution is neutralized with aqueous sodium hydroxide (10 M) and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2,4-dimethylquinoline.
Step B: Reduction to 2,4-dimethyl-1,2,3,4-tetrahydroquinoline
-
2,4-dimethylquinoline (5 mmol) is dissolved in ethanol (50 mL) in a hydrogenation vessel.
-
Palladium on carbon (10 mol%) is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-4 atm) at room temperature for 12-24 hours.
-
Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the desired tetrahydroquinoline.
Protocol 2: Povarov Reaction for Tetrahydroquinoline Synthesis
-
To a solution of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (5 mL) is added a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
The mixture is stirred at room temperature for 30 minutes to allow for imine formation.
-
An electron-rich alkene, such as 2,3-dihydrofuran (1.2 mmol), is then added.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Signaling Pathways and Reaction Mechanisms
Combes Quinoline Synthesis Mechanism
Caption: Mechanism of the Combes quinoline synthesis.
Povarov Reaction Mechanism
Caption: Mechanism of the Povarov reaction.
Conclusion
The choice of a synthetic protocol for tetrahydroquinoline synthesis depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Classical methods, while requiring a separate reduction step, are robust and well-understood. Modern catalytic methods, such as the Povarov reaction and other domino strategies, offer increased efficiency and atom economy, providing direct access to the tetrahydroquinoline core. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of these important heterocyclic compounds.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Combes Quinoline Synthesis [drugfuture.com]
- 4. scribd.com [scribd.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. organicreactions.org [organicreactions.org]
- 14. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. GT Digital Repository [repository.gatech.edu]
- 17. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 18. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 22. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. sci-rad.com [sci-rad.com]
- 25. beilstein-journals.org [beilstein-journals.org]
- 26. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Verifying the purity of synthesized 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Ein Leitfaden zur Reinheitsprüfung von synthetisiertem 4,4-Dimethyl-1,2,3,4-tetrahydrochinolin
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die Gewährleistung der Reinheit von synthetisierten Verbindungen von entscheidender Bedeutung. Dieser Leitfaden bietet einen objektiven Vergleich verschiedener Analysemethoden zur Überprüfung der Reinheit von 4,4-Dimethyl-1,2,3,4-tetrahydrochinolin und stützt sich dabei auf experimentelle Daten und detaillierte Protokolle.
Methoden zur Reinheitsprüfung
Eine Kombination aus chromatographischen und spektroskopischen Techniken wird empfohlen, um eine umfassende Reinheitsbewertung zu gewährleisten. Physikalische Methoden wie die Schmelzpunktanalyse können eine erste schnelle Einschätzung liefern.[1]
Hochleistungsflüssigkeitschromatographie (HPLC)
Die HPLC ist eine weit verbreitete Methode zur Trennung, Quantifizierung und Reinheitsanalyse von organischen Verbindungen.[2] Für heterocyclische aromatische Amine wie Tetrahydrochinoline ist die Kopplung mit Massenspektrometrie (LC-MS) besonders empfindlich und spezifisch.[3][4]
Experimentelles Protokoll (HPLC):
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm).
-
Mobile Phase: Isokratischer oder Gradientenelutionsmodus mit einer Mischung aus Acetonitril und Wasser (oft mit Zusätzen wie Ameisensäure oder Ammoniumacetat zur Verbesserung der Peakform). Ein typischer Startpunkt könnte 70:30 Acetonitril:Wasser sein.
-
Flussrate: 1,0 mL/min.
-
Detektion: UV-Detektor bei einer Wellenlänge von ca. 254 nm. Für eine höhere Spezifität kann ein Massenspektrometer (MS)-Detektor verwendet werden.[4]
-
Probenvorbereitung: Lösen Sie eine genau abgewogene Menge der Probe in der mobilen Phase, um eine Konzentration von ca. 1 mg/mL zu erhalten. Filtrieren Sie die Probe vor der Injektion durch einen 0,45-µm-Spritzenfilter.
-
Analyse: Injizieren Sie 10 µL der Probenlösung. Die Reinheit wird durch den prozentualen Anteil der Peakfläche des Hauptpeaks im Verhältnis zur Gesamtfläche aller Peaks im Chromatogramm bestimmt.
Gaschromatographie-Massenspektrometrie (GC-MS)
Die GC-MS ist eine leistungsstarke Technik zur Identifizierung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen. Sie liefert sowohl Informationen über die Retentionszeit (zur Trennung) als auch ein Massenspektrum (zur Strukturaufklärung).[2] Aufgrund der Polarität von Aminen kann eine Derivatisierung erforderlich sein, um die Flüchtigkeit zu erhöhen und das Tailing der Peaks zu reduzieren.
Experimentelles Protokoll (GC-MS):
-
Säule: Kapillarsäule mit mittlerer Polarität (z. B. DB-5ms, 30 m x 0,25 mm ID, 0,25 µm Filmdicke).
-
Trägergas: Helium mit einer konstanten Flussrate von 1,2 mL/min.
-
Injektor-Temperatur: 250 °C.
-
Ofenprogramm: Start bei 100 °C, halten für 2 Minuten, dann Rampe mit 10 °C/min auf 280 °C und 5 Minuten halten.
-
MS-Detektor: Elektronenionisation (EI) bei 70 eV. Scannen Sie einen Massenbereich von m/z 40-400.
-
Probenvorbereitung: Lösen Sie die Probe in einem geeigneten flüchtigen Lösungsmittel wie Dichlormethan oder Ethylacetat.
-
Analyse: Die Identifizierung des Hauptpeaks erfolgt durch Vergleich des erhaltenen Massenspektrums mit einer Referenzdatenbank. Verunreinigungen werden als separate Peaks mit unterschiedlichen Retentionszeiten und Massenspektren sichtbar.
Kernspinresonanz (NMR)-Spektroskopie
Die NMR-Spektroskopie ist eine der aussagekräftigsten Methoden zur Strukturaufklärung und kann auch zur quantitativen Reinheitsbestimmung (qNMR) herangezogen werden.[2][3] ¹H-NMR und ¹³C-NMR liefern detaillierte Informationen über das Kohlenstoff-Wasserstoff-Gerüst des Moleküls.[2]
Experimentelles Protokoll (¹H-NMR):
-
Lösungsmittel: Deuteriertes Chloroform (CDCl₃) oder deuteriertes Dimethylsulfoxid (DMSO-d₆).
-
Interner Standard: Tetramethylsilan (TMS) bei 0 ppm.
-
Probenvorbereitung: Lösen Sie ca. 5-10 mg der Probe in 0,7 mL des deuterierten Lösungsmittels.
-
Analyse: Das Spektrum einer reinen Probe sollte die erwarteten Signale mit den korrekten chemischen Verschiebungen, Kopplungsmustern und Integrationen aufweisen. Das Vorhandensein von unerwarteten Signalen deutet auf Verunreinigungen hin. Lösungsmittelreste aus der Synthese sind oft als charakteristische Singuletts sichtbar.
Infrarot (IR)-Spektroskopie
Die IR-Spektroskopie ist nützlich zur Identifizierung funktioneller Gruppen in einem Molekül.[5] Jede organische Verbindung hat ein einzigartiges "Fingerabdruck"-Spektrum.[5]
Experimentelles Protokoll (IR):
-
Methode: Attenuated Total Reflectance (ATR) oder als KBr-Pressling.
-
Analyse: Das Spektrum wird im Bereich von 4000-400 cm⁻¹ aufgenommen. Charakteristische Peaks für 4,4-Dimethyl-1,2,3,4-tetrahydrochinolin umfassen N-H-Streckschwingungen (ca. 3400 cm⁻¹), C-H-Streckschwingungen (aromatisch und aliphatisch, ca. 3100-2850 cm⁻¹) und C=C-Streckschwingungen des aromatischen Rings (ca. 1600-1450 cm⁻¹). Das Fehlen von Carbonylbanden (ca. 1700 cm⁻¹) kann das Nichtvorhandensein bestimmter Ausgangsmaterialien oder Nebenprodukte bestätigen.
Datenzusammenfassung und Vergleich
Die folgende Tabelle fasst die erwarteten analytischen Daten für reines 4,4-Dimethyl-1,2,3,4-tetrahydrochinolin zusammen.
| Analysetechnik | Parameter | Erwartetes Ergebnis für eine reine Probe |
| HPLC | Retentionszeit | Ein einzelner, scharfer Hauptpeak |
| Reinheit (%) | > 99 % (basierend auf der Peakflächennormalisierung) | |
| GC-MS | Retentionszeit | Ein einzelner, scharfer Hauptpeak |
| Massenspektrum (m/z) | Molekülionenpeak bei 161.24 (M⁺) und charakteristische Fragmentionen | |
| ¹H-NMR (CDCl₃) | Chemische Verschiebung (δ) | Charakteristische Signale für Methyl-, Methylen-, N-H- und aromatische Protonen |
| ¹³C-NMR (CDCl₃) | Chemische Verschiebung (δ) | Charakteristische Signale für alle 11 Kohlenstoffatome |
| IR (ATR) | Wellenzahl (cm⁻¹) | Charakteristische Banden für N-H, aromatische und aliphatische C-H- und C=C-Bindungen |
| Schmelzpunkt | Bereich (°C) | Scharfer Schmelzpunktbereich (z.B. innerhalb von 1-2 °C) |
Die folgende Tabelle vergleicht die Vor- und Nachteile der verschiedenen Methoden zur Reinheitsbewertung.
| Methode | Vorteile | Nachteile |
| HPLC | Hohe Empfindlichkeit, gute Quantifizierbarkeit, anwendbar auf nichtflüchtige Verbindungen.[2] | Benötigt Referenzstandards für die genaue Quantifizierung. |
| GC-MS | Hohe Trennleistung, liefert Strukturinformationen durch MS.[2] | Nur für flüchtige und thermisch stabile Verbindungen; Derivatisierung kann erforderlich sein.[4] |
| NMR | Liefert detaillierte Strukturinformationen, gut zur Identifizierung von Verunreinigungen, qNMR möglich.[3] | Geringere Empfindlichkeit im Vergleich zu chromatographischen Methoden.[3] |
| IR | Schnell, einfach, gut zur Identifizierung funktioneller Gruppen.[5] | Nicht für die Quantifizierung geeignet, komplexe Mischungen sind schwer zu analysieren. |
Mögliche Verunreinigungen
Während der Synthese von Tetrahydrochinolinen können verschiedene Verunreinigungen entstehen:
-
Ausgangsmaterialien: Nicht umgesetzte Aniline oder Ketone.
-
Nebenprodukte: Überreduktion kann zu vollständig gesättigten Decahydrochinolinen führen.[6] Andere Nebenreaktionen können isomere Produkte erzeugen.[1][7]
-
Lösungsmittel und Reagenzien: Reste von Lösungsmitteln (z. B. Toluol) oder Katalysatoren.[5]
Diese Verunreinigungen können durch die oben genannten Methoden nachgewiesen werden. Beispielsweise würden nicht umgesetzte Ausgangsmaterialien oder Nebenprodukte in HPLC- und GC-Chromatogrammen als zusätzliche Peaks erscheinen und in NMR-Spektren zusätzliche Signale erzeugen.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf zur Überprüfung der Reinheit.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline () for sale [vulcanchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of analytical techniques used to confirm the structure of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives, complete with experimental data and detailed protocols.
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of dimethyl groups at the C4 position creates a unique chemical entity with specific stereochemical and electronic properties that warrant thorough structural investigation. This guide outlines the primary analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—employed to unequivocally confirm the structure of these derivatives.
Comparative Analysis of Spectroscopic Data
The structural confirmation of this compound derivatives relies on the synergistic interpretation of data from various spectroscopic techniques. Below is a summary of expected and reported data for a representative, yet hypothetical, series of derivatives to illustrate the comparative analysis.
Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) of Representative this compound Derivatives
| Derivative | δ (ppm) - Aromatic Protons | δ (ppm) - H2 | δ (ppm) - H3 | δ (ppm) - 4,4-(CH₃)₂ | Other Signals |
| Unsubstituted | 6.5 - 7.2 (m, 4H) | 3.3 (t, 2H) | 1.8 (t, 2H) | 1.3 (s, 6H) | ~3.5 (br s, 1H, NH) |
| 6-Nitro | 7.5 - 8.0 (m, 3H) | 3.4 (t, 2H) | 1.9 (t, 2H) | 1.4 (s, 6H) | ~4.0 (br s, 1H, NH) |
| 1-Acetyl | 7.0 - 7.5 (m, 4H) | 3.8 (t, 2H) | 1.9 (t, 2H) | 1.3 (s, 6H) | 2.2 (s, 3H, COCH₃) |
Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) of Representative this compound Derivatives
| Derivative | δ (ppm) - Aromatic Carbons | δ (ppm) - C2 | δ (ppm) - C3 | δ (ppm) - C4 | δ (ppm) - 4,4-(CH₃)₂ | Other Signals |
| Unsubstituted | 115-145 | ~42 | ~30 | ~35 | ~28 | - |
| 6-Nitro | 110-150 | ~43 | ~31 | ~35 | ~28 | C-NO₂ at ~140 |
| 1-Acetyl | 120-140 | ~48 | ~28 | ~36 | ~29 | C=O at ~170 |
Table 3: Mass Spectrometry Data of Representative this compound Derivatives
| Derivative | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Unsubstituted | 161 [M]⁺ | 146 [M-CH₃]⁺, 132 [M-C₂H₅]⁺ |
| 6-Nitro | 206 [M]⁺ | 191 [M-CH₃]⁺, 160 [M-NO₂]⁺ |
| 1-Acetyl | 203 [M]⁺ | 188 [M-CH₃]⁺, 160 [M-COCH₃]⁺, 146 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Typical parameters include a 30° pulse, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, acquire two-dimensional NMR spectra such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one with Electron Ionization (EI) or Electrospray Ionization (ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (typically via a direct insertion probe or GC inlet).
-
Bombard the sample with electrons (typically at 70 eV).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.
Instrumentation: A single-crystal X-ray diffractometer.
Sample Preparation:
-
Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
Data Collection and Structure Refinement:
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data, typically using Mo Kα radiation.
-
Process the data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and structural confirmation of this compound derivatives.
By employing these analytical techniques in a complementary fashion, researchers can confidently determine the precise chemical structure of novel this compound derivatives, paving the way for further investigation into their biological activities and potential therapeutic applications.
Assessing the Reproducibility of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline Synthesis: A Comparative Guide
For researchers and professionals in drug development, the consistent and reliable synthesis of molecular scaffolds is paramount. This guide provides a comparative analysis of synthetic routes to 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic motif of interest in medicinal chemistry. We will delve into established methods, assessing their reproducibility by examining experimental data and providing detailed protocols.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several strategic pathways. Here, we compare two primary methods: the reduction of a corresponding quinolinone precursor and a one-pot cyclization-reduction. The reproducibility of these methods can be influenced by factors such as catalyst efficiency, reaction conditions, and the isolation procedure.
| Method | Key Transformation | Reagents | Solvent | Reaction Time | Yield (%) | Purity | Reproducibility Notes |
| Method 1: Reduction of 4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinone | Amide Reduction | Samarium(II) iodide (SmI₂), Water (H₂O), Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 1-2 hours | 85-95% | High | This method generally exhibits good reproducibility due to the mild and selective nature of the SmI₂/H₂O system. However, the preparation and handling of the SmI₂ solution require an inert atmosphere. |
| Method 2: Reductive Cyclization of a Nitro-alkene | Catalytic Hydrogenation and Reductive Amination | 1-(3,3-dimethylbut-1-en-1-yl)-2-nitrobenzene, Palladium on Carbon (Pd/C), Hydrogen (H₂) | Ethanol | 12-24 hours | 70-85% | Good to High | The reproducibility of this one-pot reaction is highly dependent on the quality and activity of the palladium catalyst. Variations in catalyst batch, loading, and reaction pressure can influence both the reaction rate and the final yield. Careful optimization of these parameters is crucial for consistent results. |
Experimental Protocols
Method 1: Reduction of 4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinone
This method involves the reduction of the amide functionality in the quinolinone precursor.
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add a solution of 4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in anhydrous THF.
-
To this solution, add triethylamine (3.0 eq) followed by the dropwise addition of a freshly prepared 0.1 M solution of samarium(II) iodide in THF until a persistent deep blue color is observed.
-
The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Reductive Cyclization of a Nitro-alkene
This one-pot procedure combines the reduction of a nitro group and subsequent intramolecular reductive amination.
Procedure:
-
To a solution of 1-(3,3-dimethylbut-1-en-1-yl)-2-nitrobenzene (1.0 eq) in ethanol, add 10% Palladium on Carbon (10 mol%).
-
The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (balloon or Parr hydrogenator) with vigorous stirring.
-
The reaction is monitored by TLC or gas chromatography (GC) for the disappearance of the starting material.
-
Upon completion (typically 12-24 hours), the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Visualizing the Synthetic Assessment Workflow
To systematically assess the reproducibility of a chemical synthesis, a logical workflow can be followed. This involves defining the synthesis, attempting replication, analyzing the outcomes, and comparing with alternatives.
Safety Operating Guide
Safe Disposal of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals
The proper disposal of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline, a chemical compound utilized in various research and development applications, is crucial for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a toxic substance and may cause significant harm upon contact or ingestion.
Key Hazards:
-
Toxicity: Toxic if swallowed and may be harmful if it comes into contact with skin.[1]
-
Irritation: Causes skin and serious eye irritation.[1][2][3]
-
Carcinogenicity: May cause cancer.[1]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[4]
Disposal Protocol: A Step-by-Step Approach
The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2][3][5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9][10]
-
Waste Collection:
-
Collect waste this compound in its original container or a designated, compatible, and properly sealed hazardous waste container.[10]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Any materials contaminated with this chemical, such as absorbent pads, gloves, or weighing papers, must also be collected and treated as hazardous waste.[10][11]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include any relevant hazard warnings (e.g., "Toxic," "Carcinogen").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[12]
-
Keep the container away from incompatible materials, heat, and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[10]
-
Follow all institutional and local regulations for waste manifest and handover procedures.
-
Quantitative Data Summary
While specific quantitative disposal limits are determined by local and national regulations, the following table summarizes key transport and classification data for quinoline and related toxic organic liquids.
| Parameter | Value/Information | Source |
| UN Number | UN 2810 | |
| Proper Shipping Name | Toxic liquid, organic, n.o.s. (1,2,3,4-tetrahydroquinoline) | |
| Transport Hazard Class | 6.1 (Toxic substances) | |
| Packing Group | III | |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | [1] |
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[13]
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance.[1]
-
Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1][4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemos.de [chemos.de]
- 10. benchchem.com [benchchem.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
